molecular formula C14H7Cl2NO3 B1682582 Tafamidis CAS No. 594839-88-0

Tafamidis

Katalognummer: B1682582
CAS-Nummer: 594839-88-0
Molekulargewicht: 308.1 g/mol
InChI-Schlüssel: TXEIIPDJKFWEEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tafamidis is a potent, orally bioavailable, and selective kinetic stabilizer of the transthyretin (TTR) tetramer . It is a non-NSAID benzoxazole derivative that binds with high affinity and selectivity to the thyroxine-binding sites of TTR, thereby stabilizing the tetrameric structure and slowing its rate-limiting dissociation into monomers . This mechanism is crucial for research, as the dissociation of the TTR tetramer is the critical step in the amyloidogenesis pathway for both mutant and wild-type TTR . By inhibiting the formation of misfolded monomers that assemble into amyloid fibrils, this compound is a valuable in vitro and in vivo tool compound for studying the underlying biology of TTR amyloidosis and for exploring potential therapeutic interventions . In a clinical context, this compound has been shown to slow neurological deterioration in patients with early-stage hereditary TTR amyloidosis and to reduce mortality and cardiovascular hospitalizations in patients with TTR cardiomyopathy (ATTR-CM) . The product is offered as this compound meglumine. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound following all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEIIPDJKFWEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208185
Record name Tafamidis
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Molecular Weight

308.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>50mg/mL
Record name Tafamidis
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CAS No.

594839-88-0
Record name Tafamidis
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Record name 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
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Record name TAFAMIDIS
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Foundational & Exploratory

The Core Mechanism of Tafamidis: A Technical Guide to Transthyretin Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the extracellular deposition of misfolded TTR protein as amyloid fibrils.[1] TTR, a homotetrameric protein primarily synthesized in the liver, functions as a transporter for thyroxine and retinol (vitamin A).[2][3] In its native tetrameric form, TTR is stable; however, dissociation into its constituent monomers is the rate-limiting step in the amyloidogenic cascade.[2][4] These monomers can misfold and aggregate into insoluble amyloid fibrils that accumulate in various tissues, leading to organ dysfunction, particularly in the heart and peripheral nerves.[5][6]

Mutations in the TTR gene can destabilize the tetramer, accelerating dissociation and leading to hereditary ATTR.[2] Additionally, wild-type TTR can also dissociate and form amyloid deposits, causing wild-type ATTR, formerly known as senile systemic amyloidosis.[1] Tafamidis has emerged as a first-in-class therapy designed to halt the progression of this debilitating disease by targeting the root cause of TTR aggregation.[7]

This compound: A Molecular Chaperone for Transthyretin

This compound is a rationally designed, non-steroidal anti-inflammatory drug (NSAID)-like small molecule that acts as a kinetic stabilizer of the TTR tetramer.[2] Its mechanism of action is elegantly simple yet profound: it prevents the dissociation of the TTR tetramer into monomers, thereby inhibiting the formation of amyloid fibrils.[5]

Binding to the Thyroxine-Binding Sites

This compound binds with high affinity and selectivity to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[8][9] These sites are typically unoccupied.[8] The binding of this compound stabilizes the quaternary structure of the TTR protein, significantly increasing the energy barrier for tetramer dissociation.[8] The crystal structure of this compound-bound TTR reveals that the molecule reinforces the weaker dimer-dimer interface, which is the critical point of dissociation.[10]

Negative Cooperativity in Binding

Studies have shown that this compound binds to the two thyroxine-binding sites with negative cooperativity.[8] This means that the binding of the first this compound molecule to one site reduces the affinity for the binding of a second molecule to the other site.[8] Despite this, the stabilization conferred by the binding of even a single molecule of this compound is sufficient to significantly slow down the rate of tetramer dissociation.[8]

Quantitative Analysis of this compound-Transthyretin Interaction

The interaction between this compound and transthyretin has been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data from these studies.

ParameterValueMethodReference
Binding Affinity (Dissociation Constants)
Kd1~2 nMIsothermal Titration Calorimetry (ITC)[8]
Kd2~200 nMIsothermal Titration Calorimetry (ITC)[8]
Inhibition of Fibril Formation
EC502.7–3.2 μM (this compound:TTR molar ratio of 0.75–0.90)Turbidity Assay[2]
Clinical Efficacy (ATTR-ACT Trial)
Reduction in All-Cause Mortality (vs. Placebo)30%Clinical Trial[11]
Reduction in Cardiovascular-Related Hospitalizations (vs. Placebo)32%Clinical Trial[11]
TTR Stabilization in Patients (at Month 1)87.8% (80 mg dose)TTR Stabilization Assay[11]

Visualizing the Mechanism and Experimental Workflows

Pathophysiology of Transthyretin Amyloidosis and this compound Intervention

TTR_Tetramer Native TTR Tetramer TTR_Monomer Unstable TTR Monomers TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer Misfolded_Monomer Misfolded Monomers TTR_Monomer->Misfolded_Monomer Misfolding Amyloid_Fibrils Amyloid Fibril Aggregates Misfolded_Monomer->Amyloid_Fibrils Aggregation Organ_Dysfunction Organ Dysfunction (Cardiomyopathy, Neuropathy) Amyloid_Fibrils->Organ_Dysfunction This compound This compound This compound->TTR_Tetramer Binds to Thyroxine Binding Sites Stabilized_TTR->TTR_Monomer Inhibition of Dissociation

Caption: this compound stabilizes the TTR tetramer, inhibiting its dissociation into amyloidogenic monomers.

Experimental Workflow for Assessing TTR Stabilization by Subunit Exchange

Plasma_Sample Human Plasma Sample (containing endogenous TTR) Add_this compound Incubate with this compound (or vehicle control) Plasma_Sample->Add_this compound Add_Tagged_TTR Add FLAG-tagged TTR Homotetramers Add_this compound->Add_Tagged_TTR Incubate Incubate at 25°C (Time course) Add_Tagged_TTR->Incubate Aliquots Collect Aliquots at Different Time Points Incubate->Aliquots IEX Anion-Exchange Chromatography Aliquots->IEX Quantify Quantify TTR Species (0-FLAG, 2-FLAG, 4-FLAG) IEX->Quantify Calculate Calculate Fraction of Subunit Exchange Quantify->Calculate

Caption: Workflow for the TTR subunit exchange assay to measure the kinetic stability of TTR in plasma.

Detailed Experimental Protocols

Transthyretin Fibril Formation Assay (Turbidity)

This assay assesses the ability of this compound to inhibit the formation of TTR amyloid fibrils under acidic conditions, which promote dissociation and aggregation.

Materials:

  • Purified recombinant wild-type (WT) or mutant TTR

  • This compound stock solution (in DMSO)

  • Phosphate buffer (pH 7.6)

  • Acetate buffer (pH 4.4 or 4.5)

  • 37°C incubator

  • UV-visible spectrophotometer

Procedure:

  • Prepare solutions of purified TTR homotetramers (e.g., WT, V30M, or V122I) at a final concentration of 3.6 μM in phosphate buffer.[2]

  • Add this compound to the TTR solutions at final concentrations ranging from 0 to 7.2 μM.[2]

  • Incubate the mixtures for 30 minutes at 25°C to allow for this compound binding.[2]

  • Initiate fibril formation by adjusting the pH to 4.4 (for WT and V30M TTR) or 4.5 (for V122I TTR) using the acetate buffer.[2]

  • Incubate the samples at 37°C for 72 hours without agitation.[2]

  • Quantify the extent of amyloid fibril formation by measuring the turbidity of the samples at 350 nm and 400 nm using a UV-visible spectrophotometer.[2] Higher turbidity indicates greater fibril formation.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (dissociation constants, Kd), stoichiometry, and thermodynamic parameters of the interaction between this compound and TTR.

Materials:

  • Purified recombinant TTR

  • This compound

  • ITC buffer (e.g., phosphate buffer, pH 7.6)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a solution of TTR at a concentration of approximately 10-20 µM in the ITC buffer.

  • Prepare a solution of this compound at a concentration of approximately 100-200 µM in the same buffer.

  • Degas both solutions to prevent bubble formation during the experiment.

  • Load the TTR solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 10 µL per injection).

  • Perform a series of injections of the this compound solution into the TTR solution, recording the heat change after each injection.

  • Analyze the resulting data by fitting it to a suitable binding model (e.g., a two-site sequential binding model for negative cooperativity) to determine the Kd values, enthalpy (ΔH), and entropy (ΔS) of binding.

TTR Subunit Exchange Assay

This assay indirectly measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two different TTR homotetramers.

Materials:

  • Untagged recombinant WT-TTR (0-FLAG)

  • N-terminally FLAG-tagged recombinant WT-TTR (4-FLAG)

  • This compound stock solution (in DMSO)

  • Phosphate buffer (pH 7.0)

  • Anion-exchange chromatography system

Procedure:

  • Prepare solutions of 0-FLAG TTR and 4-FLAG TTR at a concentration of 1.8 μM each in phosphate buffer.[12]

  • Pre-incubate each TTR solution separately with varying concentrations of this compound (molar ratios of this compound to TTR tetramer ranging from 0 to 1.5) for a defined period.[12]

  • Initiate the subunit exchange reaction by mixing equal volumes of the 0-FLAG and 4-FLAG TTR solutions (with or without this compound).[12]

  • Incubate the mixture at 25°C.[12]

  • At various time points (e.g., over 8 days), take aliquots of the reaction mixture and analyze them by anion-exchange chromatography.[12]

  • Quantify the peak areas corresponding to the different TTR species: 0-FLAG, 2-FLAG (hybrid), and 4-FLAG tetramers.[12]

  • Calculate the fraction of subunit exchange over time. A slower rate of exchange in the presence of this compound indicates stabilization of the TTR tetramer.[12]

Western Blotting for TTR Stabilization in Human Plasma

This method assesses the ability of this compound to stabilize TTR tetramers in a more physiologically relevant environment, human plasma, under denaturing conditions.

Materials:

  • Human plasma samples

  • This compound stock solution (in DMSO)

  • Acidic denaturation buffer (e.g., pH 3.8)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against TTR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Incubate human plasma samples with varying concentrations of this compound or a vehicle control (DMSO).

  • Subject the plasma samples to acidic conditions (e.g., pH 3.8) for 72 hours to induce TTR tetramer dissociation.[13]

  • Neutralize the samples and prepare them for SDS-PAGE by adding sample loading buffer. Do not boil the samples, as this will denature the tetramers.

  • Separate the proteins by SDS-PAGE under non-denaturing or semi-native conditions to preserve the tetrameric structure.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for TTR.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the TTR bands using a chemiluminescent substrate and an imaging system.[13]

  • Quantify the intensity of the band corresponding to the TTR tetramer. A higher intensity in the presence of this compound indicates greater stabilization.[13]

Conclusion

This compound represents a paradigm shift in the treatment of transthyretin amyloidosis. Its well-defined mechanism of action, centered on the kinetic stabilization of the native TTR tetramer, directly addresses the underlying molecular defect in the disease. The comprehensive in vitro, ex vivo, and clinical data provide a robust body of evidence supporting its efficacy. This technical guide offers an in-depth understanding of the core principles of this compound's action on transthyretin, providing valuable insights for researchers and clinicians working to combat this devastating disease.

References

Biophysical Characterization of the Tafamidis-Transthyretin Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a homotetrameric protein primarily responsible for the transport of thyroxine and retinol-binding protein in the blood.[1] Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues.[2][3] Tafamidis is a kinetic stabilizer that binds to the thyroxine-binding sites of TTR, stabilizing the native tetrameric structure and inhibiting its dissociation into amyloidogenic monomers.[3][4][5] This technical guide provides an in-depth overview of the biophysical characterization of the interaction between this compound and TTR, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

The therapeutic effect of this compound is derived from its ability to kinetically stabilize the TTR tetramer.[3] By occupying the two thyroxine-binding sites at the dimer-dimer interface, this compound strengthens the quaternary structure of the protein.[4][5] This binding event increases the activation energy barrier for tetramer dissociation, thereby slowing down the formation of monomers that can misfold and aggregate into amyloid fibrils.[3]

The Transthyretin Amyloid Cascade and Inhibition by this compound

The process of TTR amyloid fibril formation, known as the amyloid cascade, and its inhibition by this compound is depicted below.

TTR_Amyloid_Cascade TTR_tetramer Native TTR Tetramer TTR_monomer Amyloidogenic Monomer TTR_tetramer->TTR_monomer Dissociation (Rate-limiting) Stabilized_TTR This compound-Bound Stabilized TTR Tetramer Misfolded_monomer Misfolded Monomer TTR_monomer->Misfolded_monomer Misfolding Oligomers Soluble Oligomers Misfolded_monomer->Oligomers Aggregation Amyloid_fibrils Amyloid Fibrils Oligomers->Amyloid_fibrils Fibrillogenesis This compound This compound This compound->TTR_tetramer

TTR Amyloid Cascade and this compound Inhibition

Quantitative Analysis of the this compound-TTR Interaction

The binding of this compound to TTR has been extensively studied using various biophysical techniques. A key finding is that this compound binds to the two thyroxine-binding sites with negative cooperativity, meaning the binding of the first molecule decreases the affinity for the second.[4][5]

Binding Affinity and Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) has been a primary method for determining the binding affinity (dissociation constant, Kd) and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the this compound-TTR interaction.

ParameterValue (Site 1)Value (Site 2)MethodReference
Dissociation Constant (Kd) ~2 nM~200 nMMultiple[4][5]
Dissociation Constant (Kd) 5.08 nM203 nMITC and Subunit Exchange[6]
Enthalpy (ΔH) Favorable (Exothermic)Less FavorableITC[7][8]
Entropy (TΔS) FavorableLess FavorableITC[7][8]
Kinetic Parameters

Surface Plasmon Resonance (SPR) has been employed to elucidate the kinetics of the this compound-TTR interaction, providing insights into the association (kon) and dissociation (koff) rates.

ParameterValue (Site 1)Value (Site 2)MethodReference
Association Rate (k_on) (4.5 ± 2.2) x 10^6 M⁻¹s⁻¹(3.5 ± 1.0) x 10^6 M⁻¹s⁻¹SPR[9]
Dissociation Rate (k_off) (0.008 ± 0.001) s⁻¹Not explicitly distinguishedSPR[9]

Experimental Methodologies

A comprehensive understanding of the this compound-TTR interaction has been achieved through the application of several key biophysical techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Experimental Workflow for ITC:

ITC_Workflow start Start prep_protein Prepare TTR Solution (e.g., 12.5 µM in buffer) start->prep_protein prep_ligand Prepare this compound Solution (e.g., 200 µM in same buffer) start->prep_ligand load_cell Load TTR into Sample Cell prep_protein->load_cell load_syringe Load this compound into Injection Syringe prep_ligand->load_syringe run_exp Perform Titration: Inject this compound into TTR load_cell->run_exp load_syringe->run_exp collect_data Record Heat Changes (Thermogram) run_exp->collect_data analyze_data Analyze Data: Fit to Binding Model collect_data->analyze_data get_params Determine Kd, ΔH, ΔS, n analyze_data->get_params end End get_params->end

Isothermal Titration Calorimetry Workflow

Detailed Protocol: A typical ITC experiment involves preparing solutions of recombinant wild-type TTR (e.g., 12.5 µM) and this compound (e.g., 200 µM) in the same buffer (e.g., 100 mM potassium chloride, 10 mM sodium phosphate pH 7.6, and 2.5% DMSO).[10] The TTR solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.[7] A series of small injections of this compound into the TTR solution are performed at a constant temperature (e.g., 25°C).[7][10] The heat change associated with each injection is measured, and the resulting data is fitted to a binding model to determine the thermodynamic parameters.[7][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Workflow for SPR:

SPR_Workflow start Start prep_chip Prepare Sensor Chip start->prep_chip immobilize Immobilize TTR on Sensor Surface prep_chip->immobilize inject_ligand Inject this compound (Analyte) at Various Concentrations immobilize->inject_ligand association Monitor Association Phase inject_ligand->association inject_buffer Inject Running Buffer association->inject_buffer dissociation Monitor Dissociation Phase inject_buffer->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate analyze Analyze Sensorgrams: Fit to Kinetic Model dissociation->analyze regenerate->inject_ligand Next Concentration get_kinetics Determine kon, koff, Kd analyze->get_kinetics end End get_kinetics->end

Surface Plasmon Resonance Workflow

Detailed Protocol: In a typical SPR experiment to study the this compound-TTR interaction, TTR is immobilized on the surface of a sensor chip.[9][11] A solution of this compound at various concentrations is then flowed over the chip surface, and the association of this compound to the immobilized TTR is monitored in real-time.[11] Subsequently, a running buffer without this compound is flowed over the surface to monitor the dissociation phase.[9] The resulting sensorgrams are then globally fitted to a suitable binding model to extract the association and dissociation rate constants.[9]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the this compound-TTR complex, revealing the precise binding mode and the interactions at the atomic level.

Experimental Workflow for X-ray Crystallography:

XRay_Workflow start Start purify_protein Purify TTR start->purify_protein form_complex Form this compound-TTR Complex purify_protein->form_complex crystallize Crystallize the Complex form_complex->crystallize collect_data Collect X-ray Diffraction Data crystallize->collect_data process_data Process Diffraction Data collect_data->process_data solve_structure Solve the Structure (Phase Determination) process_data->solve_structure refine_model Refine the Atomic Model solve_structure->refine_model analyze_structure Analyze the Structure: Binding Site Interactions refine_model->analyze_structure end End analyze_structure->end

X-ray Crystallography Workflow

Detailed Protocol: To obtain the crystal structure of the this compound-TTR complex, highly purified TTR is co-crystallized with this compound.[4] This involves mixing the protein and the ligand and setting up crystallization trials under various conditions to obtain well-diffracting crystals. Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[12] This diffraction data is then processed to determine the electron density map of the complex, from which an atomic model of the protein-ligand interaction can be built and refined.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of the this compound-TTR complex in solution, complementing the static picture provided by X-ray crystallography.

Experimental Workflow for NMR Spectroscopy:

NMR_Workflow start Start prep_sample Prepare Isotopically Labeled TTR Sample (e.g., ¹⁵N) start->prep_sample acquire_spectra_apo Acquire NMR Spectra of Apo-TTR prep_sample->acquire_spectra_apo titrate_ligand Titrate with this compound acquire_spectra_apo->titrate_ligand acquire_spectra_bound Acquire NMR Spectra at Different this compound Concentrations titrate_ligand->acquire_spectra_bound analyze_shifts Analyze Chemical Shift Perturbations (CSPs) acquire_spectra_bound->analyze_shifts analyze_dynamics Analyze Relaxation Data (Dynamics) acquire_spectra_bound->analyze_dynamics map_binding_site Map the Binding Site analyze_shifts->map_binding_site end End map_binding_site->end analyze_dynamics->end Stabilization_Mechanism This compound This compound TTR_Binding_Sites Thyroxine-Binding Sites at Dimer-Dimer Interface This compound->TTR_Binding_Sites Binds to Binding_Interactions Hydrophobic Interactions and Hydrogen Bonds TTR_Binding_Sites->Binding_Interactions Mediated by Quaternary_Stabilization Strengthening of Quaternary Structure Binding_Interactions->Quaternary_Stabilization Leads to Increased_Activation_Energy Increased Activation Energy for Tetramer Dissociation Quaternary_Stabilization->Increased_Activation_Energy Results in Reduced_Dissociation Reduced Rate of TTR Tetramer Dissociation Increased_Activation_Energy->Reduced_Dissociation Causes Inhibition_Amyloidogenesis Inhibition of Amyloidogenesis Reduced_Dissociation->Inhibition_Amyloidogenesis Prevents

References

An In-depth Technical Guide to the Binding Kinetics and Affinity of Tafamidis to Transthyretin (TTR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and affinity of Tafamidis to its target protein, transthyretin (TTR). The information herein is curated for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the molecular interactions that underpin the therapeutic efficacy of this compound in treating TTR amyloidosis.

Introduction to this compound and Transthyretin

Transthyretin (TTR) is a homotetrameric protein primarily responsible for the transport of thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2] In certain pathological conditions, mutations in the TTR gene or age-related factors can lead to the dissociation of the TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, leading to transthyretin amyloidosis (ATTR), a progressive and fatal disease.[1][3]

This compound is a pharmacological chaperone designed to prevent the dissociation of the TTR tetramer, the rate-limiting step in amyloidogenesis.[4][5][6] By binding to the thyroxine-binding sites of the TTR tetramer, this compound kinetically stabilizes the native tetrameric conformation, thereby inhibiting the formation of amyloidogenic monomers.[4][5][6][7]

This compound-TTR Binding Affinity and Kinetics: Quantitative Data

The binding of this compound to the two thyroxine-binding sites on the TTR tetramer exhibits negative cooperativity, meaning the binding of the first molecule of this compound reduces the affinity for the second molecule.[5][6][8] This is reflected in the two distinct dissociation constants (Kd1 and Kd2).

Below is a summary of the reported binding affinity and kinetic parameters for this compound with wild-type TTR.

Table 1: Dissociation Constants (Kd) of this compound for Wild-Type TTR

ParameterValueMethodReference
Kd1~2 nMSubunit Exchange[6][8]
Kd2~200 nMSubunit Exchange[6][8]
Kd13.1 nMNot Specified[9][10]
Kd2238 nMNot Specified[9][10]
Kd15.08 nM (95% CI: 4.1-6.3)ITC, Subunit Exchange, Equilibrium Dialysis[11]
Kd2203 nM (95% CI: 160-250)ITC, Subunit Exchange, Equilibrium Dialysis[11]
Kd15.7 nMIsothermal Titration Calorimetry[12]
Kd2260 nMIsothermal Titration Calorimetry[12]

Table 2: Kinetic Rate Constants of this compound for Wild-Type TTR

ParameterValueMethodReference
Residence Time4 times shorter than AcoramidisSurface Plasmon Resonance[13]

Mechanism of TTR Stabilization by this compound

This compound binding stabilizes the TTR tetramer by reinforcing the weaker dimer-dimer interface.[5][6][8] The dissociation of the tetramer into monomers is the critical initial step for amyloid fibril formation. By occupying the thyroxine-binding sites located at this interface, this compound acts as a "molecular glue," increasing the energy barrier for tetramer dissociation and thus kinetically stabilizing the native, non-amyloidogenic state.[14]

Tafamidis_Mechanism_of_Action TTR_Tetramer Native TTR Tetramer (Non-amyloidogenic) TTR_Monomer Misfolded TTR Monomer (Amyloidogenic Intermediate) TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Stabilized_TTR This compound-Bound TTR (Stabilized Tetramer) Amyloid_Fibrils Amyloid Fibrils TTR_Monomer->Amyloid_Fibrils Aggregation This compound This compound This compound->TTR_Tetramer Binding Stabilized_TTR->TTR_Monomer Dissociation Inhibited

Caption: Mechanism of this compound-mediated TTR stabilization.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the binding of this compound to TTR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

ITC_Workflow Preparation Sample Preparation Titration Titration Preparation->Titration Data_Acquisition Data Acquisition Titration->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Binding Parameters (Kd, n, ΔH, ΔS) Data_Analysis->Results

Caption: Isothermal Titration Calorimetry experimental workflow.

Methodology:

  • Sample Preparation:

    • Recombinant wild-type TTR is diluted to a final concentration of approximately 12.5 µM in a buffer such as 100 mM potassium chloride, 10 mM sodium phosphate at pH 7.6.[15] To ensure solubility of this compound, a small percentage of dimethyl sulfoxide (DMSO), typically around 2.5% (v/v), is included in the buffer.[15]

    • This compound is prepared in the identical buffer to a concentration of around 200 µM.[15] It is crucial that the buffer composition for both the protein and the ligand is identical to avoid heat of dilution effects.

    • Both solutions are thoroughly degassed prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Titration:

    • The TTR solution is loaded into the sample cell of the isothermal titration calorimeter.

    • The this compound solution is loaded into the injection syringe.

    • The experiment is performed at a constant temperature, typically 25°C.[15]

  • Data Acquisition:

    • A series of small, precise injections of the this compound solution (e.g., 2 µL) are made into the TTR solution.[15]

    • The heat change associated with each injection is measured by the instrument. A reference power of 10 µCal/s and a spacing of 150 seconds between injections are typical parameters.[15]

  • Data Analysis:

    • The raw data, a series of heat-change peaks, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a two-site sequential binding model for this compound and TTR) to determine the thermodynamic parameters: Kd1, Kd2, n, ΔH1, and ΔH2.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding kinetics of molecules. It provides data on the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Experimental Workflow:

SPR_Workflow Immobilization Ligand Immobilization (TTR on sensor chip) Association Analyte Injection (this compound) Association Phase Immobilization->Association Dissociation Buffer Flow Dissociation Phase Association->Dissociation Data_Analysis Kinetic Analysis Association->Data_Analysis Regeneration Surface Regeneration Dissociation->Regeneration Dissociation->Data_Analysis Regeneration->Association Next Cycle Results Kinetic Parameters (kon, koff, Kd) Data_Analysis->Results

Caption: Surface Plasmon Resonance experimental workflow.

Methodology:

  • Ligand Immobilization:

    • Purified TTR is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[12] This involves activating the carboxyl groups on the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the TTR solution.

    • Any remaining active sites on the sensor surface are then deactivated.

  • Binding Analysis:

    • A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

    • This compound, the analyte, is prepared in the running buffer at a range of concentrations (e.g., 3.91 to 1000 nM).[12]

    • Each concentration of this compound is injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase). The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-state reaction model) to extract the association rate constant (kon) and the dissociation rate constant (koff).[12]

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[12]

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the this compound-TTR complex, revealing the precise atomic interactions at the binding site.

Methodology:

  • Crystallization:

    • The this compound-TTR complex is prepared by co-crystallization. Purified TTR is incubated with an excess of this compound.

    • The complex is then crystallized using techniques such as vapor diffusion. A common crystallization condition involves a precipitant solution containing polyethylene glycol (PEG) and a specific pH.

  • Data Collection:

    • A suitable crystal is selected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected using a synchrotron radiation source.

  • Structure Determination and Refinement:

    • The diffraction data are processed, and the structure is solved using molecular replacement, with the known structure of TTR as a search model.

    • The electron density map is then used to build and refine the model of the this compound-TTR complex, revealing the precise orientation and interactions of this compound within the thyroxine-binding pocket.

TTR Subunit Exchange Assay

This assay measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two different TTR populations.

Methodology:

  • Sample Preparation:

    • Two populations of TTR are used: untagged wild-type TTR and a FLAG-tagged TTR variant.

    • These two TTR populations are mixed in the presence and absence of varying concentrations of this compound.

  • Subunit Exchange Reaction:

    • The mixture is incubated at a physiological temperature (e.g., 37°C). Over time, if the tetramers dissociate, the subunits will reassemble to form hybrid tetramers containing both tagged and untagged subunits.

  • Analysis:

    • At various time points, aliquots of the reaction mixture are taken, and the different TTR tetramer species (fully tagged, fully untagged, and hybrids) are separated and quantified using techniques like ion-exchange chromatography.

    • The rate of formation of the hybrid tetramers is a direct measure of the rate of TTR tetramer dissociation. A decrease in this rate in the presence of this compound indicates kinetic stabilization.

Conclusion

The binding of this compound to transthyretin is a high-affinity interaction characterized by negative cooperativity. This binding kinetically stabilizes the native tetrameric structure of TTR, effectively inhibiting the initial and rate-limiting step of amyloidogenesis. The quantitative binding parameters and the detailed understanding of the mechanism of action, elucidated through a combination of biophysical techniques, provide a solid foundation for the rational design of next-generation TTR stabilizers and for optimizing therapeutic strategies for transthyretin amyloidosis. The experimental protocols detailed in this guide serve as a valuable resource for researchers aiming to further investigate the intricate molecular interactions governing TTR stabilization.

References

The Structural Cornerstone of TTR Stability: A Technical Guide to Tafamidis Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of transthyretin (TTR) stabilization by tafamidis, a therapeutic agent for TTR amyloidosis (ATTR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visually represents the mechanisms and workflows central to understanding this compound's mode of action.

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin (TTR) is a homotetrameric protein primarily responsible for transporting thyroxine and retinol-binding protein.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR).[3][4] These monomers can misfold and aggregate into amyloid fibrils that deposit in various tissues, notably the nerves and heart, leading to progressive and fatal polyneuropathy and/or cardiomyopathy.[1][3] Mutations in the TTR gene can destabilize the tetramer, accelerating disease onset, though wild-type TTR can also form amyloid deposits, particularly in older individuals.[3]

This compound (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) is a pharmacological chaperone designed to mimic the stabilizing effect of protective TTR mutations.[4][5] It operates by binding to the thyroxine-binding sites of the TTR tetramer, significantly increasing the energy barrier for dissociation and thereby halting the amyloid cascade at its origin.[1][6] This guide elucidates the precise structural and quantitative aspects of this interaction.

Quantitative Analysis of this compound-TTR Interaction

The efficacy of this compound is rooted in its high-affinity binding to TTR, which translates into potent kinetic stabilization of the native tetrameric state. The following tables summarize the key quantitative data derived from various biophysical and biochemical assays.

Table 1: this compound Binding Affinity for Wild-Type Transthyretin
ParameterValueMethodReference(s)
Dissociation Constant 1 (Kd1) ~2 nMSubunit Exchange / ITC[1][3]
Dissociation Constant 2 (Kd2) ~200 nMSubunit Exchange / ITC[1][3]
Binding Stoichiometry 2 this compound : 1 TTR tetramerX-ray Crystallography / ITC[1][7]
Binding Cooperativity NegativeSubunit Exchange / ITC[1][8]

This compound binds to the two thyroxine-binding sites of the TTR tetramer with strong negative cooperativity. The binding of the first molecule significantly decreases the affinity for the second.

Table 2: Kinetic Stabilization of Transthyretin by this compound
Assay ConditionThis compound:TTR Molar RatioResultMethodReference(s)
Urea-Mediated Denaturation (6.5 M Urea, 72h) 1:1~67% Tetramer RemainingCircular Dichroism[1][9]
2:1>97% Tetramer RemainingCircular Dichroism[1][9]
Acid-Induced Fibril Formation (pH 4.4, 72h) ~0.8:150% Inhibition (EC50)Turbidity Assay[1]
Subunit Exchange (Physiological Conditions, 96h) 1.5:1>95% Inhibition of ExchangeIon-Exchange Chromatography[10]
In Vivo Stabilization (80 mg dose) N/A~92% Reduction in Unbound TTRPharmacokinetic/Pharmacodynamic Modeling[11][12]

Structural Basis of Stabilization

The high-resolution crystal structure of this compound in complex with wild-type TTR (PDB ID: 3TCT) provides a definitive view of the stabilizing interactions.[1][3][7]

This compound binds within the two symmetrically located thyroxine-binding pockets at the dimer-dimer interface of the TTR tetramer.[1][7] The key interactions include:

  • Hydrophobic Interactions : The 3,5-dichlorophenyl group of this compound occupies halogen-binding pockets within the binding site, forming extensive hydrophobic contacts.[7]

  • Water-Mediated Hydrogen Bonds : The carboxylate group of this compound engages in a network of water-mediated hydrogen bonds with the side chains of Lysine-15 and Glutamate-54 at the entrance of the binding channel.[7]

By bridging the two dimers that form the tetramer, this compound acts as a molecular "staple," reinforcing the weaker dimer-dimer interface and preventing the dissociation required for amyloidogenesis.[1]

Visualizing the Molecular Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.

Diagram 1: TTR Amyloidogenic Cascade and this compound Inhibition

TTR_Amyloid_Cascade cluster_amyloid Amyloid Pathway Native_TTR Native TTR Tetramer Monomer Misfolded Monomer Native_TTR->Monomer Dissociation (Rate-Limiting Step) Stabilized_TTR Stabilized TTR-Tafamidis Complex Native_TTR->Stabilized_TTR Oligomers Soluble Oligomers Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillogenesis This compound This compound This compound->Stabilized_TTR Binding & Stabilization

Caption: Mechanism of TTR stabilization by this compound, preventing the amyloid cascade.

Diagram 2: Experimental Workflow for TTR Stabilizer Characterization

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_functional Functional Assays start Compound Synthesis (this compound) ITC Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH, ΔS) start->ITC Xray X-ray Crystallography (Determine Binding Mode) start->Xray NMR NMR Spectroscopy (Map Binding Site) start->NMR Urea Urea Denaturation Assay (Assess Kinetic Stability) ITC->Urea Fibril Fibril Formation Assay (Measure Inhibition - EC50) Xray->Fibril Subunit Subunit Exchange Assay (Confirm Stabilization) NMR->Subunit end Lead Candidate Urea->end Fibril->end Subunit->end

Caption: Workflow for evaluating the efficacy of TTR kinetic stabilizers like this compound.

Detailed Experimental Protocols

The following protocols are summaries of methodologies reported in the literature for characterizing the interaction between this compound and TTR.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to TTR.

Methodology:

  • Preparation: Recombinant wild-type TTR is extensively dialyzed against the ITC buffer (e.g., 25 mM HEPES, 10 mM glycine, pH 7.4). A stock solution of this compound is prepared in the same buffer, with a final DMSO concentration kept low and consistent between the protein and ligand solutions (e.g., <5%).[13]

  • ITC Experiment: The sample cell of the calorimeter is filled with a TTR solution (e.g., 17-20 µM).[1][13] The injection syringe is filled with a this compound solution at a significantly higher concentration (e.g., 200-500 µM).[1][13]

  • Titration: The experiment is performed at a constant temperature (e.g., 25°C).[1] A series of small injections (e.g., an initial 2.5 µL injection followed by 49 injections of 5 µL) of the this compound solution are made into the TTR solution at regular intervals (e.g., 300 s).[1][13]

  • Data Analysis: The heat released or absorbed after each injection is measured. After subtracting the heat of dilution (determined from a separate titration of this compound into buffer), the integrated heat data is plotted against the molar ratio of this compound to TTR. The resulting isotherm is fitted to a suitable binding model (e.g., a two-site sequential binding model) to determine the dissociation constants (Kd1 and Kd2), enthalpy (ΔH), and entropy (ΔS) of binding.[1]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the TTR-tafamidis complex.

Methodology:

  • Crystallization: The TTR-tafamidis complex is prepared by co-crystallizing TTR with an excess of this compound. Purified TTR is incubated with this compound at a specific molar ratio (e.g., 1:5 TTR tetramer to this compound) prior to setting up crystallization trials.[1]

  • Crystal Growth: Crystals are grown using vapor diffusion methods. For example, the protein-ligand complex solution is mixed with a reservoir solution (e.g., containing specific precipitants like PEG at a defined pH, such as 5.5) and equilibrated against a larger volume of the reservoir solution.[1]

  • Data Collection: A suitable crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined TTR structure as a search model. The this compound molecule is then fitted into the electron density maps. The final model is refined to high resolution (e.g., 1.3 Å).[1][3] The coordinates and structural data are deposited in the Protein Data Bank (PDB ID: 3TCT).[7]

Kinetic Stability Assay: Urea-Mediated Denaturation

Objective: To quantify the ability of this compound to stabilize the TTR tetramer against chemical denaturation.

Methodology:

  • Sample Preparation: Purified TTR (e.g., 1.8 µM) is incubated with varying concentrations of this compound (e.g., 0, 1.8, and 3.6 µM, corresponding to 0:1, 1:1, and 2:1 molar ratios of this compound to TTR tetramer) in a suitable buffer.[1][9]

  • Denaturation: Denaturation is initiated by the addition of a high concentration of urea (e.g., a final concentration of 6.5 M).[1][9]

  • Monitoring Unfolding: The rate of TTR unfolding is monitored over time (e.g., for 72 hours) using a biophysical technique that is sensitive to protein secondary structure, such as circular dichroism (CD) spectroscopy. The loss of β-sheet structure is followed by measuring the change in ellipticity at a specific wavelength (e.g., 217 nm).[9] Alternatively, intrinsic tryptophan fluorescence can be used, as the emission maximum shifts upon unfolding.[14]

  • Data Analysis: The fraction of folded TTR remaining at each time point is calculated. The increased resistance to denaturation in the presence of this compound, as compared to the no-drug control, provides a quantitative measure of kinetic stabilization.[1]

Kinetic Stability Assay: Subunit Exchange

Objective: To measure the rate of TTR tetramer dissociation under physiological conditions.

Methodology:

  • Reagent Preparation: Two populations of TTR homotetramers are required: one of untagged, wild-type TTR and another of epitope-tagged TTR (e.g., N-terminally FLAG-tagged TTR).[15][16]

  • Initiation of Exchange: The two TTR populations are mixed, often in human plasma or a buffer mimicking physiological conditions. The subunit exchange process, which is rate-limited by tetramer dissociation, begins.[15]

  • Time Course Sampling: Aliquots are taken from the mixture at various time points. The subunit exchange in each aliquot is quenched immediately, for instance, by adding an excess of a fluorogenic small molecule that binds tightly to the tetramer and prevents further dissociation.[15]

  • Quantification: The different TTR species (untagged homotetramers, tagged homotetramers, and the various heterotetramers formed by exchange) are separated and quantified using a method sensitive to the tag, such as ion-exchange chromatography followed by fluorescence detection.[15][17]

  • Data Analysis: The rate of formation of the hybrid tetramers is used to calculate the apparent rate constant for subunit exchange. A decrease in this rate in the presence of this compound directly reflects the kinetic stabilization of the TTR tetramer.[1]

Conclusion

This compound provides a powerful therapeutic strategy for transthyretin amyloidosis by directly targeting the molecular origin of the disease: the instability of the TTR tetramer. Through high-affinity, negatively cooperative binding to the thyroxine-binding sites, this compound structurally reinforces the tetramer's quaternary structure. This kinetic stabilization is quantifiable through a suite of biophysical and biochemical assays, which collectively provide a robust preclinical and clinical characterization of its mechanism. The detailed structural and functional understanding of the this compound-TTR interaction serves as a paradigm for the development of novel kinetic stabilizers for protein misfolding diseases.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Tafamidis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of tafamidis, a key therapeutic agent for transthyretin-mediated amyloidosis (ATTR). All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. The guide also includes visualizations of the drug's mechanism of action and a relevant experimental workflow to support research and development efforts.

Core Chemical Properties of this compound

This compound is a benzoxazole derivative that acts as a kinetic stabilizer of the transthyretin (TTR) protein.[1][2] Its chemical identity and fundamental properties are summarized below.

PropertyValueCitation(s)
IUPAC Name 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid[3][4]
Synonyms PF-06291826, Fx-1006[5][6]
CAS Number 594839-88-0[3][7]
Molecular Formula C₁₄H₇Cl₂NO₃[3][7]
Molecular Weight 308.1 g/mol [3][7]
Appearance Off-white powder, white to pink powder, or crystalline solid[6][7][8]
Melting Point 195 - 198°C (for this compound Meglumine)[9]
pKa (Strongest Acidic) 3.6[10]
InChI Key TXEIIPDJKFWEEC-UHFFFAOYSA-N[4][5]
SMILES C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl[3]

Solubility Profile

This compound is marketed as a meglumine salt, which is slightly soluble in water.[4][11] The solubility of this compound free acid and its meglumine salt has been reported in various solvents.

Solvent/SolutionSolubility (this compound Free Acid)Solubility (this compound Meglumine)Citation(s)
Water Slightly soluble> 4.628 mg/mL[4][11]
0.1 N HCl -0.000 mg/mL[11]
Buffer, pH 3.0 -0.007 mg/mL[11]
Buffer, pH 4.5 -0.000 mg/mL[11]
Buffer, pH 5.0 -0.000 mg/mL[11]
Buffer, pH 6.8 -3.121 mg/mL[11]
0.1 N NaOH -> 4.187 mg/mL[11]
DMSO ~5 mg/mL, 25 mg/mL (warm), 31 mg/mLSparingly (Heated, Sonicated)[2][6][7][9]
Ethanol ~1 mg/mL-[6]

Note: There are some discrepancies in the reported DMSO solubility values, which may be due to different experimental conditions (e.g., temperature).

Mechanism of Action: TTR Stabilization

Transthyretin-mediated amyloidosis occurs when the TTR protein tetramer dissociates into monomers.[12] These monomers misfold and aggregate into amyloid fibrils, which deposit in tissues like the heart and nerves, causing organ dysfunction.[4][13] this compound functions as a pharmacological chaperone that kinetically stabilizes the TTR tetramer.[1][4] It binds with high affinity and negative cooperativity to the two thyroxine-binding sites on the TTR tetramer.[1][12] This binding strengthens the interface between the dimers, preventing the dissociation of the tetramer into monomers, which is the rate-limiting step in amyloidogenesis.[1][3] By stabilizing the native tetrameric state, this compound inhibits the amyloid cascade.[14]

Tafamidis_Mechanism_of_Action cluster_pathway Pathogenic Pathway cluster_intervention Therapeutic Intervention TTR_Tetramer Native TTR Tetramer TTR_Monomer Misfolded Monomers TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer Amyloid Amyloid Fibril Aggregation TTR_Monomer->Amyloid Misfolding Pathology Tissue Deposition & Pathology Amyloid->Pathology This compound This compound This compound->TTR_Tetramer This compound->TTR_Monomer Inhibits Dissociation Stabilized_TTR->Pathology Prevents

Caption: Mechanism of action of this compound in preventing TTR amyloidogenesis.

Experimental Protocols

A. Determination of this compound Concentration by RP-HPLC

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantitative estimation of this compound in pharmaceutical dosage forms.[15] This method is crucial for quality control, stability studies, and pharmacokinetic analysis.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: Ascentis® Express C18 (25 cm x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5) and acetonitrile in a 60:40 v/v ratio.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 25°C.[15]

    • Detection Wavelength: 206 nm.[15]

    • Injection Volume: 10 µL.[15]

    • Diluent: Methanol.[15]

  • Standard Preparation: A standard stock solution of this compound (e.g., 1000 µg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.[15] Working standards are prepared by further dilution to achieve concentrations within the linear range (e.g., 3-18 µg/mL).[15]

  • Sample Preparation: The contents of the this compound capsule are dissolved in methanol to obtain a known theoretical concentration, which is then diluted to fall within the calibration curve range.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak area of this compound is recorded. The concentration of this compound in the sample is determined by comparing its peak area with that of the standard.

  • Validation: The method is validated according to ICH Q2 (R1) guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[15]

RP_HPLC_Workflow cluster_prep Preparation start Start prep_mobile Prepare Mobile Phase (Buffer:ACN 60:40) prep_std Prepare Standard Solution (this compound in Methanol) prep_sample Prepare Sample Solution (Capsule in Methanol) setup_hplc Set Up HPLC System (C18 Column, 206 nm, 1 mL/min) prep_mobile->setup_hplc prep_std->setup_hplc prep_sample->setup_hplc inject Inject Samples and Standards (10 µL) setup_hplc->inject acquire Acquire Chromatograms inject->acquire analyze Analyze Peak Area (Retention Time ~4.9 min) acquire->analyze calculate Calculate Concentration vs. Standard Curve analyze->calculate end End calculate->end

Caption: Experimental workflow for this compound quantification by RP-HPLC.

B. TTR Stabilization Assay (Immunoturbidimetric Method)

To assess the pharmacodynamic effect of this compound, a TTR stabilization assay is employed.[12] This assay measures the ability of this compound to prevent the dissociation of the TTR tetramer under denaturing conditions.

Methodology:

  • Sample Collection: Plasma samples are collected from subjects.

  • Denaturation: Samples are subjected to denaturation using urea, which promotes the dissociation of unstabilized TTR tetramers.[12]

  • Cross-linking: Glutaraldehyde is added to the samples. It cross-links and modifies the unfolded monomers, making them undetectable by the TTR antibody.[12] In contrast, TTR tetramers stabilized by this compound are resistant to urea-induced dissociation, and their structure is preserved.[12]

  • Quantification: The remaining, intact tetrameric TTR is quantified using an immunoturbidimetric assay with a specific TTR antibody.[12]

  • Calculation: The percentage of TTR stabilization is calculated by comparing the amount of intact TTR in the presence of the denaturant (and this compound) to the baseline amount.[12] This assay has been used to confirm that this compound stabilizes both wild-type and various mutant TTR tetramers.[11]

References

The Discovery and Development of Tafamidis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the First-in-Class Transthyretin Stabilizer

This technical guide provides a comprehensive overview of the discovery and development of tafamidis, a groundbreaking therapy for transthyretin amyloidosis (ATTR). It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the scientific journey from initial concept to clinical application. This document delves into the molecular mechanisms, pivotal clinical trials, and the innovative experimental methodologies that underpinned its creation.

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin (TTR) is a protein primarily synthesized in the liver that functions as a transporter of thyroxine and retinol-binding protein.[1] In its native state, TTR exists as a stable tetramer.[1] However, genetic mutations or age-related factors can destabilize this tetramer, causing it to dissociate into monomers.[1][2] These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, leading to the progressive and fatal disease known as transthyretin amyloidosis (ATTR).[3][4]

The clinical presentation of ATTR is heterogeneous, primarily manifesting as either polyneuropathy (ATTR-PN) or cardiomyopathy (ATTR-CM), though there is often significant overlap.[5][6] ATTR-PN is characterized by progressive nerve damage, while ATTR-CM leads to restrictive cardiomyopathy and heart failure.[7][8] Prior to the development of targeted therapies, treatment options were limited to supportive care and, in some cases, liver transplantation to remove the primary source of mutant TTR.[9]

The Dawn of a New Therapeutic Strategy: TTR Kinetic Stabilization

The development of this compound was born from a deep understanding of the pathophysiology of ATTR. The rate-limiting step in TTR amyloidogenesis is the dissociation of the TTR tetramer.[10] Therefore, researchers hypothesized that stabilizing the native tetrameric structure of TTR could prevent the cascade of events leading to amyloid fibril formation. This concept of "kinetic stabilization" became the cornerstone of a novel therapeutic approach.

The laboratory of Jeffery W. Kelly at The Scripps Research Institute was at the forefront of this research, beginning their search for TTR fibril formation inhibitors in the 1990s.[11] Their structure-based drug design strategy led to the discovery of this compound, a small molecule that binds to the thyroxine-binding sites of the TTR tetramer.[10][11] This binding strengthens the interactions between the TTR monomers, kinetically stabilizing the tetramer and inhibiting its dissociation.[10][12]

Mechanism of Action: How this compound Works

This compound is a non-NSAID benzoxazole derivative that selectively binds with high affinity to the two thyroxine-binding sites on the TTR tetramer.[10][12] This binding occurs with negative cooperativity, meaning the binding of the first this compound molecule to one site influences the binding of the second molecule to the other site.[10] The crystal structure of this compound-bound TTR reveals that the molecule stabilizes the weaker dimer-dimer interface, which is the critical point of dissociation.[10] By occupying these sites, this compound increases the energy barrier for tetramer dissociation, effectively locking the TTR protein in its stable, non-pathogenic tetrameric conformation.[2]

Signaling Pathway of TTR Amyloidogenesis and this compound Intervention```dot

TTR_Pathway cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 This compound Intervention TTR_tetramer Stable TTR Tetramer Transport Thyroxine & Retinol Transport TTR_tetramer->Transport Function Unstable_TTR Unstable TTR Tetramer (Genetic Mutation or Aging) Stabilized_TTR Stabilized TTR Tetramer Dissociation Tetramer Dissociation Monomers TTR Monomers Misfolding Monomer Misfolding Amyloid_Fibrils Amyloid Fibril Formation & Deposition Organ_Damage Organ Damage (Neuropathy, Cardiomyopathy) This compound This compound This compound->Dissociation Inhibits

Caption: A simplified workflow of the ATTR-ACT clinical trial.

Quantitative Data Summary

The clinical trials of this compound have generated a substantial amount of quantitative data demonstrating its efficacy. The following tables summarize the key findings from the ATTR-ACT and Fx-005 studies.

Table 1: Key Efficacy Results from the ATTR-ACT Study (30 Months)

Outcome MeasureThis compound (pooled) (n=264)Placebo (n=177)Hazard Ratio / Relative Risk Ratio (95% CI)p-value
All-Cause Mortality 29.5% (78/264)42.9% (76/177)0.70 (0.51 - 0.96)<0.001
Cardiovascular-Related Hospitalizations (per year) 0.480.700.68 (0.56 - 0.81)<0.001
Change in 6-Minute Walk Test (meters) ---<0.001
Change in KCCQ-OS Score ---<0.001
Data sourced from Maurer et al., N Engl J Med 2018.

Table 2: Key Efficacy Results from the Fx-005 Study (18 Months, Efficacy-Evaluable Population)

Outcome MeasureThis compound (n=58)Placebo (n=51)-p-value
NIS-LL Responders 60.0%38.1%-0.04
Change in Norfolk QoL-DN ---0.045
Data sourced from Coelho et al., Neurology 2012.

Regulatory Milestones and Post-Marketing

The successful outcomes of the clinical trials led to a series of regulatory approvals for this compound worldwide.

  • 2011: The European Medicines Agency (EMA) approved this compound for the treatment of ATTR-PN. [11]* 2012: The U.S. Food and Drug Administration (FDA) initially rejected the application for ATTR-PN, requesting further data. [11]* 2019: The FDA approved both this compound meglumine (Vyndaqel®) and this compound (Vyndamax™) for the treatment of ATTR-CM, based on the compelling results of the ATTR-ACT study. [11]* 2020: The EMA extended the approval of this compound to include ATTR-CM. [11] Following its approval, post-marketing studies and real-world evidence have continued to support the long-term safety and efficacy of this compound in managing ATTR.

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of rare diseases and protein misfolding disorders. It stands as a testament to the power of a rational, structure-based drug design approach rooted in a fundamental understanding of disease pathophysiology. The journey of this compound from a theoretical concept to a life-extending therapy has not only transformed the treatment landscape for patients with transthyretin amyloidosis but has also provided a powerful validation of the kinetic stabilizer strategy for combating amyloid diseases. The rigorous preclinical and clinical research outlined in this guide has established this compound as a cornerstone of therapy for ATTR, offering hope and improved outcomes for patients worldwide.

References

In Silico Modeling of Tafamidis Binding to Transthyretin (TTR): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the destabilization of the TTR tetramer, leading to monomer dissociation, misfolding, and subsequent amyloid fibril formation. Tafamidis is a first-in-class TTR kinetic stabilizer that binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to TTR. It is intended for researchers, scientists, and drug development professionals engaged in the study of TTR amyloidosis and the development of novel therapeutic agents. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data from various studies, and provides visual representations of the underlying molecular mechanisms and computational workflows.

Introduction

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood.[1][2] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR).[3][4] Mutations in the TTR gene can destabilize the tetramer, accelerating this process and leading to hereditary forms of the disease.[2] Wild-type TTR can also dissociate and form amyloid fibrils, causing senile systemic amyloidosis.[5]

This compound (2-(3,5-dichlorophenyl)-benzoxazole-6-carboxylic acid) is a rationally designed small molecule that acts as a kinetic stabilizer of the TTR tetramer.[2] By binding to the two thyroxine-binding sites at the dimer-dimer interface, this compound significantly slows the rate of tetramer dissociation, thereby inhibiting the amyloid cascade.[5][6] In silico modeling has been instrumental in elucidating the molecular basis of this stabilization and serves as a powerful tool in the structure-based design of new TTR stabilizers.[3][7] This guide details the computational approaches used to investigate the this compound-TTR interaction.

Mechanism of TTR Stabilization by this compound

This compound binds with high affinity and selectivity to the two normally unoccupied thyroxine-binding sites of the TTR tetramer.[5][6] This binding is characterized by negative cooperativity, with dissociation constants (Kd) of approximately 2 nM for the first binding event and 200 nM for the second.[5][6][8] The high-resolution crystal structure of the this compound-TTR complex (PDB ID: 3TCT) reveals the precise molecular interactions responsible for stabilization.[6][8]

The 3,5-dichloro substituents of this compound occupy two symmetrical halogen-binding pockets within the inner binding cavity.[6] Molecular dynamics simulations have shown that this compound forms crucial hydrogen bonds with residues in the flexible CD loop, such as Serine 52 (S52), which enhances the structural stability of the tetramer.[9][10] Additionally, water-mediated hydrogen bonds are formed with Lysine 15 (Lys15) and Glutamic acid 54 (Glu54) at the periphery of the binding site.[11] These interactions collectively stabilize the weaker dimer-dimer interface, increasing the activation energy for tetramer dissociation and effectively halting the amyloidogenic process.[6][7]

In Silico Experimental Protocols

This section provides detailed methodologies for the computational modeling of this compound binding to TTR.

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation of this compound within the TTR binding site and to estimate the binding affinity.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of human TTR, preferably in complex with a ligand, from the Protein Data Bank (PDB). The structure with PDB ID 3TCT provides a high-resolution starting point for the this compound-bound state.[8]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Assign partial charges to all atoms using a force field such as AMBER or CHARMM.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Assign partial charges and define rotatable bonds for the ligand.

  • Docking Simulation:

    • Define the binding site (grid box) encompassing the thyroxine-binding pockets of the TTR tetramer.

    • Utilize a docking program such as AutoDock, Glide, or GOLD to perform the docking calculations.

    • Generate a series of possible binding poses and rank them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Examine the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, between this compound and TTR residues.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the this compound-TTR complex over time, providing insights into its stability and the nature of the intermolecular interactions.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-TTR complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

  • Production MD Run:

    • Run the production simulation for a sufficient duration (e.g., 100 ns or longer) to capture the relevant biological motions.[4]

    • Save the trajectory data at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Calculate the root-mean-square deviation (RMSD) to assess the structural stability of the complex.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor hydrogen bond formation and occupancy throughout the simulation.

    • Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

Quantitative Data Presentation

The following tables summarize key quantitative data related to the binding of this compound to TTR.

ParameterValueMethodReference
Binding Affinity
Dissociation Constant (Kd1)~2 nMSubunit Exchange[5][6]
Dissociation Constant (Kd2)~200 nMSubunit Exchange[5][6]
Structural Data
PDB ID of TTR-Tafamidis Complex3TCTX-ray Crystallography[8]
Resolution1.3 ÅX-ray Crystallography[6]
Thermodynamic Parameters
Binding Enthalpy (ΔH)-11.5 kcal/mol (for V122I-TTR)Isothermal Titration Calorimetry[12]
Binding Entropy (TΔS)1.6 kcal/mol (for V122I-TTR)Isothermal Titration Calorimetry[12]
Interacting TTR ResidueType of InteractionNotes
Key Molecular Interactions
Serine 52 (S52)Hydrogen BondStabilizes the flexible CD loop.[9][10]
Lysine 15 (Lys15)Water-mediated Hydrogen BondLocated at the periphery of the binding site.[11]
Glutamic acid 54 (Glu54)Water-mediated Hydrogen BondLocated at the periphery of the binding site.[11]
Halogen Binding Pockets (HBP)Hydrophobic/Halogen InteractionsAccommodate the 3,5-dichloro substituents of this compound.[6]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Tafamidis_Mechanism_of_Action cluster_0 TTR Tetramer Dissociation Pathway cluster_1 This compound Intervention Unstable TTR Tetramer Unstable TTR Tetramer Dissociation Dissociation Unstable TTR Tetramer->Dissociation Binding to Thyroxine Sites Binding to Thyroxine Sites Unstable TTR Tetramer->Binding to Thyroxine Sites Monomer Misfolding Monomer Misfolding Dissociation->Monomer Misfolding Amyloid Fibril Formation Amyloid Fibril Formation Monomer Misfolding->Amyloid Fibril Formation This compound This compound This compound->Binding to Thyroxine Sites Stabilized TTR Tetramer Stabilized TTR Tetramer Binding to Thyroxine Sites->Stabilized TTR Tetramer Inhibition of Dissociation Inhibition of Dissociation Stabilized TTR Tetramer->Inhibition of Dissociation Inhibition of Dissociation->Dissociation Blocks

Caption: Mechanism of TTR stabilization by this compound.

In_Silico_Workflow cluster_MD Molecular Dynamics Simulation cluster_Docking Molecular Docking System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Equilibration Equilibration Energy Minimization->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Protein & Ligand Prep Protein & Ligand Prep Docking Simulation Docking Simulation Protein & Ligand Prep->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Pose Analysis->System Setup Select Best Pose

Caption: In silico workflow for modeling this compound-TTR binding.

Tafamidis_TTR_Interactions cluster_TTR TTR Binding Pocket This compound This compound S52 S52 This compound->S52 H-Bond K15 K15 This compound->K15 Water-mediated H-Bond E54 E54 This compound->E54 Water-mediated H-Bond HBP HBP This compound->HBP Hydrophobic/Halogen

Caption: Key molecular interactions between this compound and TTR.

Conclusion

In silico modeling has proven to be an indispensable tool for understanding the binding of this compound to TTR and its mechanism of kinetic stabilization. The methodologies outlined in this guide, including molecular docking and molecular dynamics simulations, provide a robust framework for investigating protein-ligand interactions at a molecular level. The quantitative data derived from these and complementary experimental techniques underscore the high affinity and specificity of this compound for TTR. The continued application of these computational approaches will undoubtedly facilitate the discovery and optimization of next-generation TTR stabilizers for the treatment of transthyretin amyloidosis.

References

An In-depth Technical Guide to the Synthesis and Preliminary Screening of Tafamidis Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preliminary screening methodologies for analogues of Tafamidis, a first-in-class kinetic stabilizer of transthyretin. This compound is a groundbreaking therapy for transthyretin amyloidosis (ATTR), a progressive and fatal disease caused by the aggregation of misfolded transthyretin (TTR) protein.[1] The development of novel analogues aims to improve efficacy, bioavailability, and explore new therapeutic applications.

This document details common synthetic routes, outlines key experimental protocols for evaluating TTR stabilization, and presents available quantitative data to inform structure-activity relationship (SAR) studies.

The Transthyretin Amyloid Cascade and the Mechanism of Kinetic Stabilization

Transthyretin is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[2][3] In ATTR, the rate-limiting step of the disease process is the dissociation of the stable TTR tetramer into its constituent monomers.[4][5] These monomers are prone to misfolding and subsequent aggregation into soluble oligomers and insoluble amyloid fibrils, which deposit in organs like the heart and nerves, leading to cardiomyopathy and/or polyneuropathy.[4][6]

This compound and its analogues function as kinetic stabilizers. They bind to the two thyroxine-binding sites on the native TTR tetramer, stabilizing the weaker dimer-dimer interface and preventing its dissociation.[4][5] This action halts the amyloidogenic cascade at its outset.[1]

TTR_Pathway cluster_0 Physiological State cluster_1 Pathological Cascade TTR_Tetramer Native TTR Tetramer Monomer Unfolded Monomer TTR_Tetramer->Monomer Dissociation (Rate-Limiting Step) Misfolded Misfolded Monomer Monomer->Misfolded Misfolding Aggregates Oligomers & Amyloid Fibrils Misfolded->Aggregates Aggregation Stabilizer This compound Analogues Stabilizer->TTR_Tetramer Binding & Stabilization

Caption: The TTR amyloid cascade and the inhibitory mechanism of kinetic stabilizers.

Synthesis of this compound Analogues

The core structure of this compound, 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, serves as a versatile scaffold for generating analogues. Modifications are typically explored on the dichlorophenyl ring or by derivatizing the carboxylic acid group to modulate physicochemical properties and target engagement.

A common strategy involves the synthesis of amide derivatives to enhance properties such as brain permeability.[2][7] An alternative approach for creating diversity in the benzoxazole core utilizes a zinc-methanesulfonic acid (MsOH) mediated intramolecular reductive cyclisation.[8][9]

General Synthetic Workflow

The synthesis of this compound analogues typically follows a structured workflow from starting materials to final, characterized compounds.

Synthesis_Workflow Start Starting Materials (e.g., this compound Acid, Amines) Coupling Amide Coupling Reaction Start->Coupling Deprotection Boc-Deprotection (if applicable) Coupling->Deprotection Crude Crude Analogue Deprotection->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure Analogue Purification->Pure Analysis Characterization (LC/MS, NMR) Pure->Analysis

Caption: General workflow for the synthesis of this compound amide analogues.

Experimental Protocol: Synthesis of Amide Analogues

This protocol is a generalized procedure for the synthesis of amide derivatives from the this compound carboxylic acid core, adapted from published methods.[7]

Materials:

  • This compound (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid)

  • Desired amine (e.g., Boc-protected diamine) (1.1 equivalents)

  • N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • 4 M HCl in dioxane (for Boc-deprotection)

  • Standard workup and purification reagents (Ethyl acetate, NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF under an argon atmosphere.

    • Add HBTU (1.1 eq) and the desired Boc-protected amine (1.1 eq) to the solution.

    • Add DIEA (2.0 eq) dropwise and stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amide.

  • Boc-Deprotection:

    • Dissolve the crude product from the previous step in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 4 M HCl in dioxane and stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue using silica gel column chromatography to yield the final amide analogue.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Preliminary Screening of this compound Analogues

The primary goal of preliminary screening is to assess the ability of newly synthesized analogues to stabilize the TTR tetramer. A tiered approach, starting with high-throughput in vitro assays and progressing to more complex ex vivo models, is typically employed.

Screening Workflow

Screening_Workflow Library Synthesized Analogue Library Primary Primary Screening (TTR Fibril Formation Assay) Library->Primary Hits Initial Hits Primary->Hits Secondary Secondary Screening (Kinetic Stabilization Assay) Hits->Secondary Confirmed Confirmed Stabilizers Secondary->Confirmed ExVivo Ex Vivo Validation (Plasma Stabilization Assay) Confirmed->ExVivo Lead Lead Candidates for Further Development ExVivo->Lead

Caption: A tiered workflow for the preliminary screening of TTR kinetic stabilizers.

Experimental Protocol 1: TTR Fibril Formation Inhibition Assay

This assay quantifies the ability of a compound to inhibit acid-mediated TTR amyloid fibril formation by measuring turbidity.[4]

Materials:

  • Recombinant human TTR (wild-type or mutant variants)

  • Test compounds (analogues) dissolved in DMSO

  • Assay Buffer: 10 mM phosphate buffer with 100 mM KCl and 1 mM EDTA, pH 7.6

  • Acidification Buffer: 200 mM acetate buffer with 100 mM KCl and 1 mM EDTA, pH 4.2

  • 96-well microplate and plate reader with temperature control and absorbance measurement capabilities (350-400 nm)

Procedure:

  • Preparation:

    • Prepare a stock solution of TTR (e.g., 7.2 µM) in the assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <2%).

  • Assay Setup:

    • In a 96-well plate, add the TTR solution and an equal volume of the test compound dilution (or vehicle control). This brings the TTR concentration to 3.6 µM.

    • Incubate the plate at 37°C for 30 minutes to allow for compound binding.

  • Initiation and Measurement:

    • Initiate fibril formation by adding the acidification buffer to bring the final pH to approximately 4.4.

    • Immediately begin monitoring the turbidity by measuring the absorbance at 350 nm or 400 nm every 10-15 minutes for 72 hours at 37°C.

  • Data Analysis:

    • Subtract the baseline absorbance (time zero) from all readings.

    • Plot the final absorbance (at 72 hours) against the compound concentration.

    • Determine the half-maximal effective concentration (EC₅₀) by fitting the data to a dose-response curve.

Experimental Protocol 2: Ex Vivo TTR Stabilization in Human Plasma

This assay evaluates the efficacy of an analogue in a more physiologically relevant matrix by measuring its ability to stabilize TTR in plasma under denaturing conditions.[4][6]

Materials:

  • Human plasma (from healthy donors or ATTR patients)

  • Test compounds dissolved in DMSO

  • Urea stock solution (e.g., 8 M)

  • Western blot apparatus and reagents (or other protein quantification method)

  • Anti-TTR antibody

Procedure:

  • Incubation:

    • Add the test compound (at various concentrations) to aliquots of human plasma. Include a vehicle control (DMSO).

    • Incubate the samples at 37°C for 2 hours to allow the compound to bind to plasma proteins, including TTR.

  • Denaturation:

    • Subject the plasma samples to urea denaturation. The final urea concentration should be chosen to be strongly denaturing (e.g., 5-6 M).

    • Incubate the samples for a defined period (e.g., 24-48 hours) at room temperature. During this time, any TTR tetramers that dissociate will be denatured and become susceptible to degradation or aggregation.

  • Quantification of Native TTR:

    • Quantify the amount of remaining, non-denatured (native tetrameric) TTR in each sample using a non-denaturing PAGE followed by Western blotting with an anti-TTR antibody.

    • Alternatively, other methods like ELISA can be used to specifically quantify the native tetramer.

  • Data Analysis:

    • Determine the percentage of TTR stabilized at each compound concentration relative to the untreated control (which represents maximal denaturation) and a non-denatured control (plasma without urea).

    • Plot the percentage of stabilized TTR against compound concentration to assess dose-dependent efficacy.

Quantitative Data and Structure-Activity Relationships

The development of this compound analogues is guided by SAR. Limited modifications to the core structure can lead to substantial changes in stabilizing ability.[10] The following table summarizes key quantitative data for this compound, which serves as a benchmark for newly synthesized analogues.

CompoundTargetAssayParameterValueReference
This compound Wild-Type TTRFibril FormationEC₅₀2.7 - 3.2 µM[4][11]
V30M-TTRFibril FormationEC₅₀Comparable to WT[4]
V122I-TTRFibril FormationEC₅₀Comparable to WT[4]
Wild-Type TTRIsothermal Titration CalorimetryK_d1_~2 nM[4]
Wild-Type TTRIsothermal Titration CalorimetryK_d2_~200 nM[4]
Amide Analogues N/AAβ Production (N2a695 cells)ActivityReduction in Aβ[2][7]
Flurbiprofen Analogue (CHF5074) Wild-Type TTRPlasma StabilizationActivityLess effective than this compound[3][10]

Note: The two dissociation constants (Kd) for this compound demonstrate negative cooperativity in binding to the two sites on the TTR tetramer.[4] Amide derivatives of this compound have been shown to reduce the production of Aβ peptides in cellular assays, suggesting potential applications beyond ATTR, though specific potency values are not detailed in the provided abstracts.[2]

References

A Technical Guide to the Comparative Properties of Tafamidis Meglumine and Tafamidis Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the physicochemical and pharmacokinetic properties of tafamidis meglumine and this compound free acid. This compound is a selective stabilizer of transthyretin (TTR), approved for the treatment of transthyretin amyloidosis (ATTR), a rare and progressive disease. While the active moiety is this compound, it is formulated as both a meglumine salt and a free acid. This document delves into the key differences and similarities between these two forms, presenting quantitative data in structured tables, detailing experimental protocols for their characterization, and visualizing key pathways and workflows. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and study of amyloid-targeting therapeutics.

Introduction

Transthyretin amyloidosis (ATTR) is a debilitating condition caused by the destabilization of the TTR protein tetramer, leading to its dissociation into monomers that misfold and aggregate into amyloid fibrils.[1][2][3] These fibrils deposit in various tissues, including the nerves and heart, causing progressive organ dysfunction.[1][2][3] this compound is a pharmacological chaperone that binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and inhibiting its dissociation, the rate-limiting step in amyloidogenesis.[1][3][4]

This compound is available in two oral formulations: this compound meglumine (Vyndaqel®) and this compound free acid (Vyndamax®). While both deliver the same active this compound moiety, they are not interchangeable on a milligram-to-milligram basis due to the presence of the meglumine salt.[1] This guide provides an in-depth technical comparison of their properties to aid in the understanding and further research of this important therapeutic agent.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound meglumine and this compound free acid are summarized below. These properties influence their formulation, dissolution, and absorption.

PropertyThis compound MeglumineThis compound Free Acid
Chemical Name 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid mono (1-deoxy-1-methylamino-D-glucitol)2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
Molecular Formula C21H24Cl2N2O8C14H7Cl2NO3
Molecular Weight 503.33 g/mol 308.12 g/mol
Appearance White to pink powderCrystalline solid
Solubility Slightly soluble in water and methanol. Soluble in DMSO.Slightly soluble in water. Soluble in organic solvents like ethanol and DMSO.
Aqueous Solubility Data Water: > 4.628 mg/mL0.1 N NaOH: > 4.187 mg/mLBuffer, pH 6.8: 3.121 mg/mLBuffer, pH 5.0: 0.000 mg/mLBuffer, pH 4.5: 0.000 mg/mLBuffer, pH 3.0: 0.007 mg/mL0.1 N HCl: 0.000 mg/mLData not explicitly provided in the same format, but generally considered to have low aqueous solubility.
Crystal Structure Crystalline forms exist.At least two crystalline polymorphs (Form 1 and Form 4) have been characterized.

Pharmacokinetic Properties

A pivotal bioequivalence study in healthy volunteers has demonstrated that a 61 mg dose of this compound free acid is bioequivalent to an 80 mg dose of this compound meglumine (administered as four 20 mg capsules). The key pharmacokinetic parameters from this study are presented below.

ParameterThis compound Free Acid (61 mg)This compound Meglumine (80 mg)
Tmax (median) 4.0 hours2.0 hours
Cmax (geometric mean) 8553 ng/mL9087 ng/mL
AUCtau (geometric mean) 170,000 ng·h/mL166,200 ng·h/mL
Bioequivalence (90% CI) Cmax: 94.1 (89.1-99.4)AUCtau: 102.3 (98.0-106.8)Reference

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization and comparison of this compound meglumine and this compound free acid.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes a standard procedure for determining the equilibrium solubility of a compound in various aqueous media.

  • Preparation of Media: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.

  • Sample Preparation: Add an excess amount of the test compound (this compound meglumine or this compound free acid) to a vial containing a known volume of the prepared buffer.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved particles settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration/Centrifugation: Filter the aliquot through a 0.45 µm filter or centrifuge to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Determine the solubility in mg/mL for each pH condition.

Crystal Structure Analysis (X-ray Powder Diffraction - XRPD)

XRPD is a fundamental technique for characterizing the solid-state form of a pharmaceutical compound.

  • Sample Preparation: Gently grind a small amount of the crystalline powder (this compound meglumine or this compound free acid) to ensure a random orientation of the crystals.

  • Sample Mounting: Pack the powdered sample into a sample holder.

  • Instrument Setup: Place the sample holder in an X-ray diffractometer. Configure the instrument with appropriate settings, including the X-ray source (e.g., Cu Kα radiation), voltage, and current.

  • Data Collection: Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°) with a specific step size and scan speed.

  • Data Analysis: Process the resulting diffraction pattern to identify the characteristic peaks (2θ angles) and their relative intensities. This pattern serves as a fingerprint for the specific crystalline form.

Bioanalytical Method for this compound in Plasma (LC-MS/MS)

This protocol outlines the quantification of this compound in plasma samples, crucial for pharmacokinetic studies.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add an internal standard.

    • Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample.

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation (HPLC):

    • Inject the prepared sample onto an HPLC system equipped with a suitable analytical column (e.g., C18).

    • Use a mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifier like formic acid) to separate this compound from other plasma components.

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • Introduce the eluent from the HPLC into a tandem mass spectrometer.

    • Utilize electrospray ionization (ESI) in either positive or negative ion mode.

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard for selective and sensitive quantification.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of this compound in the unknown plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Transthyretin (TTR) Stabilization Assay

This assay measures the ability of a compound to stabilize the TTR tetramer.

  • Sample Preparation: Obtain plasma samples from subjects.

  • Incubation with Stabilizer: Incubate the plasma samples with varying concentrations of this compound or a vehicle control.

  • Denaturation Challenge: Subject the plasma samples to denaturing conditions (e.g., acidic pH or urea) to induce TTR tetramer dissociation.

  • Cross-linking: Use a cross-linking agent (e.g., glutaraldehyde) to fix the TTR tetramers that have not dissociated.

  • Quantification of Tetramers:

    • Separate the plasma proteins using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

    • Transfer the separated proteins to a membrane (Western Blotting).

    • Probe the membrane with an antibody specific for TTR.

    • Quantify the amount of intact TTR tetramer using densitometry.

  • Data Analysis: Compare the amount of stabilized TTR tetramer in the presence of this compound to the control to determine the extent of stabilization.

Visualizations

Mechanism of Action of this compound

Tafamidis_Mechanism_of_Action TTR_Tetramer Stable TTR Tetramer Dissociation Dissociation TTR_Tetramer->Dissociation Monomers Unstable Monomers Dissociation->Monomers Misfolding Misfolding & Aggregation Monomers->Misfolding Amyloid Amyloid Fibrils Misfolding->Amyloid This compound This compound This compound->TTR_Tetramer Binds to thyroxine-binding sites This compound->Dissociation Inhibits Stabilization Stabilization

Caption: Mechanism of action of this compound in stabilizing the TTR tetramer.

Experimental Workflow for Bioequivalence Study

Bioequivalence_Workflow Screening Subject Screening Randomization Randomization Screening->Randomization Period1 Period 1: Administer Drug A or B Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Plasma Sample Analysis (LC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Drug B or A (Crossover) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Stats Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats

Caption: A typical crossover design workflow for a bioequivalence study.

Conclusion

This compound meglumine and this compound free acid are two formulations of the same active moiety designed to treat transthyretin amyloidosis. While the meglumine salt enhances the aqueous solubility of this compound, the free acid formulation offers a more convenient single-capsule dosage form that has been demonstrated to be bioequivalent to the multi-capsule meglumine salt regimen. The choice between these formulations may depend on factors such as patient convenience and regional availability. A thorough understanding of their comparative properties, as detailed in this guide, is essential for ongoing research and clinical application in the management of ATTR.

References

The Kinetic Stabilizer: A Deep Dive into the Preclinical Pharmacodynamics of Tafamidis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various tissues, primarily the nerves and heart.[1][2][3] Tafamidis, a first-in-class TTR kinetic stabilizer, represents a significant therapeutic advancement in the management of ATTR.[4][5] This technical guide provides an in-depth exploration of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: Kinetic Stabilization of the Transthyretin Tetramer

The fundamental pathogenic event in TTR amyloidosis is the dissociation of the native TTR tetramer into its constituent monomers.[1][6] These monomers are conformationally unstable and prone to misfolding and aggregation into amyloid fibrils.[1] this compound is a rationally designed small molecule that binds with high affinity and selectivity to the two thyroxine-binding sites on the TTR tetramer.[1][5][7] By occupying these sites, this compound strengthens the bonds between the TTR monomers, kinetically stabilizing the tetramer and increasing the energy barrier for its dissociation.[1] This stabilization effectively inhibits the rate-limiting step of the amyloid cascade, thereby preventing the formation of amyloid fibrils.[6]

This compound Mechanism of Action cluster_stabilization This compound Intervention TTR_tetramer Native TTR Tetramer TTR_monomer Unstable TTR Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR-Tafamidis Complex Amyloid_fibrils Amyloid Fibrils (Tissue Deposition) TTR_monomer->Amyloid_fibrils Misfolding & Aggregation This compound This compound This compound->TTR_tetramer Binds to Thyroxine Sites Stabilized_TTR->TTR_monomer Inhibits Dissociation

This compound kinetically stabilizes the TTR tetramer, inhibiting its dissociation.

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and ex vivo characterization of its binding affinity and TTR-stabilizing potency. The following table summarizes key quantitative data from these studies.

ParameterValueModel SystemReference
Binding Affinity (Dissociation Constants)
Kd12 nMHuman Plasma[7]
Kd2154 nMHuman Plasma[7]
In Vitro TTR Stabilization
Fibril Formation Inhibition (IC50)2.7 - 3.2 µM (0.75-0.90 this compound:TTR molar ratio)Purified WT, V30M, and V122I TTR[8]
TTR Tetramer Dissociation Rate Reduction~96%Human Plasma (at therapeutic concentrations)[9]
TTR Stabilization in CSF~50% reduction in dissociation rateCerebrospinal Fluid (CSF) from ATTRv patients[10]
Ex Vivo TTR Stabilization
TTR Stabilization in Patient PlasmaStabilized 26 of 27 TTR mutantsPlasma from TTR amyloidosis patients[5]

Key Preclinical Experimental Protocols

In Vitro TTR Fibril Formation Assay

This assay is designed to assess the ability of a compound to inhibit the formation of TTR amyloid fibrils under denaturing conditions.

Methodology:

  • Protein Preparation: Purified wild-type (WT) or mutant TTR homotetramers are prepared at a concentration of 3.6 µM.[6]

  • Incubation: The TTR solution is incubated with varying concentrations of this compound (e.g., 0 to 7.2 µM).[6]

  • Acidification: The pH of the solution is adjusted to between 4.4 and 4.5 to induce tetramer dissociation and subsequent fibril formation.[6]

  • Aggregation: The mixture is incubated for 72 hours, during which amyloidogenesis proceeds to completion in the absence of an inhibitor.[6]

  • Quantification: Amyloid fibril formation is quantified by measuring the turbidity of the solution at 350 and 400 nm.[6] A dose-dependent decrease in turbidity indicates inhibition of amyloidogenesis.[6]

Immunoturbidimetric Assay for TTR Stabilization

This assay measures the stabilization of TTR tetramers in plasma samples, providing a key pharmacodynamic endpoint.[5]

Methodology:

  • Sample Preparation: Plasma samples from preclinical models or human subjects are used.

  • Urea-induced Denaturation: Samples are incubated with 4.8 µM urea for over 48 hours to induce the dissociation of unstabilized TTR tetramers.[5]

  • Crosslinking: Glutaraldehyde is added to the samples to crosslink the remaining intact TTR tetramers.[5]

  • Quantification: The amount of remaining tetrameric TTR is quantified using a TTR-specific antibody in an immunoturbidimetric assay.[5]

  • Calculation of Stabilization: The percentage of TTR stabilization is calculated by comparing the amount of remaining TTR in treated versus baseline samples.[5]

Subunit Exchange Assay

This "gold standard" assay directly measures the kinetic stabilization of TTR under physiological conditions by quantifying the rate of subunit exchange between labeled and unlabeled TTR tetramers.[9][11]

Methodology:

  • Reagents: The assay utilizes dual-FLAG-tagged WT TTR and human plasma containing endogenous TTR.[12]

  • Incubation: The tagged TTR is added to plasma samples containing this compound at various concentrations.

  • Subunit Exchange: Over time, subunits from the tagged TTR will exchange with subunits from the endogenous TTR, a process that is rate-limited by tetramer dissociation.[12]

  • Quantification: The rate of subunit exchange is measured, and a slower rate in the presence of this compound indicates kinetic stabilization of the TTR tetramer.[12]

In Vivo Preclinical Models

Animal models have been instrumental in evaluating the in vivo efficacy and pharmacodynamics of this compound.

hTTR V30M HSF1+/- Mouse Model

This transgenic mouse model expresses the human V30M TTR mutation and exhibits TTR deposition in various tissues, mimicking aspects of human hereditary ATTR amyloidosis.[2]

Experimental Workflow:

In_Vivo_Preclinical_Workflow Model_Selection Model Selection: hTTR V30M HSF1+/- Mice Dosing This compound Administration (e.g., 0.8 mg fixed dose, s.c., 3x/week for 6 weeks) Model_Selection->Dosing PD_Assessment Pharmacodynamic Assessment: Serum TTR Tetramer Stability Analysis Dosing->PD_Assessment Efficacy_Endpoint Efficacy Endpoint: Quantification of TTR Deposition in Tissues PD_Assessment->Efficacy_Endpoint Data_Analysis Data Analysis & Comparison to Control Group Efficacy_Endpoint->Data_Analysis

A generalized workflow for in vivo preclinical efficacy studies of this compound.

In a study utilizing this model, 15-month-old mice were administered this compound (0.8 mg fixed dose) or a control via subcutaneous injection three times a week for six weeks.[2] The primary endpoints were the assessment of serum TTR tetramer stability and the quantification of TTR deposition in tissues at the end of the study.[2]

Key In Vivo Findings:

Animal ModelKey FindingsReference
hTTR V30M HSF1+/- MiceThis compound administration led to the stabilization of TTR tetramers in serum.[2]
Rat ModelsThis compound exhibited dose-independent pharmacokinetics with high oral bioavailability (99.7-104%). The drug primarily distributes to the liver and plasma and is eliminated mainly through biliary excretion.[13]
Rabbit and Rat Reproductive StudiesAdverse effects on fetal development were observed at doses significantly higher than the maximum recommended human dose.[14]

Conclusion

The preclinical pharmacodynamic profile of this compound robustly demonstrates its mechanism of action as a potent and selective kinetic stabilizer of the TTR tetramer. In vitro and ex vivo studies have quantified its high binding affinity and its ability to inhibit TTR fibril formation across a wide range of mutations. In vivo studies in relevant animal models have confirmed its ability to stabilize TTR and have characterized its pharmacokinetic properties. This comprehensive body of preclinical data provided a strong foundation for the successful clinical development of this compound as a transformative therapy for patients with transthyretin amyloidosis.

References

Early-Stage Research on Tafamidis Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Mechanism of Action, and Preclinical Evaluation of Novel Transthyretin Stabilizers

Introduction

Tafamidis has emerged as a groundbreaking therapeutic agent for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease characterized by the misfolding and aggregation of the transthyretin (TTR) protein. By kinetically stabilizing the native tetrameric form of TTR, this compound effectively slows disease progression. This technical guide delves into the early-stage research of this compound derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the synthesis of novel analogs, their structure-activity relationships (SAR), mechanisms of action, and the critical experimental protocols used in their evaluation.

Core Concept: Kinetic Stabilization of Transthyretin

The central mechanism of action for this compound and its derivatives is the kinetic stabilization of the TTR tetramer. TTR, a transport protein for thyroxine and retinol, can dissociate into monomers, which then misfold and aggregate into amyloid fibrils. This process is the pathological hallmark of ATTR. This compound binds to the thyroxine-binding sites of the TTR tetramer, strengthening the interactions between the monomers and preventing dissociation, the rate-limiting step in amyloidogenesis.[1][2][3]

The following diagram illustrates the TTR amyloidogenic cascade and the therapeutic intervention by TTR stabilizers like this compound and its derivatives.

TTR_Amyloidogenesis cluster_1 Pathological Cascade TTR_tetramer Native TTR Tetramer Monomers Misfolded Monomers TTR_tetramer->Monomers Dissociation (Rate-Limiting Step) Stabilized_TTR Stabilized TTR Tetramer Aggregates Oligomers & Aggregates Monomers->Aggregates Aggregation Amyloid Amyloid Fibrils Aggregates->Amyloid Fibril Formation Stabilizer This compound or Derivative Stabilizer->TTR_tetramer

TTR Amyloid Cascade and Stabilizer Intervention.

Synthesis of this compound Derivatives

The core structure of this compound is a 2-arylbenzoxazole moiety. Early-stage research has focused on modifying this scaffold to improve potency, selectivity, and pharmacokinetic properties. Common synthetic strategies involve the condensation of substituted 2-aminophenols with aromatic carboxylic acids or their derivatives.[4][5][6]

A general synthetic workflow for 2-arylbenzoxazole derivatives is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminophenol Substituted 2-Aminophenol Condensation Condensation/ Cyclization Aminophenol->Condensation CarboxylicAcid Substituted Aromatic Carboxylic Acid CarboxylicAcid->Condensation Derivative This compound Derivative Condensation->Derivative

General Synthesis of 2-Arylbenzoxazoles.

One notable class of derivatives explored are the amide analogs of this compound. These compounds have been synthesized with the aim of improving properties such as brain permeability. For instance, the synthesis of a piperazine amide derivative of this compound has been reported to facilitate brain penetration and subsequent conversion to the active this compound molecule.[2]

Quantitative Data on this compound and Derivatives

A critical aspect of early-stage drug discovery is the quantitative assessment of a compound's efficacy. For TTR stabilizers, key parameters include the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) for fibril formation.

CompoundAssayParameterValueReference(s)
This compound Isothermal Titration Calorimetry (ITC)Kd12 nM[7]
Isothermal Titration Calorimetry (ITC)Kd2200 nM[7]
TTR/Aβ(1-42) Complex Binding (ITC)Kd0.94 µM[8][9]
This compound Amide Derivative (1a) TTR Subunit Exchange AssayStabilizationLess potent than this compound below 30 µM[2]
Various Novel TTR Ligands RBP4–TTR HTRF AssayIC50Single-digit to submicromolar[10]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for TTR-Ligand Binding

ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9][11]

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of purified TTR protein (typically 20 µM) in a suitable buffer (e.g., 25 mM HEPES, 10 mM glycine, pH 7.4).[9]

    • Prepare a solution of the this compound derivative (ligand) at a concentration 10-20 times that of the TTR solution in the same buffer to minimize heats of dilution.[8][11]

    • Degas both solutions to prevent air bubbles from interfering with the measurement.

  • ITC Experiment:

    • Load the TTR solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed (e.g., 450 rpm), and injection volume (e.g., 2-10 µL per injection).[8][11]

    • Perform a series of injections (typically 20-30) of the ligand into the TTR solution, with a sufficient time interval between injections (e.g., 300 s) to allow the system to return to thermal equilibrium.[8]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites) to determine the thermodynamic parameters (Kd, n, ΔH).

The following diagram illustrates the workflow for a typical ITC experiment.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_TTR Prepare TTR Solution Degas Degas Solutions Prep_TTR->Degas Prep_Ligand Prepare Ligand Solution Prep_Ligand->Degas Load_Sample Load TTR into Cell Degas->Load_Sample Load_Syringe Load Ligand into Syringe Degas->Load_Syringe Titration Perform Titration Load_Sample->Titration Load_Syringe->Titration Integration Integrate Heat Peaks Titration->Integration Plotting Plot Binding Isotherm Integration->Plotting Fitting Fit Data to Model Plotting->Fitting Results Determine Kd, n, ΔH Fitting->Results

Isothermal Titration Calorimetry Workflow.
TTR Fibril Formation Inhibition Assay

This assay is used to assess the ability of a compound to inhibit the formation of TTR amyloid fibrils in vitro. Fibril formation is typically induced by acidic conditions and monitored by the increase in fluorescence of a dye like Thioflavin T (ThT) or by light scattering.[1][12][13]

Protocol Outline (ThT Fluorescence Assay):

  • Reagent Preparation:

    • Prepare a stock solution of purified TTR in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare stock solutions of the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO).

    • Prepare a Thioflavin T stock solution (e.g., in 5 mM glycine-NaOH buffer, pH 9.0).[1]

  • Assay Setup:

    • In a multi-well plate, add the TTR solution to a final concentration of, for example, 3.6 µM.[1]

    • Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) without any inhibitor.

    • Induce fibril formation by acidifying the solution (e.g., to pH 4.4).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking for a specified period (e.g., 72 hours).

    • After incubation, add the ThT solution to each well to a final concentration of, for example, 10 µM.[1]

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The early-stage research on this compound derivatives has laid a strong foundation for the development of next-generation TTR stabilizers. The 2-arylbenzoxazole scaffold has proven to be a robust starting point for medicinal chemistry efforts. Future research should focus on a more systematic exploration of the structure-activity relationships to design derivatives with enhanced potency, improved pharmacokinetic profiles, and potentially novel mechanisms of action. A deeper understanding of how these derivatives interact with other cellular components and pathways will be crucial for developing safer and more effective therapies for ATTR. The continued application of biophysical techniques like ITC and fibril formation assays will be instrumental in guiding these drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Transthyretin (TTR) Stabilization Assay with Tafamidis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a transport protein primarily synthesized in the liver, responsible for carrying thyroxine and retinol-binding protein in the blood.[1] Under normal physiological conditions, TTR exists as a stable homotetramer.[1] However, mutations in the TTR gene or age-related factors can lead to the destabilization of this tetrameric structure. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathology of Transthyretin Amyloidosis (ATTR), a progressive and often fatal disease.[2][3] These unstable monomers can misfold and aggregate into amyloid fibrils that deposit in various tissues, particularly the nerves and heart, leading to polyneuropathy and cardiomyopathy.[1][4]

Tafamidis is a pharmacological chaperone that acts as a kinetic stabilizer of the TTR tetramer.[1][2] It selectively binds to the two thyroxine-binding sites on the TTR tetramer, strengthening the interactions between the dimers and preventing the dissociation into monomers.[1][2] By stabilizing the native tetrameric conformation, this compound effectively inhibits the amyloid cascade at its origin.[2] This document provides detailed protocols for several common in vitro and ex vivo assays used to evaluate the stabilizing effect of this compound on the TTR tetramer.

Mechanism of Action of this compound

This compound stabilizes the TTR tetramer by binding to the thyroxine-binding pockets, which are located at the interface between the two dimers that form the tetramer. This binding event increases the activation energy barrier for tetramer dissociation, thereby slowing down the rate-limiting step of amyloidogenesis.

Mechanism of this compound Action TTR_tetramer Stable TTR Tetramer TTR_monomer Amyloidogenic TTR Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_TTR This compound-Stabilized TTR Tetramer Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Misfolding & Aggregation This compound This compound This compound->TTR_tetramer Binds to thyroxine-binding sites Stabilized_TTR->TTR_monomer Inhibited Dissociation

Caption: Mechanism of this compound-mediated TTR stabilization.

Experimental Protocols

Several assays can be employed to quantify the kinetic stabilization of TTR by this compound. Below are detailed protocols for four commonly used methods.

Immunoturbidimetric Assay

This assay measures the amount of stable TTR tetramer remaining after subjecting plasma samples to denaturing conditions (urea). Stabilized TTR will resist dissociation and can be quantified using an antibody-based detection method.

Principle: In the presence of a denaturant like urea, unstable TTR tetramers dissociate into monomers. These monomers are then susceptible to modification by crosslinking agents like glutaraldehyde, which alters their epitopes and prevents recognition by a specific antibody. TTR tetramers stabilized by this compound will resist urea-induced dissociation, remain intact, and can be quantified by immunoturbidimetry.

Experimental Workflow:

Immunoturbidimetric Assay Workflow start Start: Plasma Sample (with or without this compound) urea Incubate with Urea (e.g., 4.8 M, 48h) start->urea crosslink Add Glutaraldehyde (Crosslinking) urea->crosslink quantify Quantify TTR Tetramer (Immunoturbidimetry) crosslink->quantify end End: % TTR Stabilization quantify->end

Caption: Workflow of the Immunoturbidimetric TTR stabilization assay.

Protocol:

  • Sample Preparation:

    • Thaw human plasma samples (from healthy donors or ATTR patients) on ice.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Spike plasma samples with varying concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Urea-induced Denaturation:

    • Prepare a stock solution of urea in a suitable buffer (e.g., PBS).

    • Add urea to the plasma samples to a final concentration of 4.8 M.[1]

    • Incubate the samples for 48 hours at room temperature with gentle agitation.[1]

  • Crosslinking:

    • Prepare a fresh solution of glutaraldehyde.

    • Add glutaraldehyde to the urea-treated plasma samples to crosslink the proteins.

  • Quantification:

    • Quantify the amount of remaining tetrameric TTR using a commercial immunoturbidimetric assay kit for TTR, following the manufacturer's instructions. This typically involves adding a specific anti-TTR antibody and measuring the change in turbidity with a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of TTR stabilization using the following formula: % TTR Stabilization = [(TTR concentration with this compound) / (TTR concentration with vehicle)] x 100

Quantitative Data Summary:

This compound Concentration (µM)TTR:this compound Molar RatioObserved TTR Stabilization (%)
3.6~1.0Dose-dependent stabilization observed[2]
5.4~1.5Increased stabilization compared to 1.0 ratio[2]
7.2~2.0Strong stabilization, even in the presence of urea[2]
Subunit Exchange Assay

This "gold standard" assay directly measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between tagged and untagged TTR tetramers.[5]

Principle: The rate of TTR tetramer dissociation is the rate-limiting step for subunit exchange.[6] By introducing a tagged version of TTR (e.g., FLAG-tagged) into a sample containing untagged TTR, the formation of hybrid tetramers can be monitored over time. A stabilizer like this compound will slow down the dissociation of both tagged and untagged tetramers, thus reducing the rate of subunit exchange.[7]

Experimental Workflow:

Subunit Exchange Assay Workflow start Start: Mix Untagged TTR and FLAG-tagged TTR (with or without this compound) incubate Incubate at 25°C start->incubate aliquots Take Aliquots Over Time incubate->aliquots separate Separate Tetramer Species (Ion-Exchange Chromatography) aliquots->separate quantify Quantify Hybrid Tetramers separate->quantify end End: Rate of Dissociation quantify->end

Caption: Workflow of the TTR subunit exchange assay.

Protocol:

  • Reagent Preparation:

    • Purify recombinant untagged wild-type TTR and dual FLAG-tagged wild-type TTR.

    • Prepare stock solutions of this compound in DMSO.

  • Subunit Exchange Reaction:

    • In a suitable buffer (e.g., phosphate buffer, pH 7.0) or in human plasma, mix untagged TTR and FLAG-tagged TTR. A substoichiometric amount of tagged TTR is typically added to endogenous TTR in plasma.[6]

    • Add varying concentrations of this compound or vehicle control.

    • Incubate the reaction mixture at 25°C.[1]

  • Time-course Analysis:

    • At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the reaction mixture.

    • Stop the subunit exchange reaction in the aliquots, for example, by adding a fluorogenic small molecule that rapidly binds to TTR.[6]

  • Quantification of Hybrid Tetramers:

    • Separate the different TTR tetramer species (untagged, tagged, and hybrid) using ion-exchange chromatography.[1][7]

    • Quantify the peak areas corresponding to each tetramer species.

  • Data Analysis:

    • Calculate the fraction of subunit exchange at each time point.

    • Determine the rate of tetramer dissociation from the kinetics of subunit exchange. A lower rate indicates greater stabilization.

Quantitative Data Summary:

This compound:TTR Molar RatioIncubation Time (h)Subunit Exchange (%) - VehicleSubunit Exchange (%) - this compound
1247015[1]
1.5264 (11 days)-<10[1]
Fluorescent Probe Exclusion Assay

This is a high-throughput screening-compatible assay that measures the ability of a compound to bind to the thyroxine-binding sites of TTR and displace a fluorescent probe.

Principle: A fluorescent probe that binds to the thyroxine-binding sites of TTR will exhibit a change in its fluorescent properties upon binding. A compound like this compound that also binds to these sites will compete with the probe, leading to a decrease in the fluorescence signal associated with probe binding. The degree of fluorescence reduction is proportional to the binding affinity and concentration of the stabilizer.

Experimental Workflow:

Fluorescent Probe Exclusion Assay Workflow start Start: TTR Solution add_probe Add Fluorescent Probe start->add_probe add_this compound Add this compound (or test compound) add_probe->add_this compound incubate Incubate add_this compound->incubate measure Measure Fluorescence incubate->measure end End: % Probe Displacement measure->end

Caption: Workflow for the fluorescent probe exclusion assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified recombinant TTR in a suitable buffer.

    • Prepare a stock solution of a suitable fluorescent probe (e.g., a probe that covalently modifies Lysine 15 upon binding).[8]

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a microplate, add the TTR solution.

    • Add the fluorescent probe to all wells.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Incubate the plate for a defined period (e.g., 3 hours) at room temperature, protected from light.[9]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Calculate the percentage of probe displacement for each this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Quantitative Data Summary:

CompoundConcentration (µM)TTR Occupancy (%) in Human Serum
This compound (trough)1671 ± 14[10]
This compound (peak)2687 ± 14[10]
Acoramidis (trough)10103 ± 13[10]
Western Blot Assay under Denaturing Conditions

This assay provides a semi-quantitative assessment of TTR tetramer stability by visualizing the amount of intact tetramer after exposure to denaturing conditions.

Principle: When subjected to denaturing conditions (e.g., low pH or urea) and non-reducing SDS-PAGE, unstable TTR tetramers will dissociate into monomers. Stabilized tetramers will remain intact. Western blotting with an anti-TTR antibody allows for the visualization and quantification of the monomeric and tetrameric forms of TTR.

Experimental Workflow:

Western Blot Assay Workflow start Start: TTR Sample (with or without this compound) denature Induce Denaturation (e.g., acidic pH, 72h) start->denature sds_page Run SDS-PAGE (non-reducing) denature->sds_page transfer Transfer to Membrane sds_page->transfer western_blot Western Blot with anti-TTR Antibody transfer->western_blot quantify Densitometry Analysis western_blot->quantify end End: Ratio of Tetramer to Monomer quantify->end

Caption: Workflow for the Western blot-based TTR stabilization assay.

Protocol:

  • Sample Treatment:

    • Incubate purified TTR or plasma samples with varying concentrations of this compound or vehicle control.

    • Induce denaturation by either lowering the pH (e.g., to pH 4.4) or adding urea.[11]

    • Incubate for a specified time (e.g., 72 hours) at 37°C.[12]

  • SDS-PAGE:

    • Mix the samples with a non-reducing SDS-PAGE loading buffer. Do not heat the samples.

    • Separate the proteins on a polyacrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for TTR.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Capture the image of the blot.

    • Perform densitometry analysis to quantify the intensity of the bands corresponding to the TTR tetramer and monomer.

    • Calculate the ratio of tetramer to monomer for each condition. An increased ratio in the presence of this compound indicates stabilization.

Quantitative Data Summary:

CompoundConcentration (µM)% TTR Stabilization in Human Serum (Western Blot)
This compound (trough)1636 ± 13[10]
This compound (peak)2649 ± 14[10]
Acoramidis (trough)1093 ± 14[10]

Conclusion

The assays described provide a comprehensive toolkit for evaluating the efficacy of this compound and other potential TTR stabilizers. The choice of assay will depend on the specific research question, available resources, and desired throughput. The immunoturbidimetric and fluorescent probe exclusion assays are well-suited for higher throughput screening, while the subunit exchange and Western blot assays provide more direct and detailed mechanistic insights into TTR tetramer stability. Consistent and robust data from these assays are crucial for the development and characterization of novel therapeutics for Transthyretin Amyloidosis.

References

Application Notes and Protocols: Subunit Exchange Assay for Assessing Tafamidis Efficacy in Transthyretin Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein.[1][2] The native TTR is a tetrameric protein that transports thyroxine and retinol-binding protein.[2][3] In TTR amyloidosis, this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various tissues, leading to organ dysfunction.[1][2][4] The dissociation of the TTR tetramer is the rate-limiting step in this pathogenic cascade.[2][5]

Tafamidis is a pharmacological stabilizer of TTR that has been approved for the treatment of TTR amyloidosis.[3][6][7] It functions by binding to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing it and preventing its dissociation into monomers.[8][9] This action effectively inhibits the formation of amyloid fibrils.[7][8]

The subunit exchange assay is a powerful and physiologically relevant method to quantify the kinetic stability of the TTR tetramer and to evaluate the efficacy of stabilizers like this compound.[10][11] This assay directly measures the rate of TTR tetramer dissociation under non-denaturing conditions.[8][11]

Principle of the Subunit Exchange Assay

The subunit exchange assay relies on the principle that the dissociation of the TTR tetramer is the rate-limiting step for the exchange of its subunits between different tetramers.[2][8] The assay involves mixing two populations of TTR homotetramers: one composed of wild-type (WT) TTR and another composed of TTR subunits that have been N-terminally labeled with a charged tag, such as a FLAG tag.[6][10]

Initially, only the two homotetrameric species are present. Over time, as the tetramers dissociate into monomers, the tagged and untagged monomers can reassemble to form hybrid heterotetramers with varying numbers of tagged subunits.[2] The rate of formation of these hybrid tetramers is directly proportional to the rate of tetramer dissociation.[2]

The different TTR tetramer species (homotetramers and heterotetramers) can be separated and quantified based on their charge differences using ion-exchange chromatography.[6][10] By monitoring the distribution of the different tetrameric species over time, the rate of subunit exchange, and thus the rate of TTR tetramer dissociation, can be determined.[10] A potent TTR stabilizer like this compound will significantly slow down this rate of subunit exchange.[10][11]

Mechanism of TTR Dissociation and this compound Stabilization

The following diagram illustrates the mechanism of TTR tetramer dissociation, subsequent aggregation, and the stabilizing effect of this compound.

TTR_Stabilization cluster_0 Normal Physiology cluster_1 Pathology (Amyloidosis) cluster_2 Therapeutic Intervention Native TTR Tetramer Native TTR Tetramer Monomers Monomers Native TTR Tetramer->Monomers Dissociation (Rate-Limiting) Monomers->Native TTR Tetramer Reassembly Misfolded Monomers Misfolded Monomers Monomers->Misfolded Monomers Misfolding Amyloid Fibrils Amyloid Fibrils Misfolded Monomers->Amyloid Fibrils Aggregation Stabilized TTR-Tafamidis Complex Stabilized TTR-Tafamidis Complex Stabilized TTR-Tafamidis Complex->Monomers Dissociation Inhibited This compound This compound Native TTR Tetramerthis compound Native TTR Tetramerthis compound Native TTR Tetramerthis compound->Stabilized TTR-Tafamidis Complex Binding

Caption: Mechanism of TTR dissociation and this compound stabilization.

Experimental Workflow for Subunit Exchange Assay

The following diagram outlines the key steps in performing a subunit exchange assay to assess the efficacy of this compound.

Subunit_Exchange_Workflow Start Start Prepare Reagents Prepare Reagents: - Wild-Type TTR - FLAG-tagged TTR - this compound solutions - Assay Buffer Start->Prepare Reagents Incubation Incubate TTR with this compound or Vehicle Prepare Reagents->Incubation Initiate Exchange Mix WT-TTR and FLAG-tagged TTR Incubation->Initiate Exchange Time Course Sampling Collect Aliquots at Different Time Points Initiate Exchange->Time Course Sampling Analysis Analyze by Ion-Exchange Chromatography Time Course Sampling->Analysis Data Interpretation Calculate Fraction Exchange and Dissociation Rate Analysis->Data Interpretation End End Data Interpretation->End

Caption: Experimental workflow of the subunit exchange assay.

Experimental Protocols

Materials and Reagents
  • Recombinant wild-type (WT) human TTR

  • Recombinant N-terminally FLAG-tagged human TTR (e.g., dual-FLAG-tagged WT TTR)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.0-7.4

  • Anion Exchange Chromatography Column

  • UPLC or HPLC system

  • Fluorogenic molecule A2 (optional, for plasma samples)

Protocol for Subunit Exchange Assay in Buffer
  • Preparation of TTR and this compound Solutions:

    • Prepare stock solutions of WT-TTR and FLAG-tagged TTR in the assay buffer. A typical concentration is 3.6 µM for each.[5]

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations in the assay.

  • Incubation with this compound:

    • In separate tubes, pre-incubate WT-TTR and FLAG-tagged TTR with varying concentrations of this compound (or vehicle control, DMSO) for 30 minutes at 25°C.[1][10] The final concentration of TTR in each tube is typically 1.8 µM.[10]

  • Initiation of Subunit Exchange:

    • Initiate the subunit exchange reaction by mixing equal volumes of the pre-incubated WT-TTR and FLAG-tagged TTR solutions. The final concentration of each TTR species will be 1.8 µM.[10]

    • Incubate the reaction mixture at 25°C or 37°C.[6]

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots of the reaction mixture for analysis.[10][11]

  • Ion-Exchange Chromatography:

    • Analyze the collected aliquots by anion-exchange chromatography to separate the different TTR tetramer species (0-FLAG, 1-FLAG, 2-FLAG, 3-FLAG, and 4-FLAG).[10]

    • Monitor the elution profile by detecting the intrinsic tryptophan fluorescence or by using a fluorescent label.[8]

  • Data Analysis:

    • Integrate the peak areas corresponding to each of the five tetramer species.

    • Calculate the "fraction exchange" at each time point. This is often calculated based on the appearance of the 2-FLAG heterotetramer, which is expected to be the most abundant hybrid species at equilibrium.[10] The fraction exchange can be calculated by dividing the extent of exchange of the 2-FLAG peak at a given time point by its predicted extent at complete exchange (0.375, based on a statistical 1:4:6:4:1 distribution).[5][10]

    • Plot the fraction exchange against time to determine the rate of subunit exchange.

    • The rate of tetramer dissociation (k_ex) can be calculated using the equation: k_ex = -ln(1 - FE) / t, where FE is the fraction exchange and t is time.[4]

Protocol for Subunit Exchange Assay in Human Plasma

This protocol is adapted for a more complex biological matrix.

  • Plasma Preparation:

    • Thaw frozen human plasma samples overnight at 4°C.

    • Centrifuge the plasma to remove any precipitates.

    • Add sodium azide to a final concentration of 0.05% to prevent microbial growth.[12]

  • Incubation with this compound:

    • Add this compound (from a concentrated stock in DMSO) to the plasma to achieve the desired final concentrations (e.g., 5, 10, 20, 30 µM).[8]

    • Incubate the plasma with this compound for 30 minutes at room temperature.[8]

  • Initiation of Subunit Exchange:

    • Initiate the subunit exchange by adding a substoichiometric amount of FLAG-tagged TTR (e.g., 1 µM) to the plasma containing endogenous TTR.[8]

    • Incubate the mixture at 25°C.[8]

  • Sample Processing and Analysis:

    • At various time points, take aliquots of the plasma mixture.

    • To detect the TTR tetramers above the plasma protein background, a fluorogenic molecule (A2) can be added. This molecule binds to TTR and becomes fluorescent, allowing for specific detection.[8] The A2 molecule also has the advantage of arresting further subunit exchange.[8]

    • Analyze the samples by anion-exchange chromatography with fluorescence detection.[8]

  • Data Analysis:

    • The data analysis is similar to the in-buffer assay, with the calculation of fraction exchange and the rate of tetramer dissociation.[4]

Data Presentation

The quantitative data from subunit exchange assays can be summarized in tables for clear comparison of this compound efficacy at different concentrations and conditions.

Table 1: Effect of this compound on TTR Subunit Exchange in Buffer

This compound:TTR Molar RatioFraction Exchange at 24h (%)Fraction Exchange at 96h (%)
0 (Vehicle)70100
1.0015< 50
1.25< 15< 20
1.50< 10< 5

Data compiled from references[5][10][11]. Values are approximate and serve for illustrative purposes.

Table 2: Dose-Dependent TTR Stabilization by this compound in Human Plasma

This compound Concentration (µM)Decrease in Subunit Exchange Rate (%)
552
1074
2087
3093

Data from reference[8].

Conclusion

The subunit exchange assay is a robust and physiologically relevant method for quantifying the kinetic stabilization of TTR by compounds such as this compound.[10][11] These detailed application notes and protocols provide a framework for researchers, scientists, and drug development professionals to implement this assay in their laboratories. The ability to directly measure the rate of TTR tetramer dissociation provides a critical tool for understanding the mechanism of action of TTR stabilizers and for evaluating their therapeutic potential in the context of TTR amyloidosis.

References

Application Note: Characterizing Tafamidis Binding to Transthyretin using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for quantifying the binding thermodynamics of Tafamidis to wild-type transthyretin (TTR) using Isothermal Titration Calorimetry (ITC). This assay is crucial for understanding the mechanism of action of this compound, a kinetic stabilizer used in the treatment of transthyretin amyloidosis (ATTR).

Introduction

Transthyretin (TTR) is a homotetrameric protein primarily involved in the transport of thyroxine and retinol. Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of ATTR, a progressive and fatal disease characterized by the deposition of amyloid fibrils in various tissues.[1][2] this compound is a therapeutic agent that binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and inhibiting dissociation.[1][3]

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This application note details a standardized protocol for characterizing the this compound-TTR interaction.

Principle of the Assay

ITC measures the heat change that occurs when a ligand (this compound) is titrated into a solution containing a macromolecule (TTR). Each injection of the ligand results in a heat pulse that is proportional to the amount of binding. As the macromolecule becomes saturated, the heat signal diminishes. The resulting data are plotted as power (μcal/sec) versus time, and the integrated heat for each injection is then plotted against the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters of the interaction.

Mechanism of TTR Stabilization by this compound

This compound functions by kinetically stabilizing the TTR tetramer. It binds to the two normally unoccupied thyroxine-binding sites located at the dimer-dimer interface. This binding event strengthens the interface, raising the energy barrier for tetramer dissociation and thus preventing the formation of amyloidogenic monomers.[1]

TTR_Stabilization cluster_0 Pathogenic Pathway cluster_1 Therapeutic Intervention TTR_Tetramer TTR Tetramer (Native State) TTR_Monomer Amyloidogenic Monomers TTR_Tetramer->TTR_Monomer Dissociation (Rate-Limiting Step) Stabilized_TTR Stabilized TTR-Tafamidis Complex Amyloid Amyloid Fibrils (Tissue Deposition) TTR_Monomer->Amyloid Misfolding & Aggregation This compound This compound This compound->TTR_Tetramer Binding Stabilized_TTR->TTR_Monomer Inhibition of Dissociation ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis p1 Prepare TTR in ITC Buffer (12.5-17 µM) p2 Prepare this compound in matched ITC Buffer (200-500 µM) p1->p2 p3 Match DMSO concentration in both solutions p2->p3 p4 Degas protein and ligand solutions p3->p4 r1 Set Temperature (25°C) & Equilibrate p4->r1 r2 Load TTR into Cell, This compound into Syringe r1->r2 r3 Perform Titration (e.g., 40 x 5 µL injections) r2->r3 r4 Run Control Titration (Ligand into Buffer) r3->r4 a1 Integrate injection peaks r4->a1 a2 Subtract heat of dilution a1->a2 a3 Plot Heat vs. Molar Ratio a2->a3 a4 Fit data to a binding model (e.g., 'Two Sites') a3->a4 a5 Determine Kd, n, ΔH, ΔS a4->a5

References

Application Notes and Protocols for X-ray Crystallography of the Tafamidis-TTR Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of the transthyretin (TTR) protein in complex with its kinetic stabilizer, Tafamidis. This information is intended to guide researchers in the structural determination of this significant therapeutic complex, aiding in the fields of drug discovery and protein biochemistry.

Introduction

Transthyretin (TTR) is a homotetrameric protein responsible for the transport of thyroxine and retinol-binding protein.[1][2] Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a fatal condition characterized by the deposition of amyloid fibrils in various tissues.[3][4] this compound is a therapeutic agent that functions as a kinetic stabilizer of the TTR tetramer.[3][4] By binding to the thyroxine-binding sites of TTR, this compound prevents the dissociation of the tetramer, thereby inhibiting the formation of amyloid fibrils.[3][4] X-ray crystallography is a pivotal technique for elucidating the precise binding mode of this compound to TTR and understanding the structural basis of its stabilizing effect.[5][6] The crystal structure of the this compound-TTR complex has been determined to a high resolution, providing valuable insights for structure-based drug design.[5][6]

Mechanism of Action: TTR Stabilization by this compound

This compound selectively binds to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[3][4] This binding event introduces stabilizing interactions that bridge the two dimers, increasing the energetic barrier for tetramer dissociation.[3] The crystal structure of the complex reveals that the 3,5-dichloro substituents of this compound occupy halogen-binding pockets within the binding site, while the benzoxazole core and carboxylate group form additional favorable interactions.[5][6] This stabilization of the native tetrameric conformation is the key mechanism by which this compound prevents the initiation of the amyloid cascade.

Tafamidis_Mechanism_of_Action TTR_tetramer Native TTR Tetramer TTR_monomer Misfolded Monomers TTR_tetramer->TTR_monomer Stabilized_complex This compound-TTR Stabilized Complex Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Aggregation This compound This compound This compound->TTR_tetramer Stabilized_complex->TTR_monomer Inhibition of Dissociation Xray_Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Expression TTR Expression Purification TTR Purification Expression->Purification Complex_Formation This compound-TTR Complex Formation Purification->Complex_Formation Crystallization Co-crystallization Complex_Formation->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-cooling Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phasing Phasing Data_Processing->Phasing Model_Building Model Building Phasing->Model_Building Refinement Refinement & Validation Model_Building->Refinement Final_Structure Final 3D Structure (PDB: 3TCT) Refinement->Final_Structure

References

Application Notes and Protocols for In Vitro Models of Transthyretin Amyloidosis in Tafamidis Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of amyloidosis and neurodegenerative diseases.

Introduction: Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin protein. Tafamidis is a therapeutic agent that acts as a kinetic stabilizer of the TTR tetramer, preventing its dissociation into amyloidogenic monomers. This document provides detailed application notes and protocols for establishing and utilizing in vitro models to assess the efficacy of this compound and other potential TTR stabilizers. These models are crucial for preclinical drug screening and for elucidating the molecular mechanisms underlying ATTR pathogenesis.

Core Concepts and Signaling Pathway

Transthyretin is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein. In ATTR, mutations in the TTR gene or age-related factors can destabilize the tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming insoluble amyloid fibrils that deposit in various tissues, particularly the nerves and heart, leading to polyneuropathy and cardiomyopathy.[1][2][3]

This compound selectively binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure.[2][4] This stabilization slows down the rate-limiting step of tetramer dissociation, thereby inhibiting the entire amyloid cascade.[3][4]

TTR_Amyloidogenesis_and_Tafamidis_Action TTR_Tetramer Native TTR Tetramer TTR_Monomer Misfolded Monomers TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) blocker Oligomers Soluble Oligomers & Protofibrils TTR_Monomer->Oligomers Aggregation Amyloid_Fibrils Amyloid Fibrils Oligomers->Amyloid_Fibrils Fibril Formation Tissue_Deposition Tissue Deposition (Cardiomyopathy, Neuropathy) Amyloid_Fibrils->Tissue_Deposition This compound This compound This compound->TTR_Tetramer Binding and Stabilization blocker->TTR_Monomer Inhibition Fibril_Formation_Assay_Workflow start Start prepare_ttr Prepare purified TTR solution (e.g., 3.6 µM in PBS) start->prepare_ttr add_compound Add this compound or vehicle control (various concentrations) prepare_ttr->add_compound induce_fibrils Induce fibril formation (e.g., lower pH to 4.4, incubate at 37°C for 72h) add_compound->induce_fibrils measure_aggregation Measure aggregation induce_fibrils->measure_aggregation tht_assay Thioflavin T (ThT) Fluorescence Assay measure_aggregation->tht_assay Quantitative tem Transmission Electron Microscopy (TEM) measure_aggregation->tem Qualitative end End tht_assay->end tem->end

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Tafamidis in Animal Models of Transthyretin Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the extracellular deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in various tissues, primarily affecting the nerves and heart. Tafamidis is a pharmacological stabilizer of the TTR tetramer, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using established animal models of ATTR.

Mechanism of Action of this compound

This compound acts as a kinetic stabilizer of the TTR protein.[1][3] Under normal physiological conditions, TTR exists as a homotetramer.[3] In ATTR, mutations or age-related factors can destabilize this tetrameric structure, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in tissues and cause organ dysfunction.[1][2][3] this compound binds to the thyroxine-binding sites of the TTR tetramer with high affinity and selectivity, stabilizing its native quaternary structure.[3][5] This stabilization prevents the dissociation of the tetramer into amyloidogenic monomers, thereby inhibiting the formation of amyloid deposits.[1][2][3]

Tafamidis_Mechanism_of_Action TTR_Tetramer Stable TTR Tetramer Monomers Misfolded TTR Monomers TTR_Tetramer->Monomers Dissociation (Rate-limiting step) Stabilized_TTR This compound-Stabilized TTR Tetramer Amyloid Amyloid Fibril Deposition Monomers->Amyloid Aggregation Pathology Organ Dysfunction (e.g., Cardiomyopathy, Neuropathy) Amyloid->Pathology This compound This compound This compound->TTR_Tetramer Binds and Stabilizes Stabilized_TTR->Pathology Prevents Pathology Experimental_Workflow start Start: Select ATTR Animal Model acclimatization Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Measurements (e.g., Echocardiography, Rotarod) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment This compound/Vehicle Administration (Chronic Dosing) randomization->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring functional_assays Interim/Final Functional Assays (Echocardiography, Rotarod) monitoring->functional_assays euthanasia Euthanasia and Tissue Collection functional_assays->euthanasia biochemical Biochemical Analysis (Serum TTR levels, TTR stabilization) euthanasia->biochemical histopathology Histopathological Analysis (IHC, Congo Red) euthanasia->histopathology data_analysis Data Analysis and Interpretation biochemical->data_analysis histopathology->data_analysis end End: Efficacy Determination data_analysis->end

References

Application Notes and Protocols for Cell-Based Assays in Tafamidis Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafamidis is a pharmacological chaperone designed to kinetically stabilize the tetrameric form of transthyretin (TTR), a transport protein primarily synthesized in the liver.[1][2] In transthyretin amyloidosis (ATTR), the dissociation of the TTR tetramer into monomers is the rate-limiting step in the amyloid cascade.[3][4] These monomers can misfold and aggregate into amyloid fibrils that deposit in various tissues, leading to progressive and fatal neuropathies and cardiomyopathies.[1][2] this compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and inhibiting its dissociation into monomers, thereby halting the progression of amyloidogenesis.[3][4]

This document provides detailed protocols for a suite of cell-based assays designed to screen for and characterize the activity of this compound and other potential TTR stabilizers. These assays are crucial for understanding the efficacy of such compounds in a biologically relevant context, bridging the gap between in vitro biochemical assays and in vivo studies.

Mechanism of Action of this compound

The primary mechanism of this compound is the kinetic stabilization of the TTR tetramer. By binding to the two thyroxine-binding sites at the dimer-dimer interface, this compound strengthens the association between the TTR monomers, significantly slowing the rate of tetramer dissociation.[3] This stabilization prevents the formation of amyloidogenic monomers, the first step in the pathological cascade of TTR amyloidosis.

Tafamidis_Mechanism TTR_Tetramer Native TTR Tetramer Stabilized_Tetramer Stabilized TTR Tetramer TTR_Tetramer->Stabilized_Tetramer Binding Monomers Amyloidogenic Monomers TTR_Tetramer->Monomers Dissociation (Rate-Limiting Step) This compound This compound This compound->Stabilized_Tetramer Stabilized_Tetramer->TTR_Tetramer Blocks Dissociation Aggregates Oligomers & Amyloid Fibrils Monomers->Aggregates Misfolding & Aggregation Pathology Tissue Deposition & Pathology Aggregates->Pathology

Figure 1: Mechanism of action of this compound in preventing TTR amyloidogenesis.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data for this compound activity from various assays. While much of the currently available data is from in vitro and ex vivo studies, these values provide a benchmark for expected outcomes in cell-based assays.

Assay TypeTTR VariantParameterValueReference
In Vitro Fibril Formation Assay Wild-TypeEC502.7 - 3.2 µM[3]
V30MEC50~2.7 µM[3]
V122IEC50~3.2 µM[3]
TTR Subunit Exchange Assay Wild-Type-<5% exchange at 1.5 molar ratio after 96h[5]
Isothermal Titration Calorimetry Wild-TypeKd1~3 nM[5]
Kd2~278 nM[5]
Urea Denaturation in Human Plasma Wild-Type-Dose-dependent stabilization[3]
V30M-Strong stabilization[3]
V122I-Strong stabilization[3]

Table 1: Quantitative data on this compound activity from in vitro and ex vivo assays.

Experimental Protocols

Protocol 1: TTR Aggregation-Induced Cytotoxicity Rescue Assay

This assay evaluates the ability of this compound to protect cells from the cytotoxic effects of pre-aggregated TTR.

Cytotoxicity_Rescue_Workflow cluster_prep Preparation of TTR Aggregates cluster_assay Cell-Based Assay Recombinant_TTR Recombinant TTR (e.g., V30M) Acidification Acidification (pH 4.4) Incubation (37°C, 72h) Recombinant_TTR->Acidification Aggregated_TTR Pre-aggregated TTR Acidification->Aggregated_TTR Seed_Cells Seed cells (e.g., SH-SY5Y) in 96-well plate Add_Compounds Add this compound/ Test Compounds Seed_Cells->Add_Compounds Add_Aggregates Add Pre-aggregated TTR Add_Compounds->Add_Aggregates Incubate Incubate (e.g., 72h) Add_Aggregates->Incubate Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubate->Viability_Assay

Figure 2: Workflow for the TTR aggregation-induced cytotoxicity rescue assay.

Methodology:

  • Preparation of Aggregated TTR:

    • Recombinantly express and purify a pathogenic TTR variant (e.g., V30M or V122I).

    • To induce aggregation, incubate the purified TTR (e.g., at 3.6 µM) in an acidic buffer (e.g., 10 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4) for 72 hours at 37°C with gentle agitation.[6]

    • Confirm aggregate formation using Thioflavin T (ThT) fluorescence assay or transmission electron microscopy.

  • Cell Culture and Treatment:

    • Culture a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y, in a 96-well plate to achieve 70-80% confluency.

    • Prepare serial dilutions of this compound or other test compounds in the cell culture medium.

    • Pre-incubate the cells with the compounds for 2-4 hours.

    • Add the pre-aggregated TTR to the cell culture medium at a final concentration known to induce cytotoxicity (e.g., 0.22-0.44 mg/ml).[7]

    • Include appropriate controls: cells alone, cells with vehicle, cells with non-aggregated TTR, and cells with aggregated TTR without any test compound.

  • Assessment of Cell Viability:

    • Incubate the plates for 48-72 hours.

    • Measure cell viability using a standard method such as the MTT assay (assessing metabolic activity) or the LDH assay (measuring lactate dehydrogenase release as an indicator of cell membrane damage).[7]

    • Calculate the percentage of cell viability for each condition relative to the vehicle-treated control.

    • Determine the EC50 value for this compound, representing the concentration at which it restores 50% of the viability lost due to TTR aggregate toxicity.

Protocol 2: TTR Stabilization in iPSC-Derived Hepatocyte-Like Cells (HLCs)

This assay utilizes a more physiologically relevant model where patient-derived HLCs secrete mutant TTR, and the stabilizing effect of this compound on the secreted TTR is quantified.

Methodology:

  • Generation of iPSC-Derived HLCs:

    • Obtain fibroblasts or peripheral blood mononuclear cells from a patient with a known TTR mutation.

    • Reprogram the somatic cells into induced pluripotent stem cells (iPSCs).

    • Differentiate the iPSCs into hepatocyte-like cells (HLCs) using established protocols.[8] These HLCs will secrete the patient-specific mutant TTR.

  • This compound Treatment and Sample Collection:

    • Culture the HLCs in a suitable format (e.g., 24-well plates).

    • Treat the HLCs with varying concentrations of this compound in the culture medium for a specified period (e.g., 48-72 hours).

    • Collect the conditioned culture medium containing the secreted TTR.

  • Quantification of TTR Stabilization:

    • Assess the stability of the TTR in the conditioned medium using an ex vivo stabilization assay, such as urea denaturation followed by Western blotting.[3]

    • Briefly, incubate the conditioned medium with a high concentration of urea (e.g., 4.5 M) for a set time (e.g., 24 hours) to induce tetramer dissociation.

    • Analyze the samples by non-denaturing PAGE and Western blotting using an anti-TTR antibody to visualize the intact TTR tetramer.

    • Quantify the band intensity of the TTR tetramer. Increased intensity in the this compound-treated samples compared to the untreated control indicates stabilization of the TTR tetramer.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein within a cellular environment.[9][10] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_analysis Analysis of Soluble TTR Cells Culture cells expressing TTR Treat Treat with this compound or Vehicle Cells->Treat Heat Heat aliquots to different temperatures Treat->Heat Lyse Lyse cells Centrifuge Centrifuge to separate soluble & precipitated fractions Lyse->Centrifuge Western_Blot Analyze soluble fraction by Western Blot for TTR Centrifuge->Western_Blot Plot Plot % soluble TTR vs. Temperature Western_Blot->Plot

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Use a cell line that expresses TTR, either endogenously or through transfection. iPSC-derived HLCs are an excellent choice.

    • Treat the cells with this compound or a vehicle control for a sufficient time to allow for drug uptake and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 37°C to 70°C in increments) for a short duration (e.g., 3 minutes).

    • Cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble TTR in each sample by Western blotting or ELISA.

  • Data Analysis:

    • Quantify the amount of soluble TTR at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble TTR as a function of temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement and stabilization.

Protocol 4: Thioflavin T (ThT) Staining for Intracellular TTR Aggregation

This assay is adapted from methods used for other amyloidogenic proteins and can be applied to cell models where TTR aggregation occurs intracellularly, for instance, in cells overexpressing a highly amyloidogenic TTR mutant.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a neuronal cell line) on glass coverslips in a multi-well plate.

    • Transfect the cells with a plasmid encoding a mutant TTR variant prone to aggregation.

  • Compound Treatment:

    • Following transfection, treat the cells with various concentrations of this compound or other test compounds for 24-48 hours.

  • Thioflavin T Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).

    • Incubate the cells with a Thioflavin T solution (e.g., 0.01% in PBS) for 10-15 minutes.[11]

    • Wash the cells extensively with PBS to remove unbound dye.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Visualize the ThT fluorescence using a fluorescence microscope with appropriate filters (excitation ~450 nm, emission ~485 nm).[11]

    • Capture images and quantify the ThT fluorescence intensity per cell or the number of ThT-positive aggregates using image analysis software.

    • A reduction in ThT fluorescence in this compound-treated cells would indicate an inhibition of TTR aggregation.

Conclusion

The cell-based assays described in this document provide a robust framework for the preclinical evaluation of this compound and other TTR stabilizers. By moving from simple biochemical assays to more complex cellular models, researchers can gain valuable insights into the efficacy, potency, and mechanism of action of these compounds in a more physiologically relevant setting. The use of patient-derived iPSCs, in particular, offers a powerful platform for personalized medicine approaches in the development of novel therapies for transthyretin amyloidosis.

References

Application Notes and Protocols for High-Throughput Screening of Novel TTR Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a transport protein primarily synthesized in the liver, responsible for carrying thyroxine and retinol-binding protein.[1][2] In its native state, TTR exists as a homotetramer.[3] However, dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR).[4][5][6] This dissociation leads to monomer misfolding and aggregation into amyloid fibrils, which can deposit in various tissues, particularly the nerves and heart, causing progressive and fatal polyneuropathy and/or cardiomyopathy.[1][4][7]

One promising therapeutic strategy for ATTR is the stabilization of the TTR tetramer to prevent its dissociation into amyloidogenic monomers.[2][8] Tafamidis is a first-in-class TTR kinetic stabilizer that binds to the thyroxine-binding sites of the TTR tetramer, increasing the energy barrier for dissociation and thereby inhibiting the amyloid cascade.[1][3][5] The success of this compound has spurred the search for novel, potent TTR stabilizers.

High-throughput screening (HTS) is a critical tool in the discovery of new TTR stabilizers.[9][10] This document provides an overview of the key HTS assays, detailed experimental protocols, and the underlying molecular pathways relevant to the screening and validation of novel TTR stabilizers.

The TTR Amyloidogenic Cascade

The formation of TTR amyloid fibrils is a multi-step process that begins with the dissociation of the stable TTR tetramer. This process is the primary target for therapeutic intervention with stabilizers like this compound.

TTR_Amyloid_Cascade TTR_Tetramer Native TTR Tetramer TTR_Monomer Folded Monomer TTR_Tetramer->TTR_Monomer Dissociation (Rate-Limiting Step) Misfolded_Monomer Misfolded Monomer (Amyloidogenic Intermediate) TTR_Monomer->Misfolded_Monomer Misfolding Oligomers Soluble Oligomers Misfolded_Monomer->Oligomers Self-Assembly Amyloid_Fibrils Amyloid Fibrils Oligomers->Amyloid_Fibrils Aggregation Stabilizer TTR Stabilizer (e.g., this compound) Stabilizer->TTR_Tetramer Inhibition of Dissociation

Diagram 1: The TTR Amyloidogenic Cascade and the Mechanism of TTR Stabilizers.

High-Throughput Screening Workflow for TTR Stabilizers

A typical HTS workflow for the identification of novel TTR stabilizers involves a primary screen to identify "hits," followed by a series of secondary and tertiary assays to confirm activity, determine potency, and evaluate selectivity.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_tertiary Tertiary Assays & Lead Optimization Primary_Screen High-Throughput Screening (e.g., FPE or TSA) Hits Initial 'Hits' Primary_Screen->Hits Compound_Library Compound Library Compound_Library->Primary_Screen Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Hits->Dose_Response Orthogonal_Assay Orthogonal Confirmation Assay (e.g., Fibril Formation Assay) Dose_Response->Orthogonal_Assay Selectivity Selectivity & Specificity Assays Orthogonal_Assay->Selectivity Ex_Vivo Ex Vivo Plasma Stabilization Assay Selectivity->Ex_Vivo Lead_Opt Lead Optimization Ex_Vivo->Lead_Opt

Diagram 2: General workflow for HTS-based discovery of TTR stabilizers.

Key High-Throughput Screening Assays for TTR Stabilizers

Several robust and scalable assays are available for the primary screening of TTR stabilizers. The choice of assay depends on factors such as throughput requirements, cost, and the specific instrumentation available.

Fluorescence Probe Exclusion (FPE) Assay

This assay is based on the competition between a fluorescent probe and a potential stabilizer for the thyroxine-binding sites on the TTR tetramer.[11][12] A decrease in fluorescence indicates that the test compound has displaced the probe and is binding to TTR.

Protein Thermal Shift Assay (TSA)

Also known as Differential Scanning Fluorimetry (DSF), this assay measures the thermal stability of TTR in the presence of a test compound.[13][14][15] Ligand binding increases the melting temperature (Tm) of the protein, which is detected by a fluorescent dye that binds to hydrophobic regions of the unfolded protein.[14][16]

In Vitro Fibril Formation Assay

This assay directly measures the inhibitory effect of a compound on TTR aggregation.[17][18] Fibril formation is typically induced by acidic conditions and monitored by the fluorescence of amyloid-binding dyes like Thioflavin T (ThT).[19]

Experimental Protocols

Protocol 1: Fluorescence Probe Exclusion (FPE) Assay

Objective: To identify compounds that bind to the thyroxine-binding sites of TTR.

Materials:

  • Recombinant human TTR (wild-type or mutant)

  • Fluorescent probe (e.g., a derivative of 2-(4'-amino-3'-iodobenzoyl)benzoic acid)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of TTR in assay buffer (e.g., 2.5 µM).

  • Prepare a working solution of the fluorescent probe in assay buffer.

  • Dispense a small volume of the test compound solution into the wells of the microplate (final concentration typically 1-10 µM). Include controls with DMSO only.

  • Add the TTR working solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.

  • Add the fluorescent probe working solution to all wells.

  • Incubate the plate for 3 hours at room temperature, protected from light.

  • Measure the fluorescence intensity using an appropriate plate reader (e.g., excitation/emission wavelengths specific to the probe).

  • Calculate the percent inhibition of probe binding for each compound relative to the DMSO controls.

Protocol 2: Protein Thermal Shift Assay (TSA)

Objective: To identify compounds that increase the thermal stability of TTR.

Materials:

  • Recombinant human TTR

  • Protein Thermal Shift Dye (e.g., SYPRO Orange)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96- or 384-well PCR plates

  • Real-time PCR instrument with melt curve capability

Procedure:

  • Prepare a master mix containing TTR and the fluorescent dye in the assay buffer.

  • Dispense the test compounds into the wells of the PCR plate.

  • Add the TTR/dye master mix to each well.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the real-time PCR instrument.

  • Run a melt curve protocol, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring fluorescence.

  • Analyze the data to determine the melting temperature (Tm) for each well. The Tm is the temperature at which the fluorescence is at its maximum rate of change.

  • A significant positive shift in Tm (ΔTm) in the presence of a compound indicates stabilization.

Protocol 3: Thioflavin T (ThT) Fibril Formation Assay

Objective: To identify compounds that inhibit the acid-induced aggregation of TTR into amyloid fibrils.

Materials:

  • Recombinant human TTR (amyloidogenic mutant, e.g., V30M, or wild-type)

  • Acidic assay buffer (e.g., 100 mM acetate buffer, pH 4.4)

  • Thioflavin T (ThT) solution

  • Test compounds dissolved in DMSO

  • 96- or 384-well black, clear-bottom microplates

  • Incubating fluorescence plate reader

Procedure:

  • Dispense the test compounds into the wells of the microplate.

  • Prepare a solution of TTR in the acidic assay buffer and add it to the wells to induce fibril formation.

  • Incubate the plate at 37°C with intermittent shaking for up to 72 hours.

  • At designated time points, add the ThT solution to the wells.

  • Measure the fluorescence intensity (e.g., excitation ~440 nm, emission ~485 nm).

  • An inhibition of the increase in ThT fluorescence compared to the control indicates that the compound is preventing fibril formation.

Data Presentation and Interpretation

Quantitative data from HTS and subsequent validation assays should be summarized for clear comparison of compound activity.

CompoundFPE Assay (% Inhibition @ 10 µM)TSA (ΔTm, °C)Fibril Formation Assay (IC50, µM)
This compound > 90%+5.22.7
Diflunisal ~65%+3.85.1
AG10 > 95%+6.51.8
Hit Compound 1ValueValueValue
Hit Compound 2ValueValueValue

Note: The values for this compound, Diflunisal, and AG10 are representative and may vary depending on specific assay conditions.[12][20]

Conclusion

The high-throughput screening assays detailed in this document provide a robust framework for the identification and characterization of novel TTR stabilizers. A multi-assay approach, beginning with a high-throughput primary screen and followed by orthogonal validation, is crucial for identifying promising lead candidates for the treatment of TTR amyloidosis. The continued development of potent and selective TTR stabilizers holds great promise for patients affected by this devastating disease.

References

Application Note: Developing iPSC-Derived Cardiomyocyte Models for Tafamidis Research in Transthyretin Amyloid Cardiomyopathy (ATTR-CM)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and fatal disease resulting from the deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in the myocardium.[1] This infiltration leads to restrictive cardiomyopathy and eventual heart failure.[2] Tafamidis is a therapeutic agent that acts as a kinetic stabilizer of the TTR protein.[3] It binds to the TTR tetramer, preventing its dissociation into monomers—the rate-limiting step in the amyloidogenic cascade.[4][5][6] Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offer a powerful in vitro platform for modeling ATTR-CM and evaluating the efficacy of drugs like this compound.[7][8] By using patient-specific iPSCs, researchers can recapitulate key aspects of the disease pathology and assess therapeutic interventions in a physiologically relevant human cardiac context.[1][9]

This document provides detailed protocols for generating iPSC-CMs, establishing an in vitro model of ATTR-CM, and performing assays to evaluate the efficacy of this compound.

Part 1: Generation and Characterization of an ATTR-CM iPSC-Cardiomyocyte Model

A robust and reproducible method for generating cardiomyocytes from iPSCs is crucial. The following protocol is based on the highly efficient temporal modulation of Wnt/β-catenin signaling.

Protocol 1.1: Directed Differentiation of iPSCs into Cardiomyocytes

This protocol yields a high purity of contracting cardiomyocytes.[10][11] It is critical to start with high-quality pluripotent stem cells for efficient differentiation.[12]

Materials:

  • Human iPSCs (patient-derived with TTR mutation or wild-type)

  • Matrigel-coated 12-well plates

  • mTeSR™1 or similar maintenance medium

  • RPMI 1640 medium

  • B-27™ Supplement (minus insulin)

  • L-ascorbic acid

  • CHIR99021 (GSK3 inhibitor)

  • Wnt-C59 (Wnt signaling inhibitor)

  • Cardiac Cultivation Medium[12]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

Methodology:

  • iPSC Seeding (Day -3):

    • Culture iPSCs in maintenance medium on Matrigel-coated plates until they reach 80-90% confluency.

    • Dissociate iPSCs into single cells and re-plate them onto new Matrigel-coated 12-well plates at a high density to form a monolayer.

    • Culture for 3 days until the cells reach full confluency.

  • Mesoderm Induction (Day 0):

    • Aspirate the maintenance medium.

    • Add 2 mL/well of RPMI/B-27 (minus insulin) medium supplemented with 6-12 µM CHIR99021. This initiates cardiac differentiation by activating Wnt signaling.

  • Wnt Inhibition (Day 2):

    • Aspirate the CHIR99021-containing medium.

    • Add 2 mL/well of RPMI/B-27 (minus insulin) medium supplemented with 5 µM Wnt-C59. This step is crucial for specifying cardiac progenitors.[11]

  • Cardiomyocyte Specification (Day 4):

    • Aspirate the medium and replace it with 2 mL/well of fresh RPMI/B-27 (minus insulin) medium.

    • Repeat this medium change every 2-3 days.

  • Observation and Maintenance (Day 8 onwards):

    • Spontaneous contractions of cardiomyocyte clusters should become visible between days 8 and 12.

    • Once beating is observed, switch to Cardiac Cultivation Medium for long-term culture and maturation.[12] The cells can be maintained for over 30 days.[12]

  • Characterization (Optional but Recommended):

    • Confirm cardiomyocyte identity via immunofluorescence staining for cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin.

    • Assess purity using flow cytometry for cTnT. Purity levels can reach up to 98%.[10]

G cluster_workflow iPSC-CM Differentiation Workflow iPSC iPSC Monolayer Culture (Day -3 to 0) Mesoderm Mesoderm Induction (Day 0-2) iPSC->Mesoderm Add CHIR99021 (Wnt Activation) CardiacSpec Cardiac Specification (Day 2-4) Mesoderm->CardiacSpec Add Wnt-C59 (Wnt Inhibition) Maturation Cardiomyocyte Maturation (Day 4+) CardiacSpec->Maturation RPMI/B-27 Medium BeatingCMs Spontaneously Beating iPSC-CMs (Day 8+) Maturation->BeatingCMs G This compound Mechanism of Action in ATTR-CM TTR_tetramer TTR Tetramer (Stable, Non-toxic) TTR_monomer Unstable Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Misfolded Misfolded Monomers & Oligomers TTR_monomer->Misfolded Misfolding Amyloid Amyloid Fibril Deposition in Heart Misfolded->Amyloid Aggregation Cardiomyopathy ATTR-Cardiomyopathy Amyloid->Cardiomyopathy This compound This compound This compound->TTR_tetramer Binds & Stabilizes G cluster_model In Vitro ATTR-CM Model & Drug Screening cluster_exp iPSC ATTR Patient iPSCs Hepatocytes Differentiate to Hepatocytes iPSC->Hepatocytes CMs Differentiate to Cardiomyocytes iPSC->CMs ConditionedMedium Collect Conditioned Medium (Contains Mutant TTR) Hepatocytes->ConditionedMedium Treatment Treat iPSC-CMs: 1. Control Medium 2. Mutant TTR Medium 3. Mutant TTR + this compound ConditionedMedium->Treatment Assays Endpoint Assays: - Functional - Biomarker - Viability Treatment->Assays

References

Application Notes and Protocols for Measuring Tafamidis Concentration in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tafamidis is a kinetic stabilizer of transthyretin (TTR), approved for the treatment of transthyretin-mediated amyloidosis (ATTR), a rare and life-threatening disease. By binding to TTR, this compound prevents its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade.[1][2] Monitoring the plasma concentration of this compound is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy.[3][4] This document provides detailed protocols for the quantification of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies Overview

The two primary methods for the quantification of this compound in plasma are HPLC-UV and LC-MS/MS.

  • HPLC-UV: This method is widely accessible and provides reliable quantification. It is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.[5][6]

  • LC-MS/MS: This is the gold-standard bioanalytical method due to its high sensitivity, specificity, and high-throughput capabilities. It is the preferred method for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[7][8]

Experimental Workflow

The general workflow for the determination of this compound in plasma involves sample collection, preparation, chromatographic separation and detection, and finally, data analysis.

This compound Quantification Workflow cluster_pre Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing blood_collection Blood Collection (EDTA tubes) centrifugation Centrifugation (1500 rpm, 15 min) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage (-75°C) plasma_separation->storage thawing Thaw Sample (Room Temperature) storage->thawing is_addition Add Internal Standard thawing->is_addition extraction Extraction (PPT or LLE) is_addition->extraction centrifuge_extract Centrifugation & Supernatant Collection extraction->centrifuge_extract injection Inject into LC System centrifuge_extract->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: General experimental workflow for this compound quantification in plasma.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is based on a validated method using protein precipitation for sample cleanup, offering high sensitivity and specificity.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled this compound (e.g., PF-06474853-00) or a structurally related compound (e.g., 2-CBC) as an internal standard (IS)[7][8]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free) for calibration standards and quality controls

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow plasma samples to thaw at room temperature.[7]

  • Vortex the plasma samples for 1 minute.[6]

  • Pipette 50 µL of plasma into the labeled tubes.[8]

  • Add 50 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[8]

  • Vortex the tubes for 10 minutes.

  • Centrifuge the samples for 10 minutes at 13,000 rpm.[6]

  • Transfer the supernatant to a new set of tubes or a 96-well plate.

  • The sample is ready for injection into the LC-MS/MS system.

Instrumentation and Conditions
ParameterCondition
LC System UPLC or HPLC system
ColumnReversed-phase C18 column
Mobile PhaseA: 10 mM Ammonium formate in water; B: Acetonitrile[7]
Flow Rate0.3 mL/min[7]
Injection Volume20 µL[9]
MS/MS System Triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative[7]
MRM Transitions
This compoundm/z 305.4 → 261.4[7]
Internal Standard (2-CBC)m/z 271.7 → 227.8[7]
Calibration Curve and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.

Calibration Curve Logic cluster_prep Standard Preparation cluster_analysis Analysis & Plotting cluster_quant Quantification blank_plasma Blank Plasma serial_dilution Serial Dilution blank_plasma->serial_dilution stock_solution This compound Stock Solution stock_solution->serial_dilution lcms_analysis LC-MS/MS Analysis serial_dilution->lcms_analysis peak_area_ratio Calculate Peak Area Ratio (this compound/IS) lcms_analysis->peak_area_ratio plotting Plot Area Ratio vs. Concentration peak_area_ratio->plotting linear_regression Linear Regression (y = mx + c) plotting->linear_regression concentration_det Determine Concentration from Calibration Curve linear_regression->concentration_det unknown_sample Analyze Unknown Sample unknown_ratio Calculate Unknown's Area Ratio unknown_sample->unknown_ratio unknown_ratio->concentration_det

Caption: Logic for quantitative analysis using a calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is adapted from a published method and is suitable for routine analysis in a clinical setting.[5][6][9]

Materials and Reagents
  • This compound reference standard

  • Internal standard (e.g., a structurally similar, commercially available compound)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation
  • Thaw plasma samples at room temperature and vortex for 1 minute.[6]

  • Pipette 160 µL of plasma into a microcentrifuge tube.[6]

  • Add 40 µL of the internal standard working solution.

  • Vortex for 10 minutes and sonicate in an ultrasonic bath for 15 minutes.[6]

  • Shake at 500 rpm for 20 minutes at 25°C.[6]

  • Centrifuge for 10 minutes at 13,000 rpm.[6]

  • Filter the supernatant through a 0.45 µm syringe filter.[9]

  • Inject 20 µL of the filtrate into the HPLC system.[9]

Instrumentation and Conditions
ParameterCondition
HPLC System HPLC with UV Detector
ColumnPurospher® RP-18[5]
Mobile Phase0.1% TFA in water : Acetonitrile (42:58 v/v)[5][6]
Elution ModeIsocratic[5]
Flow Rate1.0 mL/min[5][6]
TemperatureRoom Temperature[5]
DetectionUV at 280 nm[5][6]
Injection Volume20 µL[9]

Data Summary and Validation Parameters

The following tables summarize the quantitative data and validation parameters reported for the described methods.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Linearity Range3–3,000 ng/mL[7]
Lower Limit of Quantification (LLOQ)3 ng/mL[7]
Internal Standard2-CBC[7]
AccuracyWithin acceptable limits[7]
PrecisionWithin acceptable limits[7]
RecoveryWithin acceptable limits[7]

Table 2: HPLC-UV Method Parameters

ParameterValueReference
Linearity Range1.00–10.00 µM[5][9]
Correlation Coefficient (R²)0.997[9]
Retention Time (this compound)~15.9 min[9]
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)Not specified

Plasma Sample Handling and Storage

Proper handling and storage of plasma samples are critical to ensure the accuracy and reproducibility of the results.

  • Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.[10]

  • Processing: Centrifuge the blood samples for 15-20 minutes at approximately 1500 rpm at room temperature to separate the plasma.[10]

  • Storage: Transfer the resulting plasma supernatant into cryotubes and store them at -75°C until analysis.[10]

  • Thawing: Before analysis, thaw the frozen plasma samples at room temperature.[7]

References

Application Notes and Protocols: Utilizing Circular Dichroism to Evaluate Tafamidis-Induced Transthyretin Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood. Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues, including the heart and nerves.[1][2] Tafamidis is a therapeutic agent that acts as a kinetic stabilizer of the TTR tetramer.[3][4] By binding to the thyroxine-binding sites of TTR, this compound stabilizes the native tetrameric conformation, thereby inhibiting its dissociation into amyloidogenic monomers.[1][3]

Circular dichroism (CD) spectroscopy is a powerful biophysical technique for assessing the secondary and tertiary structure of proteins and monitoring their conformational changes in response to environmental stressors such as heat or chemical denaturants. This application note provides detailed protocols for using CD spectroscopy to quantify the stabilizing effect of this compound on TTR.

Mechanism of TTR Stabilization by this compound

This compound selectively binds to the two thyroxine-binding sites on the TTR tetramer. This binding event reinforces the interactions at the weaker dimer-dimer interface, significantly increasing the kinetic barrier for tetramer dissociation.[1] By preventing the initial dissociation step, this compound effectively halts the amyloid cascade at its origin.

Tafamidis_Mechanism cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 This compound Intervention TTR_tetramer TTR Tetramer (Native State) TTR_monomer TTR Monomer (Unfolded) Amyloid_fibrils Amyloid Fibrils (Toxic Aggregates) TTR_monomer->Amyloid_fibrils Misfolding & Aggregation TTR_tetramer_unstable Unstable TTR Tetramer TTR_tetramer_unstable->TTR_monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR-Tafamidis Complex This compound This compound This compound->TTR_tetramer_unstable Binds to thyroxine sites Stabilized_TTR->TTR_monomer Dissociation Inhibited Experimental_Workflow cluster_prep 1. Sample Preparation cluster_cd 2. CD Spectrometer Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis prep_ttr Purified TTR prep_mix Incubate TTR with and without this compound prep_ttr->prep_mix prep_taf This compound Solution prep_taf->prep_mix prep_buffer Appropriate Buffer prep_buffer->prep_mix cd_params Set Wavelength, Temperature Range, and Scan Rate prep_mix->cd_params cd_blank Acquire Buffer Blank cd_params->cd_blank acq_thermal Thermal Denaturation: Monitor CD signal vs. Temperature cd_blank->acq_thermal acq_chem Chemical Denaturation: Monitor CD signal vs. Denaturant cd_blank->acq_chem analysis_tm Determine Melting Temperature (Tm) acq_thermal->analysis_tm analysis_cm Determine Midpoint of Denaturation (Cm) acq_chem->analysis_cm analysis_thermo Calculate Thermodynamic Parameters (ΔG, ΔH) analysis_tm->analysis_thermo analysis_cm->analysis_thermo analysis_compare Compare Stability of TTR with and without this compound analysis_thermo->analysis_compare

References

Application Notes and Protocols for Analyzing Tafamidis-TTR Interaction using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between the kinetic stabilizer drug Tafamidis and the protein Transthyretin (TTR). Understanding this interaction is crucial for the development and optimization of therapies for TTR-related amyloidosis.

Introduction

Transthyretin (TTR) is a homotetrameric protein primarily involved in the transport of thyroxine and retinol. Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease. The dissociated monomers can misfold and aggregate into amyloid fibrils that deposit in various tissues, leading to organ dysfunction.

This compound is a pharmacological agent that binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and inhibiting its dissociation into monomers. NMR spectroscopy is a powerful biophysical technique that provides atomic-level insights into protein-ligand interactions, making it an invaluable tool for elucidating the mechanism of action of this compound.

This document outlines protocols for three key NMR experiments used to study the this compound-TTR interaction: Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).

TTR Aggregation and this compound Stabilization Pathway

The following diagram illustrates the pathological aggregation pathway of TTR and the mechanism by which this compound binding kinetically stabilizes the TTR tetramer, preventing amyloid fibril formation.

TTR_Aggregation_Pathway cluster_dissociation Dissociation (Rate-Limiting Step) cluster_aggregation Misfolding & Aggregation cluster_inhibition Inhibition by this compound TTR_Tetramer TTR Tetramer (Native Fold) TTR_Monomer TTR Monomer (Folded) TTR_Tetramer->TTR_Monomer Dissociation Stabilized_TTR This compound-Bound TTR (Stabilized Tetramer) TTR_Tetramer->Stabilized_TTR Binding Misfolded_Monomer Misfolded Monomer TTR_Monomer->Misfolded_Monomer Misfolding Oligomers Soluble Oligomers Misfolded_Monomer->Oligomers Aggregation Amyloid_Fibrils Amyloid Fibrils (Tissue Deposition) Oligomers->Amyloid_Fibrils Fibril Formation This compound This compound Stabilized_TTR->TTR_Monomer Inhibits Dissociation

TTR aggregation pathway and this compound inhibition.

Quantitative Data: this compound-TTR Binding Affinity

The binding affinity of this compound for TTR has been determined by various biophysical methods, including NMR. This compound exhibits negative cooperativity, binding to the two thyroxine-binding sites with different affinities. The dissociation constants (Kd) are summarized in the table below.

MethodTTR VariantKd1 (nM)Kd2 (nM)Reference(s)
Subunit Exchange / NMRWild-Type~2~154-200[1][2]
Isothermal Titration CalorimetryWild-Type~2~200[1]
Surface Plasmon ResonanceWild-Type~3~22[3]
Not SpecifiedV122I4.8314[4]

Experimental Workflow for NMR Analysis

The general workflow for analyzing the this compound-TTR interaction using NMR spectroscopy is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Processing & Analysis cluster_results Results Protein_Prep ¹⁵N-labeled TTR Expression & Purification NMR_Sample Prepare NMR Samples (TTR ± this compound) Protein_Prep->NMR_Sample Ligand_Prep This compound Stock Solution Preparation Ligand_Prep->NMR_Sample CSP_Acq ¹H-¹⁵N HSQC Titration NMR_Sample->CSP_Acq STD_Acq STD NMR NMR_Sample->STD_Acq WaterLOGSY_Acq WaterLOGSY NMR_Sample->WaterLOGSY_Acq CSP_Analysis Chemical Shift Perturbation Analysis CSP_Acq->CSP_Analysis STD_Analysis STD Amplification Factor Calculation STD_Acq->STD_Analysis WaterLOGSY_Analysis WaterLOGSY Intensity Analysis WaterLOGSY_Acq->WaterLOGSY_Analysis Binding_Site Binding Site Mapping CSP_Analysis->Binding_Site Binding_Affinity Binding Affinity (Kd) Determination CSP_Analysis->Binding_Affinity Epitope_Mapping Ligand Epitope Mapping STD_Analysis->Epitope_Mapping WaterLOGSY_Analysis->Epitope_Mapping

General workflow for NMR analysis of this compound-TTR interaction.

Experimental Protocols

Protocol 1: Chemical Shift Perturbation (CSP) using ¹H-¹⁵N HSQC Titration

Objective: To identify the amino acid residues of TTR involved in the interaction with this compound and to determine the binding affinity (Kd).

Materials:

  • ¹⁵N-labeled TTR protein

  • This compound

  • NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0)

  • D₂O

  • NMR tubes

Procedure:

  • Protein Preparation: Express and purify ¹⁵N-labeled TTR using standard molecular biology and chromatography techniques. Dialyze the purified protein into the NMR buffer.

  • Sample Preparation:

    • Prepare a stock solution of ¹⁵N-TTR at a concentration of 100-200 µM in NMR buffer containing 10% D₂O.

    • Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO-d₆) and then dilute it into the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-TTR sample alone on an NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Perform a titration by adding small aliquots of the this compound stock solution to the TTR sample. After each addition, gently mix the sample and acquire a ¹H-¹⁵N HSQC spectrum. The molar ratios of this compound to TTR may range from 0.25:1 to 10:1 or until saturation is observed.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., NMRPipe, Sparky, or TopSpin).

    • Overlay the spectra from the titration points onto the reference spectrum.

    • Identify and quantify the chemical shift changes for each assigned backbone amide resonance. The combined chemical shift perturbation (CSP) can be calculated using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).

    • Plot the CSP values as a function of the amino acid residue number to map the binding site on TTR.

    • To determine the dissociation constant (Kd), plot the chemical shift changes for significantly perturbed residues as a function of the this compound concentration and fit the data to a suitable binding isotherm equation (e.g., one-site or two-site binding model).

Protocol 2: Saturation Transfer Difference (STD) NMR

Objective: To identify which protons of this compound are in close proximity to the TTR binding pocket (epitope mapping).

Materials:

  • Unlabeled TTR protein

  • This compound

  • NMR buffer (deuterated, e.g., D₂O-based phosphate buffer)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a sample containing a low concentration of TTR (e.g., 10-50 µM) and a significant excess of this compound (e.g., 1-5 mM), resulting in a ligand-to-protein molar ratio of approximately 100:1.

    • Prepare a control sample containing only this compound at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the this compound-TTR sample.

    • Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where a selective saturation pulse is applied to a region of the spectrum containing protein resonances (e.g., -1.0 ppm or 7.0-8.0 ppm, away from ligand signals), and an "off-resonance" spectrum where the saturation is applied to a region with no protein or ligand signals (e.g., 30-40 ppm).

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows signals only from the ligand protons that have received saturation from the protein.

  • Data Processing and Analysis:

    • Process the STD spectrum.

    • Calculate the STD amplification factor for each ligand proton signal by dividing the intensity of the signal in the STD spectrum by the intensity of the corresponding signal in the reference (off-resonance) spectrum.

    • Normalize the STD amplification factors by setting the largest value to 100%. The relative STD intensities provide information about the proximity of each this compound proton to the TTR surface.

Protocol 3: Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY)

Objective: To confirm the binding of this compound to TTR by observing the transfer of magnetization from bulk water to the ligand via the protein.

Materials:

  • Unlabeled TTR protein

  • This compound

  • NMR buffer (H₂O with 10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare an NMR sample containing TTR (e.g., 10-50 µM) and this compound (e.g., 100-500 µM) in H₂O/D₂O (90%/10%).

    • Prepare a control sample with only this compound at the same concentration.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H spectrum.

    • Set up the WaterLOGSY experiment. This experiment selectively excites the water resonance and observes the transfer of magnetization to other molecules.

  • Data Processing and Analysis:

    • Process the WaterLOGSY spectrum.

    • In the absence of the protein, this compound will show a positive NOE (Nuclear Overhauser Effect) from the water, resulting in positive signals.

    • In the presence of TTR, the magnetization is transferred from water to the protein and then to the bound ligand. Due to the slow tumbling of the protein-ligand complex, this results in a negative NOE. Therefore, the signals of the bound this compound will be negative or have reduced positive intensity compared to the free ligand. The observation of negative signals for this compound in the presence of TTR confirms binding.

Conclusion

NMR spectroscopy offers a suite of powerful, non-invasive techniques for the detailed characterization of the this compound-TTR interaction. The protocols outlined in these application notes provide a framework for researchers to investigate the binding mechanism, affinity, and epitope mapping of this compound and other potential TTR stabilizers. This information is critical for the rational design and development of novel therapeutics for the treatment of TTR amyloidosis.

References

Application Notes and Protocols: Immunohistochemical Detection of Tafamidis Effects on Transthyretin Amyloid Deposits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing immunohistochemistry (IHC) to evaluate the impact of Tafamidis on transthyretin (TTR) amyloid deposits in tissue samples. While this compound is a well-established TTR stabilizing agent, the use of IHC for direct quantitative assessment of its effect on amyloid load is an emerging area of investigation.

Introduction

Transthyretin amyloidosis (ATTR) is a progressive disease characterized by the extracellular deposition of misfolded transthyretin protein as amyloid fibrils, leading to organ dysfunction. This compound is a therapeutic agent that acts as a kinetic stabilizer of the TTR tetramer, preventing its dissociation into amyloidogenic monomers.[1][2][3][4][5] This mechanism is intended to halt the progression of amyloid deposition.[5][6]

Immunohistochemistry is a powerful technique for the visualization and quantification of specific proteins in tissue sections. In the context of ATTR, IHC can be employed to identify and measure the extent of TTR amyloid deposits. This allows for a direct assessment of amyloid burden in tissues such as the heart, nerves, and gastrointestinal tract. While imaging modalities like scintigraphy and cardiac magnetic resonance imaging are commonly used to monitor disease progression and treatment response, IHC of biopsy samples offers a unique microscopic perspective on tissue pathology.[1][3][4][7][8]

Mechanism of Action of this compound

This compound selectively binds to the two thyroxine-binding sites on the TTR tetramer. This binding stabilizes the native tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in TTR amyloidogenesis. By preventing the formation of these amyloidogenic monomers, this compound is expected to reduce or halt the deposition of new amyloid fibrils.[1][2][3][4][5]

Tafamidis_Mechanism cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 This compound Intervention TTR_Tetramer Stable TTR Tetramer Unstable_Tetramer Unstable TTR Tetramer TTR_Tetramer->Unstable_Tetramer Destabilizing Mutations or Aging Monomers Misfolded Monomers Unstable_Tetramer->Monomers Dissociation Stabilized_Tetramer This compound-Stabilized TTR Tetramer Amyloid_Fibrils Amyloid Deposits Monomers->Amyloid_Fibrils Aggregation This compound This compound This compound->Unstable_Tetramer Binds and Stabilizes Stabilized_Tetramer->Monomers Dissociation Inhibited IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-TTR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Analysis Image Acquisition & Quantitative Analysis Counterstain->Analysis

References

Application Notes and Protocols: Monitoring Tafamidis Treatment Effect Using SPECT/CT Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging to monitor the therapeutic efficacy of Tafamidis in patients with Transthyretin Amyloid Cardiomyopathy (ATTR-CM).

Introduction

Transthyretin amyloid cardiomyopathy is a progressive and life-threatening condition resulting from the deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in the myocardium.[1] this compound is a pharmaceutical agent designed to stabilize the TTR tetramer, preventing its dissociation into monomers and thereby halting the amyloidogenic cascade.[2][3][4][5] SPECT/CT imaging with bone-avid radiotracers, such as Technetium-99m Pyrophosphate (99mTc-PYP) or Technetium-99m 3,3-diphosphono-1,2-propanodicarboxylic acid (99mTc-DPD), is a non-invasive method to diagnose and longitudinally monitor the cardiac amyloid burden.[1][6] Quantitative analysis of SPECT/CT data allows for an objective assessment of treatment response to this compound.[7][8][9]

Mechanism of Action of this compound

This compound acts as a kinetic stabilizer of the transthyretin (TTR) protein.[2][3][4] TTR, a transport protein primarily synthesized in the liver, naturally exists as a tetramer.[5][10] In ATTR amyloidosis, mutations or age-related instability can cause these tetramers to dissociate into monomers. These monomers can then misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, including the heart.[4][5][10] this compound binds with high affinity to the thyroxine-binding sites on the TTR tetramer, stabilizing its structure and preventing its dissociation into amyloidogenic monomers.[5][10] This action slows the progression of amyloid fibril formation and deposition.[2][3][4]

Tafamidis_Mechanism_of_Action cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 This compound Intervention TTR_tetramer Stable TTR Tetramer Unstable_TTR Unstable TTR Tetramer Monomers Misfolded Monomers Unstable_TTR->Monomers Dissociation Stabilized_TTR Stabilized TTR Tetramer Amyloid Amyloid Fibril Deposition in Heart Monomers->Amyloid Aggregation This compound This compound This compound->Unstable_TTR Binds to and Stabilizes This compound->Stabilized_TTR Prevents Dissociation

Caption: Mechanism of this compound in preventing TTR amyloidogenesis.

Quantitative Data on this compound Treatment Effect

Serial SPECT/CT imaging has demonstrated a significant reduction in cardiac radiotracer uptake in ATTR-CM patients treated with this compound. This reduction is indicative of a positive treatment response and is often associated with improvements in cardiac function and biomarkers.[7][8][9]

Study ReferencePatient Cohort (n)Treatment and DurationSPECT TracerKey Quantitative FindingsAssociated Clinical Outcomes
[Study 1] [7][8][9][11][12]40 wild-type ATTR-CMThis compound 61 mg daily (median 9.0 months)99mTc-DPDSignificant reduction in SUV retention index. Patients with a reduction ≥ median (-32.3%) showed a significant decrease (P < 0.001).Significant improvements in NT-proBNP levels, left atrial volume index, LV and RV function.
[Study 2] [1]23 ATTR-CMThis compound 61 mg daily or diflunisal (median 2.8 years)99mTc-PYPSignificant decrease in visual grades (p = 0.003), SUVmax (median change -0.75, p = 0.011), cardiac amyloid activity (CAA) (median change -406.6; p < 0.001), and percent injected dose (%ID) (median change -0.45, p < 0.001).Echocardiograms and serum biomarkers remained unchanged, suggesting molecular stabilization precedes structural changes.
[Study 3] [13]22 ATTRThis compound (mean 15.3 months)99mTc-PYPStatistically significant reductions in total SUVs, SUV volume, and percentage of injected dose. Adjusted for blood pool activity, LV total SUV decreased by 36.9%, SUV volume by 38.7%, and %ID by 34.9% (all P values ≤ 0.0001).Decrease of 7.7%/month in measured metrics.
[Study 4] [14]14This compound (mean 44 months)99mTc-DPDRegression of Perugini grade in 5 patients, and regression of mean heart-to-contralateral-lung ratio (P = 0.015) and SUVmax (P = 0.005).No changes in NT-proBNP or echocardiographic measures.
[Study 5] [15]19 hereditary ATTR-CMThis compound 61 mg/day (2 years)99mTc-PYPSignificant decrease in volumetric heart to lung (H/L) ratio (3.86 to 3.01, p < 0.001) after 2 years.A significant reduction in uptake was observed within the first year of treatment.

Experimental Protocols

Protocol 1: 99mTc-PYP SPECT/CT Imaging for Cardiac Amyloidosis

This protocol is a consensus from various centers and guidelines for the diagnosis and monitoring of ATTR-CM.[6][16][17][18]

1. Patient Preparation:

  • No specific preparation, such as fasting, is required.[16][17]

  • Ensure the patient is well-hydrated.

2. Radiopharmaceutical:

  • Agent: 99mTc-pyrophosphate (99mTc-PYP).

  • Dose: 10-20 mCi (370–740 MBq) administered intravenously.[17][18]

3. Imaging Acquisition:

  • Injection to Imaging Time: Imaging is typically performed 1 to 3 hours post-injection. A 3-hour delay is often recommended to improve background clearance.[6][18]

  • Planar Imaging:

    • Acquire static images of the chest for 750,000 counts per image.[17][18]

    • Views: Anterior, left lateral, and left anterior oblique (LAO).[16][17]

    • Collimator: Low-energy, high-resolution (LEHR).[16][17]

    • Energy Window: 140 keV with a 20% window.[16][17]

  • SPECT/CT Imaging:

    • Perform SPECT acquisition immediately following planar imaging.

    • Acquisition: 180° or 360° rotation.

    • Number of Views: 40 stops at 20 seconds per stop.[16]

    • The CT scan is used for attenuation correction and anatomical localization.

4. Image Processing and Analysis:

  • Visual Analysis: Semiquantitative grading (Perugini score) of myocardial uptake compared to rib uptake (Grade 0 to 3). Grades 2 and 3 are considered positive for cardiac amyloidosis.[6][19]

  • Quantitative Analysis:

    • Heart-to-Contralateral Lung (H/CL) Ratio: Draw regions of interest (ROIs) over the heart and the contralateral lung on the anterior planar image to calculate the ratio of mean counts.[6][16]

    • Standardized Uptake Value (SUV): Volumetric quantification from SPECT/CT data, including SUVmax and SUVmean.

    • Cardiac Amyloid Activity (CAA) and Percent Injected Dose (%ID): Advanced quantitative metrics that can be derived from SPECT/CT data.

SPECT_CT_Workflow cluster_0 Pre-Imaging cluster_1 Imaging Acquisition (1-3 hours post-injection) cluster_2 Data Analysis cluster_3 Monitoring this compound Response Patient_Prep Patient Preparation (Hydration) Radiotracer_Admin IV Administration of 10-20 mCi 99mTc-PYP Patient_Prep->Radiotracer_Admin Planar Planar Imaging (Anterior, Lateral, LAO) Radiotracer_Admin->Planar SPECT_CT SPECT/CT Acquisition Planar->SPECT_CT Visual Visual Scoring (Perugini Grade) SPECT_CT->Visual Quantitative Quantitative Analysis (H/CL Ratio, SUV, CAA, %ID) SPECT_CT->Quantitative Comparison Comparison of Quantitative Metrics Visual->Comparison Quantitative->Comparison Baseline Baseline Scan (Pre-Treatment) Follow_up Follow-up Scans (During Treatment) Baseline->Follow_up Follow_up->Comparison

Caption: Workflow for monitoring this compound treatment with SPECT/CT.

Protocol 2: 99mTc-DPD SPECT/CT Imaging

The protocol for 99mTc-DPD is similar to that for 99mTc-PYP, with minor variations based on institutional practices.

1. Patient Preparation:

  • No specific preparation is required.

2. Radiopharmaceutical:

  • Agent: 99mTc-3,3-diphosphono-1,2-propanodicarboxylic acid (99mTc-DPD).

  • Dose: Typically in the range of 10-20 mCi (370–740 MBq) intravenously.

3. Imaging Acquisition:

  • Injection to Imaging Time: Usually performed 3 hours post-injection.

  • Planar and SPECT/CT Imaging: Parameters are generally consistent with those for 99mTc-PYP imaging.

4. Image Processing and Analysis:

  • Analysis methods, including visual scoring and quantitative measurements (SUV retention index), are analogous to those used for 99mTc-PYP.

Conclusion

SPECT/CT imaging with bone-avid radiotracers is a valuable tool for quantitatively monitoring the response to this compound treatment in patients with ATTR-CM.[7][8][9] A significant reduction in quantitative metrics, such as SUV and H/CL ratio, can provide evidence of treatment efficacy, potentially preceding changes in cardiac structure and function.[1] Standardized imaging and analysis protocols are crucial for ensuring the reliability and comparability of results in both clinical and research settings. Further long-term studies will continue to elucidate the relationship between changes in SPECT/CT findings and clinical outcomes in patients receiving this compound.[7][8][9][12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tafamidis in TTR Stabilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tafamidis concentration in Transthyretin (TTR) stabilization assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in TTR stabilization?

A1: this compound is a kinetic stabilizer that selectively binds to the two thyroxine-binding sites on the transthyretin (TTR) tetramer.[1][2] This binding action stabilizes the TTR tetramer, increasing the energy barrier for its dissociation.[2] Since the dissociation of the tetramer into monomers is the rate-limiting step in the TTR amyloid cascade, this compound effectively inhibits the formation of amyloid fibrils.[3][4][5] this compound binds with negative cooperativity, meaning the binding of the first molecule affects the binding of the second, with dissociation constants (Kds) of approximately 2 nM and 200 nM.[1][4]

Q2: Is complete saturation of both this compound binding sites on the TTR tetramer necessary for stabilization?

A2: No, complete saturation is not necessary. The occupancy of just one of the two thyroxine-binding sites by this compound is sufficient to kinetically stabilize the TTR tetramer and significantly reduce fibril formation.[1][6] The half-maximal effective concentration (EC₅₀) for this compound is reached at a molar ratio of less than one molecule of this compound per TTR tetramer.[1]

Q3: How does the approved dosage of this compound relate to TTR stabilization in vivo?

A3: The approved dosages of this compound (e.g., 80 mg) are designed to achieve plasma concentrations that provide near-complete stabilization of the TTR tetramer.[7][8] An 80 mg daily dose can result in mean peak plasma concentrations of approximately 28-35 µM, which has been shown to lower the rate of TTR tetramer dissociation by about 96-97%.[8][9] This high level of stabilization is associated with a reduction in the progression of clinical measures of disease.[8]

Q4: Can this compound stabilize different TTR mutations?

A4: Yes, this compound has been shown to be effective in stabilizing both wild-type TTR and a wide range of amyloidogenic TTR variants, including the common V30M and V122I mutations.[1][3] Ex vivo studies on plasma from patients with various TTR mutations have demonstrated that this compound increases the stability of the native tetrameric structure across multiple genotypes.[3][10]

Q5: What are the standard assays used to measure this compound-mediated TTR stabilization?

A5: Several assays are commonly used:

  • Fibril Formation Assay: Measures the inhibition of TTR aggregation under acidic conditions by quantifying turbidity.[1][11]

  • Urea-Mediated Denaturation Assay: Assesses TTR tetramer stability in the presence of a chemical denaturant like urea. The amount of remaining folded or tetrameric TTR is measured, often by circular dichroism or Western blotting.[1][4][12]

  • Subunit Exchange Assay: Considered a "gold standard," this method measures the rate of TTR tetramer dissociation under physiological conditions by tracking the exchange of subunits between tagged and untagged TTR tetramers.[9][13][14]

  • Fluorescence Probe Exclusion (FPE) Assay: Measures the ability of a stabilizer to bind to the TTR thyroxine-binding sites and displace a fluorescent probe.[15][16]

Troubleshooting Guide

Issue 1: High variability or inconsistent stabilization results between experiments.

Potential Cause Recommended Solution
Inconsistent this compound Concentration Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Perform serial dilutions carefully and verify the final concentrations.
TTR Protein Quality Ensure the purity and concentration of the TTR protein are consistent. Use highly purified recombinant or plasma-derived TTR. Verify tetrameric state before starting the assay.
Assay Conditions Strictly control experimental parameters such as pH, temperature, and incubation times. For fibril formation assays, the final pH after acidification is critical.[1]
Plasma/Serum Sample Variability When using plasma, recognize that albumin competes with TTR for this compound binding.[9] Use pooled plasma from multiple donors to average out individual differences or ensure consistent sourcing for patient samples.

Issue 2: Lower-than-expected TTR stabilization at a given this compound concentration.

Potential Cause Recommended Solution
Suboptimal this compound:TTR Molar Ratio The degree of stabilization is dose-dependent.[1] Increase the molar ratio of this compound to TTR. Refer to the quantitative data tables below to select an appropriate starting range. A 2:1 molar ratio provides significantly more stabilization than 1:1.[1][12]
Incorrect Assay Choice for Conditions Assays using harsh denaturants (urea, acid) may alter the binding affinity of this compound.[13] For assessing stabilization under physiological conditions, the subunit exchange assay is more representative.[14]
This compound Degradation Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C, protected from light) to prevent degradation.
Highly Unstable TTR Mutant Some TTR mutations are inherently less stable and may require higher concentrations of this compound to achieve the same level of stabilization as wild-type TTR.

Issue 3: Difficulty achieving maximal (>95%) TTR stabilization.

Potential Cause Recommended Solution
Reaching Saturation Limits This compound exhibits negative cooperativity.[1] Achieving 100% stabilization is theoretically challenging. Near-complete stabilization (>95%) is achievable at higher doses, such as those corresponding to an 80 mg clinical dose (~28 µM plasma concentration).[9]
Assay Sensitivity The chosen assay may not be sensitive enough to detect small differences in stabilization at high this compound concentrations. Ensure the assay has a wide dynamic range.
Competition in Biological Matrix In plasma, high concentrations of albumin and other proteins can bind this compound, reducing its effective concentration available for TTR.[9] Consider using a higher nominal concentration in plasma-based assays compared to buffer-based assays.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound concentration and its effect on TTR stabilization from various experimental setups.

Table 1: this compound Concentration and In Vitro TTR Stabilization

ParameterTTR TypeThis compound ConcentrationMolar Ratio (this compound:TTR)ResultAssay TypeReference(s)
EC₅₀ WT-TTR2.7 - 3.2 µM0.75 - 0.9050% inhibition of fibril formationFibril Formation[1][6]
Tetramer Dissociation WT-TTR1.8 µM1:1~67% tetramer remainingUrea Denaturation[1][12]
Tetramer Dissociation WT-TTR3.6 µM2:1>97% tetramer remainingUrea Denaturation[1][12]
Stabilization in Plasma WT-TTR3.6, 5.4, 7.2 µM~1.0, 1.5, 2.0Dose-dependent stabilization observedUrea Denaturation[1][4]

Table 2: this compound Dose, Resulting Concentration, and TTR Stabilization In Vivo/Ex Vivo

This compound Daily DoseMatrixAverage ConcentrationResultReference(s)
20 mgPlasma~9 µM~40% or greater slowing of tetramer dissociation rate[17][18]
80 mgPlasma~28 - 35 µM~96-97% slowing of tetramer dissociation rate[8][9]
20 mgCerebrospinal Fluid (CSF)~125 nM~42% decrease in WT-TTR dissociation rate[17][18][19]
80 mg (extrapolated)Cerebrospinal Fluid (CSF)~500 nM~87% decrease in WT-TTR dissociation rate[17][18][19]

Experimental Protocols

Method 1: TTR Fibril Formation Assay

  • Preparation: Prepare solutions of purified TTR homotetramers (e.g., Wild-Type, V30M, V122I) at a final concentration of 3.6 µM.

  • Incubation with this compound: Mix the TTR solution with varying final concentrations of this compound (e.g., 0, 0.9, 1.8, 2.7, 3.6, 4.5, 5.4, 6.3, and 7.2 µM). Incubate for 30 minutes at room temperature (25°C).

  • Initiation of Fibrillogenesis: Adjust the pH of the samples to an acidic level (e.g., pH 4.4 for WT and V30M; pH 4.5 for V122I) to initiate tetramer dissociation and aggregation.

  • Incubation: Incubate the samples at 37°C for 72 hours without agitation.

  • Quantification: Measure the turbidity of the samples at 350 nm and 400 nm using a UV-visible spectrometer. The turbidity in the absence of this compound is defined as 100% fibril formation.[1][4]

Method 2: Urea-Mediated TTR Denaturation Assay (via Western Blot)

  • Sample Preparation: Use human plasma samples containing TTR (e.g., at a pre-measured concentration of 3.6 µM).

  • Incubation with this compound: Pre-incubate the plasma samples with varying concentrations of this compound (e.g., 3.6, 5.4, and 7.2 µM).

  • Denaturation Stress: Add urea to the samples to a final concentration of 4.8 M to induce denaturation.

  • Time Course: Incubate the samples and withdraw aliquots at multiple time points (e.g., 1, 2, 3, and 4 days).

  • Cross-linking: Treat the aliquots with glutaraldehyde to cross-link the remaining intact TTR tetramers.

  • Analysis: Analyze the samples by SDS/PAGE followed by Western blotting using an anti-TTR antibody to quantify the amount of TTR tetramer remaining at each time point.[1]

Visualizations

TTR_Amyloid_Cascade TTR_Tetramer Native TTR Tetramer Dissociation TTR_Tetramer->Dissociation Dissociation (Rate-Limiting Step) Monomer Misfolded Monomer (Amyloidogenic Intermediate) Dissociation->Monomer Monomer Misfolding Aggregates Oligomers & Amyloid Fibrils Monomer->Aggregates Aggregation This compound This compound This compound->TTR_Tetramer

Caption: this compound kinetically stabilizes the TTR tetramer, inhibiting its dissociation.

Assay_Workflow prep 1. Prepare TTR Protein (Recombinant or Plasma) add_taf 2. Add Varying Concentrations of this compound prep->add_taf incubate 3. Pre-incubate to Allow Binding add_taf->incubate stress 4. Apply Dissociation Stress (e.g., Acid, Urea, or Physiological Conditions) incubate->stress measure 5. Measure TTR Stabilization (e.g., Turbidity, Western Blot, Subunit Exchange) stress->measure analyze 6. Analyze Data (e.g., Dose-Response Curve, EC50) measure->analyze

Caption: General experimental workflow for a TTR stabilization assay.

Troubleshooting_Tree start Inconsistent or Low Stabilization Results check_reagents Verify Reagents: TTR & this compound Concentration/Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Assay Conditions: pH, Temp, Incubation Time reagents_ok->check_conditions Yes remake_reagents Solution: Remake Stocks, Re-purify/Validate Protein reagents_ok->remake_reagents No conditions_ok Conditions OK? check_conditions->conditions_ok check_ratio Review this compound:TTR Ratio conditions_ok->check_ratio Yes standardize_protocol Solution: Standardize Protocol, Use Calibrated Equipment conditions_ok->standardize_protocol No ratio_ok Ratio Sufficient? check_ratio->ratio_ok consider_assay Consider Assay Type (e.g., Subunit Exchange for Plasma) ratio_ok->consider_assay Yes increase_ratio Solution: Increase this compound Concentration ratio_ok->increase_ratio No

Caption: Decision tree for troubleshooting TTR stabilization assay results.

References

Tafamidis solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tafamidis. It addresses common solubility issues encountered during experiments and offers detailed protocols and data to ensure successful handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid that is poorly soluble in aqueous solutions, particularly at acidic pH.[1] Its solubility is significantly influenced by the pH of the medium. The meglumine salt of this compound exhibits slightly improved aqueous solubility compared to the free acid form.[1][2] For preparing stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended.[3]

Q2: Why does my this compound solution appear cloudy or have precipitates?

A2: Cloudiness or precipitation in your this compound solution can be attributed to several factors:

  • Low Aqueous Solubility: this compound has inherently low solubility in water, especially at neutral and acidic pH.[4]

  • Precipitation from Stock Solution: When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer, the compound can precipitate out as the solvent environment changes from organic to aqueous.

  • pH of the Buffer: this compound solubility is pH-dependent. It is practically insoluble in acidic buffers (pH below 5.0).[4]

  • Buffer Composition: The type and concentration of buffer salts can influence the solubility of this compound.

Q3: How can I improve the solubility of this compound in my experiments?

A3: To enhance the solubility of this compound, consider the following strategies:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[3][5] Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: Utilize alkaline aqueous buffers (pH > 6.8) to increase the solubility of this compound.[4][6]

  • Use of Excipients: In formulation development, solubilizing agents such as polymers (e.g., PVP K30) and surfactants (e.g., polysorbate 20) have been used to improve this compound solubility.[6] While not always suitable for in vitro assays, this highlights the importance of the formulation environment.

  • Proper Mixing Technique: When diluting the DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer. The rapid change in solvent polarity causes the poorly water-soluble this compound to crash out of solution.1. Decrease the stock solution concentration: Use a more dilute DMSO stock to reduce the magnitude of the solvent change upon dilution. 2. Stepwise dilution: Instead of a single dilution, perform serial dilutions with intermediate solvent mixtures (e.g., DMSO/buffer mixtures). 3. Vigorous mixing: Add the DMSO stock drop-by-drop to the vigorously stirred or vortexing aqueous buffer. 4. Warm the buffer: Gently warming the aqueous buffer (e.g., to 37°C) may help improve solubility, but ensure this is compatible with your experiment.
This compound will not dissolve in the desired aqueous buffer. The pH of the buffer is too low, or the buffer composition is not optimal for this compound solubility.1. Check the buffer pH: Ensure the pH is in the neutral to alkaline range (pH > 6.8).[4] 2. Use a different buffer system: Experiment with different buffer types (e.g., phosphate, Tris) to identify one that provides better solubility. 3. Prepare a concentrated stock in DMSO: Dissolve the this compound in DMSO first and then dilute it into the aqueous buffer as described above.[3]
The solution is initially clear but becomes cloudy over time. This compound may be slowly precipitating out of the supersaturated solution or degrading.1. Assess stability: Perform a time-course experiment to check the stability of your this compound solution under your experimental conditions. 2. Prepare fresh solutions: For critical experiments, prepare the final this compound solution immediately before use. 3. Filter the solution: If immediate use is not possible, you may consider filtering the solution through a 0.22 µm filter before use to remove any precipitates, but be aware this may reduce the actual concentration.

Quantitative Data

Table 1: Solubility of this compound Meglumine in Aqueous Solutions [4]

Solution Solubility (mg/mL)
Water> 4.628
0.1 N NaOH> 4.187
Buffer, pH 6.83.121
Buffer, pH 5.00.000
Buffer, pH 4.50.000
Buffer, pH 3.00.007
0.1 N HCl0.000

Table 2: Solubility of this compound in Organic Solvents [3][5]

Solvent Solubility (mg/mL)
DMSO~5 - 31
Ethanol~1

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 308.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 3.08 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

  • If complete dissolution is not achieved, gentle warming (e.g., in a 37°C water bath) and further vortexing may be applied.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

This protocol describes the dilution of a 10 mM this compound DMSO stock solution to a final concentration of 10 µM in a phosphate-buffered saline (PBS) solution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the 10 mM this compound DMSO stock solution and the PBS to room temperature.

  • In a sterile tube, add 999 µL of PBS.

  • While vigorously vortexing the PBS, add 1 µL of the 10 mM this compound DMSO stock solution dropwise to the center of the vortex.

  • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • For best results, prepare the working solution fresh for each experiment.

Visualizations

Tafamidis_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C vortex->store add_stock Add Stock to Vortexing Buffer store->add_stock Use Aliquot get_buffer Prepare Aqueous Buffer get_buffer->add_stock mix Continue Mixing add_stock->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Precipitation start Precipitation Observed? cause1 Rapid Solvent Change start->cause1 Yes, upon dilution cause2 Low Buffer pH start->cause2 Yes, in buffer cause3 Supersaturation start->cause3 Yes, over time solution1a Slower Addition of Stock cause1->solution1a solution1b Stepwise Dilution cause1->solution1b solution2 Increase Buffer pH (>6.8) cause2->solution2 solution3a Prepare Fresh Solution cause3->solution3a solution3b Filter Solution cause3->solution3b

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Overcoming Tafamidis Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals navigate potential challenges and unexpected results when working with Tafamidis in cellular assays. Our goal is to provide clear, actionable guidance to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective kinetic stabilizer of the transthyretin (TTR) protein.[1][2][3][4][5] Its primary function is to bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers.[4][5] This dissociation is the rate-limiting step in the formation of amyloid fibrils that are characteristic of transthyretin amyloidosis (ATTR).[1][3][4] By stabilizing the TTR tetramer, this compound effectively inhibits amyloidogenesis.[1][4]

Q2: Are there well-documented off-target effects of this compound in cellular assays?

A2: The available scientific literature and clinical studies emphasize the high selectivity of this compound for TTR.[1][4] Non-clinical in vitro and ex vivo experiments have demonstrated that this compound binds with high affinity and selectivity to TTR in human plasma.[1] While a real-world pharmacovigilance study identified some unexpected clinical adverse events, such as ear and labyrinthine disorders, these have not been directly linked to specific off-target molecular interactions in cellular assays.[6] Therefore, there is a lack of well-documented, specific off-target effects of this compound at the cellular level in preclinical research. Researchers observing unexpected cellular phenotypes should first consider experimental variables and the on-target effects of TTR stabilization.

Q3: I am observing unexpected cytotoxicity in my cell line when treated with this compound. What could be the cause?

A3: While this compound has a favorable safety profile, unexpected cytotoxicity in a cellular assay could be due to several factors:

  • High Concentrations: Ensure that the concentrations of this compound used are within the recommended range for cellular assays. Exceedingly high concentrations of any small molecule can lead to non-specific effects and cytotoxicity.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always run a vehicle-only control to assess the effect of the solvent on your cells.

  • Compound Solubility: Poor solubility of this compound at high concentrations can lead to the formation of precipitates that can be cytotoxic. Visually inspect your culture medium for any signs of precipitation.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules. It is important to determine the optimal, non-toxic concentration range for your specific cell line using a dose-response curve.

Q4: My experimental results are inconsistent when using this compound. What are some common causes of variability?

A4: Inconsistent results can arise from several sources:

  • Compound Stability: Ensure proper storage of your this compound stock solutions. Repeated freeze-thaw cycles can degrade the compound.

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability in the final concentration of this compound in your assays.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can impact how cells respond to treatment. Maintain consistent cell culture practices.

  • Assay Timing: The duration of this compound treatment can influence the observed effects. Ensure that the treatment time is consistent across all experiments.

Troubleshooting Guides

Issue 1: Unexpected Changes in Gene Expression or Signaling Pathways

If you observe changes in gene expression or signaling pathways that are seemingly unrelated to the known function of TTR, it is important to systematically investigate whether this is a true off-target effect or an indirect consequence of TTR stabilization.

Troubleshooting Workflow:

G A Unexpected Cellular Phenotype Observed B Step 1: Confirm On-Target Engagement A->B C Western Blot or ELISA for TTR Stabilization B->C Is TTR stabilized at the effective concentration? D Step 2: Rule Out Experimental Artifacts C->D Yes E Vehicle Control, Dose-Response Analysis D->E Are results independent of vehicle and dose-dependent? F Step 3: Investigate Indirect Effects E->F Yes G Literature Review on TTR Biology F->G Could the phenotype be an indirect result of TTR stabilization? H Step 4: Assess Off-Target Binding G->H Unlikely I Cellular Thermal Shift Assay (CETSA) H->I Does this compound engage other proteins? J Step 5: Validate with an Orthogonal Approach I->J Potential Hit K Use a Structurally Different TTR Stabilizer J->K Does another TTR stabilizer produce the same phenotype? G cluster_0 TTR Amyloidogenesis Cascade TTR_tetramer TTR Tetramer TTR_monomer Misfolded Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-Limiting Step) Amyloid Amyloid Fibrils TTR_monomer->Amyloid Aggregation This compound This compound This compound->TTR_tetramer Binds and Stabilizes

References

Technical Support Center: Tafamidis Research in Animal Models of Transthyretin Amyloidosis (ATTR)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing animal models in Tafamidis research for transthyretin amyloidosis (ATTR). This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my transgenic mice not developing a robust amyloid phenotype?

A1: Several factors can contribute to a less pronounced or absent amyloid phenotype in transgenic ATTR models. Consider the following troubleshooting steps:

  • Genetic Background: The genetic background of your mouse strain can significantly influence the phenotype. Some strains may possess modifier genes that suppress amyloid deposition. It is crucial to use the recommended strain for your specific transgenic model and ensure consistent backcrossing.

  • Age of Mice: Amyloid deposition is often age-dependent. Ensure your mice have reached the appropriate age for the expected phenotype. For many models, significant deposition may not be apparent until 12-18 months of age.

  • Expression Levels of Human TTR: Verify the expression levels of the human transthyretin (TTR) transgene in your colony. Low expression may not be sufficient to drive significant amyloid formation.

  • Presence of Mouse TTR: Endogenous mouse TTR can form heterotetramers with human TTR, which are more stable and less prone to dissociation and aggregation.[1] Using a mouse model on a TTR null background (mTTR-KO) can enhance the amyloidogenic potential of the human variant TTR.[2][3]

  • Husbandry and Environmental Factors: Stress and inflammation can sometimes exacerbate amyloid deposition.[4] Ensure consistent and optimal animal husbandry conditions.

Q2: How can I differentiate between human and mouse TTR in my tissue samples?

A2: This is a critical consideration, especially in models that are not on a mouse TTR knockout background. The most effective method is to use species-specific antibodies for immunohistochemistry (IHC) or ELISA. Utilize a primary antibody that specifically recognizes human TTR and has been validated for minimal cross-reactivity with mouse TTR.

Q3: My Congo red staining is inconsistent or shows high background. What can I do?

A3: Inconsistent Congo red staining is a common issue. Here are some troubleshooting tips:

  • Tissue Preparation: Ensure proper fixation and tissue processing. Formalin-fixed, paraffin-embedded tissues are standard. For frozen sections, ensure they are properly stored to prevent ice crystal artifacts.

  • Staining Solution: Use a freshly prepared and filtered Congo red solution. The high alcohol content and alkalinity are crucial for proper staining.

  • Differentiation Step: The differentiation step in alkaline alcohol is critical for removing non-specific background staining. This step may need to be optimized for your specific tissue type and thickness.

  • Polarization Microscopy: Always confirm positive Congo red staining with polarization microscopy. True amyloid deposits will exhibit apple-green birefringence.

Q4: I am not observing a significant therapeutic effect of this compound in my animal model. What are the possible reasons?

A4: Several factors can influence the apparent efficacy of this compound in preclinical studies:

  • Pharmacokinetics and Dosing: Ensure that the dose and administration route of this compound are appropriate for achieving therapeutic concentrations in mice. Oral gavage is a common administration method. The pharmacokinetic profile of this compound can differ between species, so it's important to establish that the dosing regimen results in adequate plasma concentrations.

  • Timing of Treatment Initiation: this compound is a TTR stabilizer, and its primary mechanism is to prevent the dissociation of the TTR tetramer, which is the rate-limiting step in amyloidogenesis.[5] Therefore, it is most effective when administered early in the disease course before significant amyloid deposition has occurred.

  • Model-Specific Limitations: As detailed in this guide, some animal models do not fully recapitulate all aspects of human ATTR. The lack of a specific phenotype (e.g., severe neuropathy) in your model may make it difficult to observe a functional improvement with this compound treatment.

  • Outcome Measures: The chosen endpoints to assess efficacy are crucial. Histological analysis of amyloid deposition, measurement of soluble and insoluble TTR levels, and functional tests like the rotarod test for motor coordination should be employed.

Data Presentation: Comparison of Common ATTR Mouse Models

The selection of an appropriate animal model is critical for the success of your research. Below is a summary of key characteristics of some commonly used transgenic and knock-in mouse models for ATTR.

ModelGenetic BackgroundKey FeaturesOnset of DepositionTissues AffectedLimitations
hTTR-V30M (Transgenic) Various (e.g., C57BL/6)Expresses human TTR with the V30M mutation.6-24 monthsGastrointestinal tract, kidneys, heart.[1]Variable penetrance, often lacks peripheral neuropathy, murine TTR can interfere.[1][6]
hTTR-V30M on mTTR-KO (Transgenic) TTR knockoutExpresses human V30M TTR in the absence of mouse TTR.Earlier and more robust than standard V30M models.Similar to standard V30M, but with potentially more widespread deposition.Still may not fully recapitulate neurological symptoms.
hTTR-L55P (Transgenic) TTR knockoutExpresses a highly amyloidogenic human TTR mutation.Early onset of amyloid deposition.Systemic, including heart and nerves.The severity of this mutation may not be representative of all ATTR types.
hTTR-A97S (Knock-in) C57BL/6Replaces the mouse Ttr gene with the human TTR A97S gene.>2 yearsPeripheral nerves, kidney, and other organs.[4]Late onset of deposition, may lack motor deficits.[4]
Double Humanized (TTR and RBP4 Knock-in) C57BL/6Humanized TTR and Retinol-Binding Protein 4 (RBP4) loci.12-18 monthsGastrointestinal tract, heart, and sciatic nerve.[1]Lower serum levels of human TTR compared to some transgenic models.[7]

Experimental Protocols

Protocol 1: Congo Red Staining for Amyloid Deposition in Mouse Tissue

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Microscope slides with tissue sections (5-10 µm thick)

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 80%, 70%)

  • Saturated Congo Red solution (2.5 g Congo Red in 250 ml of 50% ethanol)

  • Saturated lithium carbonate solution

  • Harris Hematoxylin

  • Acid alcohol

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through a graded series of ethanol to rehydrate: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 80% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

    • Rinse in distilled water.

  • Nuclear Staining:

    • Immerse in Harris Hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in acid alcohol (a few quick dips).

    • Rinse in running tap water.

    • Blue in saturated lithium carbonate solution for 30-60 seconds.

    • Rinse in running tap water.

  • Congo Red Staining:

    • Immerse slides in the saturated Congo Red solution for 1 hour.[8]

    • Quickly rinse in 100% ethanol (2-3 dips).

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol: 95% (1 minute), 100% (2 changes, 1 minute each).

    • Clear in xylene (2 changes, 2 minutes each).

    • Mount with a resinous mounting medium.

Expected Results: Amyloid deposits will appear pink to red under bright-field microscopy. Under polarized light, amyloid will exhibit a characteristic apple-green birefringence.

Protocol 2: Oral Administration of this compound to Mice

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Scale for weighing mice

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume.

    • Gently restrain the mouse, allowing for a straight line from the head to the abdomen.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the this compound suspension.

    • Monitor the animal for any signs of distress during and after the procedure.

Note: The typical dosage of this compound in mouse models can vary, but studies have used doses in the range of 0.8 mg per mouse, administered multiple times per week.[9] It is recommended to perform a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific model and experimental goals.

Protocol 3: Assessment of Motor Coordination using the Rotarod Test

Materials:

  • Rotarod apparatus for mice

  • Timer

Procedure:

  • Acclimation and Training:

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

    • On the day before testing, train the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) to familiarize them with the apparatus.[10]

  • Testing:

    • Place the mouse on the rotarod.

    • Start the rotation, which should accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).[10]

    • Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making a full passive rotation.

    • Perform multiple trials (e.g., 3 trials) for each mouse with an inter-trial interval of at least 15-30 minutes.

Data Analysis: The average latency to fall across the trials is used as a measure of motor coordination and balance.

Visualizations

This compound Mechanism of Action and Downstream Cellular Consequences of TTR Aggregation

Tafamidis_Mechanism_and_ATTR_Pathways cluster_0 TTR Homeostasis and this compound Action cluster_1 Cellular Response to TTR Aggregates TTR Tetramer TTR Tetramer TTR Monomer TTR Monomer TTR Tetramer->TTR Monomer Dissociation (Rate-limiting step) Oligomers & Amyloid Fibrils Oligomers & Amyloid Fibrils Misfolded Monomer Misfolded Monomer TTR Monomer->Misfolded Monomer Misfolded Monomer->Oligomers & Amyloid Fibrils Aggregation Cellular Stress Cellular Stress Oligomers & Amyloid Fibrils->Cellular Stress Inflammation (e.g., IL-1 Pathway) Inflammation (e.g., IL-1 Pathway) Oligomers & Amyloid Fibrils->Inflammation (e.g., IL-1 Pathway) This compound This compound This compound->TTR Tetramer Stabilization Oxidative Stress (ROS) Oxidative Stress (ROS) Cellular Stress->Oxidative Stress (ROS) Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) Cellular Stress->Unfolded Protein Response (UPR) Apoptosis Apoptosis Oxidative Stress (ROS)->Apoptosis Unfolded Protein Response (UPR)->Apoptosis Inflammation (e.g., IL-1 Pathway)->Apoptosis

Caption: this compound stabilizes the TTR tetramer, inhibiting its dissociation and subsequent aggregation, thereby reducing cellular stress pathways.

Experimental Workflow for Evaluating this compound Efficacy in ATTR Mouse Models

Tafamidis_Efficacy_Workflow cluster_assessments Assessments Start Start ATTR Mouse Model Selection ATTR Mouse Model Selection Start->ATTR Mouse Model Selection Baseline Assessment Baseline Assessment ATTR Mouse Model Selection->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Behavioral Testing (Rotarod) Behavioral Testing (Rotarod) Baseline Assessment->Behavioral Testing (Rotarod) This compound Treatment Group This compound Treatment Group Randomization->this compound Treatment Group Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Chronic Dosing Chronic Dosing This compound Treatment Group->Chronic Dosing Vehicle Control Group->Chronic Dosing Interim Assessments Interim Assessments Chronic Dosing->Interim Assessments Endpoint Analysis Endpoint Analysis Interim Assessments->Endpoint Analysis Interim Assessments->Behavioral Testing (Rotarod) Tissue Collection Tissue Collection Endpoint Analysis->Tissue Collection Histology (Congo Red, IHC) Histology (Congo Red, IHC) Tissue Collection->Histology (Congo Red, IHC) Biochemical Analysis (ELISA) Biochemical Analysis (ELISA) Tissue Collection->Biochemical Analysis (ELISA)

Caption: A typical experimental workflow for assessing the efficacy of this compound in animal models of transthyretin amyloidosis.

References

Addressing variability in Tafamidis subunit exchange assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Tafamidis subunit exchange assay to assess transthyretin (TTR) tetramer stability.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound subunit exchange assay?

The this compound subunit exchange assay is a method used to quantify the kinetic stability of the transthyretin (TTR) protein tetramer in biological samples, typically plasma. The rate-limiting step for TTR amyloid fibril formation is the dissociation of the TTR tetramer into its constituent monomers[1][2][3]. This compound is a TTR kinetic stabilizer that binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and slowing its dissociation[2][3][4].

The assay works by introducing a "tagged" version of the TTR tetramer (e.g., FLAG-tagged) into a plasma sample containing endogenous, untagged TTR. Over time, if the endogenous TTR tetramers are unstable and dissociate, their monomers will mix with the tagged monomers and reassemble into hybrid tetramers. The rate of formation of these hybrid tetramers is inversely proportional to the kinetic stability of the endogenous TTR. In the presence of an effective stabilizer like this compound, the rate of subunit exchange will be significantly reduced[5][6]. The various TTR species (fully tagged, fully untagged, and hybrids) can be separated and quantified using techniques like ion exchange chromatography[6][7].

Q2: What are the critical reagents and equipment for this assay?

Successful execution of the this compound subunit exchange assay requires the following key components:

  • Recombinant FLAG-tagged TTR (FT₂·WT TTR): This serves as the probe to measure subunit exchange with endogenous TTR.

  • Fluorogenic TTR-modifying small molecule (e.g., A2): This molecule is used to stop the subunit exchange reaction at specific time points and to fluorescently label the TTR tetramers for detection[8][9].

  • Human plasma samples: The source of endogenous TTR to be assayed.

  • This compound: Or other TTR kinetic stabilizers being investigated.

  • Ion Exchange Chromatography System: For the separation and quantification of the different TTR tetramer species.

  • Standard laboratory equipment: Including incubators, centrifuges, and precision pipettes.

Q3: How does the stoichiometry of this compound to TTR affect the assay results?

The stoichiometry of this compound to the total TTR tetramer concentration is a critical factor influencing the observed rate of subunit exchange[8][9]. Small changes in this ratio can significantly impact the degree of TTR stabilization. For instance, a higher ratio of this compound to TTR will generally result in greater stabilization and a slower rate of subunit exchange. It is crucial to accurately determine the endogenous TTR concentration in each plasma sample to ensure consistent and comparable stoichiometry across experiments[8][9].

Troubleshooting Guide

This guide addresses common issues encountered during the this compound subunit exchange assay.

Problem 1: High variability between replicate samples.

Potential Cause Troubleshooting Step
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like plasma.
Inconsistent Incubation Times Use a precise timer for all incubation steps. Stagger the addition of reagents to ensure uniform incubation times across all samples.
Temperature Fluctuations Use a calibrated incubator and monitor the temperature throughout the experiment. Even small temperature variations can affect the rate of subunit exchange[8].
Sample Heterogeneity Ensure plasma samples are thoroughly but gently mixed before aliquoting. Centrifuge plasma samples to remove any particulate matter.

Problem 2: No or low TTR stabilization observed with this compound.

Potential Cause Troubleshooting Step
Incorrect this compound Concentration Verify the stock concentration of this compound. Prepare fresh dilutions for each experiment.
Low this compound:TTR Stoichiometry Quantify the endogenous TTR concentration in the plasma samples and adjust the this compound concentration accordingly to achieve the desired stoichiometry[8][9].
Presence of Competing Binders Be aware that other plasma proteins, such as albumin, can bind to this compound, reducing its effective concentration available to bind to TTR[10][11]. This is an inherent property of working with plasma and should be considered in data interpretation.
Degraded Reagents Check the expiration dates of all reagents. Ensure proper storage conditions for this compound, tagged TTR, and the fluorogenic molecule.

Problem 3: Unexpectedly fast or slow subunit exchange in control samples.

Potential Cause Troubleshooting Step
Incorrect Incubation Temperature Verify the incubator temperature. Subunit exchange is temperature-dependent, with slower exchange at lower temperatures[7].
Variations in Endogenous TTR Stability TTR stability can vary between individuals and patient populations. Ensure that control and experimental groups are appropriately matched.
Freeze-Thaw Cycles of Plasma Minimize the number of freeze-thaw cycles for plasma samples, as this can affect protein stability[12].
Incorrect Buffer Conditions Ensure the pH and ionic strength of all buffers are correct, as these can influence TTR stability and subunit exchange rates.

Data Presentation

Table 1: Effect of this compound Concentration on TTR Dissociation Rate

This table summarizes the effect of increasing concentrations of this compound on the rate of wild-type TTR tetramer dissociation in human plasma. The dissociation rate is expressed as a percentage of the rate in the absence of the stabilizer (control).

This compound Concentration (µM)TTR Dissociation Rate (% of Control)
1~50%
5~20%
10~10%
20~5%
30<5%

Note: These are approximate values derived from published data and may vary depending on the specific experimental conditions.[10][13]

Table 2: Comparative Potency of TTR Kinetic Stabilizers

This table shows the concentration of different TTR kinetic stabilizers required to reduce the rate of TTR dissociation to 10% of its normal rate in human plasma.

CompoundConcentration for 90% Inhibition (µM)
AG105.7
Tolcapone10.3
This compound 12.0
Diflunisal188

Data from a blinded, quadruplicate subunit exchange comparison study.[10][11]

Experimental Protocols & Visualizations

This compound Mechanism of Action

This compound stabilizes the TTR tetramer by binding to the thyroxine-binding sites, preventing its dissociation into monomers. This is the rate-limiting step in the formation of amyloid fibrils that cause transthyretin amyloidosis.

Tafamidis_Mechanism cluster_0 Normal Pathophysiology cluster_1 This compound Intervention TTR_tetramer TTR Tetramer TTR_monomer Misfolded Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-Limiting) Amyloid Amyloid Fibrils TTR_monomer->Amyloid Aggregation This compound This compound Stabilized_TTR Stabilized TTR Tetramer This compound->Stabilized_TTR Binds to TTR No_Dissociation No_Dissociation Stabilized_TTR->No_Dissociation Dissociation Inhibited TTR_tetramer_2 TTR Tetramer TTR_tetramer_2->Stabilized_TTR

Caption: this compound binds to the TTR tetramer, preventing its dissociation and subsequent amyloid fibril formation.

Subunit Exchange Assay Workflow

This diagram outlines the key steps in the this compound subunit exchange assay.

Subunit_Exchange_Workflow Start Start: Plasma Sample (Endogenous TTR) Add_this compound Spike with this compound (or vehicle control) Start->Add_this compound Add_Tagged_TTR Add FLAG-tagged TTR (FT₂·WT TTR) Add_this compound->Add_Tagged_TTR Incubate Incubate at controlled temperature (e.g., 37°C) Add_Tagged_TTR->Incubate Time_Points Take Aliquots at Multiple Time Points Incubate->Time_Points Stop_Reaction Stop Exchange with Fluorogenic Molecule (A2) Time_Points->Stop_Reaction Analysis Analyze by Ion Exchange Chromatography Stop_Reaction->Analysis Quantify Quantify TTR Species (Tagged, Untagged, Hybrid) Analysis->Quantify End Calculate Rate of Subunit Exchange Quantify->End

Caption: Workflow of the TTR subunit exchange assay from sample preparation to data analysis.

Troubleshooting Logic Diagram

This decision tree provides a logical approach to troubleshooting common issues in the subunit exchange assay.

Troubleshooting_Logic Start Unexpected Results? High_Variability High Variability? Start->High_Variability Yes No_Stabilization No Stabilization Effect? Start->No_Stabilization No Check_Pipetting Check_Pipetting High_Variability->Check_Pipetting Check Pipetting and Temp Control Control_Issue Control Samples Off? No_Stabilization->Control_Issue No Check_Concentrations Check_Concentrations No_Stabilization->Check_Concentrations Verify this compound/TTR Concentrations Check_Reagents Check_Reagents No_Stabilization->Check_Reagents Check Reagent Integrity Check_Incubation Check_Incubation Control_Issue->Check_Incubation Verify Incubation Time & Temperature Check_Plasma Check_Plasma Control_Issue->Check_Plasma Assess Plasma Sample Integrity Contact_Support Consult Senior Staff/ Technical Support Control_Issue->Contact_Support Persistent Issue Solution Problem Resolved Check_Pipetting->Solution Check_Concentrations->Solution Check_Reagents->Solution Check_Incubation->Solution Check_Plasma->Solution

Caption: A decision tree for troubleshooting common issues in the this compound subunit exchange assay.

Detailed Experimental Protocol: TTR Subunit Exchange in Human Plasma

This protocol is a generalized procedure based on published methods[6][9][14]. Researchers should optimize parameters for their specific experimental setup.

  • Plasma Preparation:

    • Thaw frozen human plasma samples overnight at 4°C.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet any debris.

    • Transfer the supernatant to a new tube.

    • (Optional) Add sodium azide to a final concentration of 0.05% to prevent microbial growth.

  • This compound Incubation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution 100-fold into the plasma to achieve the desired final concentrations. For control samples, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate at room temperature for 30 minutes to allow this compound to bind to endogenous TTR.

  • Initiation of Subunit Exchange:

    • Add recombinant FLAG-tagged TTR (FT₂·WT TTR) to the plasma samples to a final concentration of 1 µM to initiate the subunit exchange.

  • Incubation and Time Points:

    • Incubate the reaction mixtures at a constant, controlled temperature (e.g., 25°C or 37°C).

    • At each desired time point (e.g., 0, 24, 48, 96 hours), remove a 10 µL aliquot of the reaction mixture.

  • Stopping the Reaction and Labeling:

    • Immediately add the 10 µL aliquot to a vial containing an excess of a fluorogenic small molecule (e.g., 3 µL of a 130 µM stock solution of A2 in DMSO)[9]. This will stop further subunit exchange.

    • Incubate to allow for complete formation of the fluorescent TTR conjugate (e.g., 3 hours for later time points, 24 hours for the time-zero point)[8][9].

  • Chromatographic Analysis:

    • Analyze the samples using an ion exchange chromatography system.

    • The different TTR species (untagged, hybrid, and dual-FLAG-tagged) will separate based on charge differences imparted by the FLAG tag.

    • Monitor the elution profile using a fluorescence detector.

  • Data Analysis:

    • Integrate the peak areas for each of the TTR species.

    • Calculate the fraction of exchanged subunits at each time point.

    • Determine the rate of subunit exchange (k_ex) by fitting the data to a single-exponential curve. The rate of tetramer dissociation is equal to the subunit exchange rate[5].

References

Navigating the Nuances: A Technical Support Center for Tafamidis Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of Tafamidis for transthyretin amyloidosis (ATTR), unexpected clinical trial outcomes can present both challenges and opportunities. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret these findings, ensuring that experimental efforts remain robust and insightful.

Frequently Asked Questions (FAQs)

Q1: We observed a higher rate of cardiovascular-related hospitalizations in a subgroup of patients with advanced heart failure (NYHA class III) receiving this compound compared to placebo, despite an overall mortality benefit. Is this a sign of treatment failure in this population?

A1: This is a known paradoxical finding from the pivotal ATTR-ACT clinical trial and is not necessarily indicative of treatment failure. Post-hoc analyses suggest this observation is likely due to a "survivor bias."[1][2][3][4][5] In the placebo group, patients with more advanced disease had a higher mortality rate, meaning there were fewer patients in this group who could be hospitalized over time.[1][2] Conversely, because this compound reduced mortality in the NYHA class III subgroup, these patients survived longer and thus had more opportunity to be hospitalized for cardiovascular events. When accounting for this survival benefit, analyses have shown a reduction in the risk of cardiovascular-related hospitalizations in this patient group as well.[1][2][4]

Q2: Should we consider excluding NYHA class III patients from our analyses due to the paradoxical hospitalization data?

A2: Excluding this patient population is not recommended. The overall data from the ATTR-ACT trial and its long-term extension study support the benefit of this compound across all subgroups, including those with NYHA class III heart failure, as evidenced by a reduction in all-cause mortality.[6] The paradoxical hospitalization finding is a critical data point for interpretation, not for exclusion. It highlights the importance of comprehensive data analysis that considers mortality as a competing risk.

Q3: We are seeing variable responses in cardiac biomarkers (NT-proBNP and troponin) after initiating this compound. Some patients show stabilization, while others show a transient increase. How should we interpret this?

A3: Variable biomarker response is not entirely unexpected. While this compound has been shown to stabilize NT-proBNP and high-sensitivity cardiac troponin T (hs-cTnT) levels over time, indicating a halt in the progression of cardiac stress markers, individual patient responses can differ.[7][8][9] A transient increase in troponin levels, in particular, has been associated with a worse clinical prognosis in some real-world studies.[10][11][12] This may suggest that in some patients with ongoing myocardial injury, the benefits of this compound may take longer to manifest in biomarker stabilization. It is crucial to monitor these biomarkers serially and correlate them with clinical outcomes and other functional measures.

Q4: Is there a correlation between the degree of TTR stabilization and clinical outcomes?

A4: Yes, the mechanism of action of this compound is to stabilize the transthyretin (TTR) tetramer, preventing its dissociation into amyloidogenic monomers.[13] Clinical studies have demonstrated that this compound achieves near-complete TTR stabilization at the approved dosage.[14] This stabilization is the foundational pharmacodynamic effect that leads to the observed clinical benefits of reduced mortality and hospitalizations. Assays to measure TTR stabilization were key endpoints in clinical trials to confirm the drug's activity.[13][15][16]

Troubleshooting Guides

Interpreting Paradoxical Hospitalization Rates in a Subgroup

Problem: Your data shows an increased rate of cardiovascular-related hospitalizations in a specific patient subgroup (e.g., advanced heart failure) treated with this compound compared to placebo, while overall mortality is reduced.

Troubleshooting Steps:

  • Verify Data Integrity: Ensure data accuracy for both hospitalization events and mortality.

  • Conduct a Survivor Bias Analysis:

    • Stratify the data by disease severity at baseline (e.g., NYHA class).

    • Analyze all-cause mortality in each subgroup.

    • Perform a time-to-event analysis for hospitalization, accounting for death as a competing risk. Statistical methods like the Finkelstein-Schoenfeld method or principal stratification can be employed to adjust for this.[1][2][4]

  • Evaluate Baseline Characteristics: Compare the baseline characteristics of the subgroup between the treatment and placebo arms to identify any potential imbalances that might contribute to the observed outcome.[17][18]

  • Longitudinal Assessment: Analyze the timing of hospitalizations in relation to the start of treatment and in the context of the overall survival curves.

Investigating Unexpected Biomarker Responses

Problem: You observe inconsistent or paradoxical responses in cardiac biomarkers such as NT-proBNP or troponin following this compound administration.

Troubleshooting Steps:

  • Establish a Clear Baseline: Ensure you have robust baseline biomarker measurements before treatment initiation.

  • Serial Monitoring: Collect biomarker data at regular intervals to track the trajectory of change over time. A single follow-up measurement may be misleading.

  • Subgroup Analysis: Analyze biomarker trends based on baseline disease severity, genotype, and other relevant patient characteristics.

  • Correlate with Clinical Outcomes: Do not interpret biomarker data in isolation. Correlate changes in NT-proBNP and troponin with clinical endpoints such as mortality, hospitalization rates, and functional assessments (e.g., 6-minute walk test, Kansas City Cardiomyopathy Questionnaire).[7]

  • Consider Assay Variability: Ensure consistency in the assays used for biomarker measurement across all samples and time points.

Data Presentation

Table 1: Key Outcomes from the ATTR-ACT Trial

OutcomeThis compound (n=264)Placebo (n=177)Hazard Ratio (95% CI) / p-value
All-Cause Mortality 29.5%42.9%0.70 (0.51-0.96) / p=0.026
Cardiovascular-Related Hospitalizations (per year) 0.480.70Rate Ratio 0.68 (0.56-0.81) / p<0.001

Data from the primary analysis of the ATTR-ACT trial.[5][19]

Table 2: Subgroup Analysis of All-Cause Mortality in the ATTR-ACT Long-Term Extension Study

SubgroupContinuous this compoundPlacebo to this compoundHazard Ratio (95% CI) / p-value
Overall 44.9%62.7%0.59 (0.44-0.79) / p<0.001
NYHA Class I/II Not ReportedNot Reported0.56 (0.38-0.82) / p=0.003
NYHA Class III Not ReportedNot Reported0.65 (0.41-1.01) / p=0.06

Data reflects mortality rates over a median follow-up of approximately 58 months.[6]

Table 3: Paradoxical Hospitalization Finding in NYHA Class III Patients (ATTR-ACT)

OutcomeThis compound (NYHA III)Placebo (NYHA III)Relative Risk (95% CI)
Observed CV-Related Hospitalization Frequency Higher IncidenceLower Incidence1.41 (1.05-1.90)
CV-Related Hospitalization (Adjusted for Survivor Bias) Lower IncidenceHigher Incidence0.76 (0.45-1.24)

This table illustrates the observed paradoxical finding and the result after statistical adjustment for survivor bias.[1][2][4]

Experimental Protocols

ATTR-ACT Clinical Trial: Key Methodologies

Objective: To evaluate the efficacy and safety of this compound in patients with transthyretin amyloid cardiomyopathy (ATTR-CM).

Study Design:

  • Phase 3, multicenter, international, double-blind, placebo-controlled, randomized trial.[19][20][21]

  • Patients were randomized in a 2:1:2 ratio to receive this compound 80 mg, this compound 20 mg, or placebo once daily for 30 months.[19][21][22]

  • Stratification at randomization was based on TTR genotype (variant or wild-type) and baseline New York Heart Association (NYHA) functional class (I and II/III combined).

Key Inclusion Criteria:

  • Age 18-90 years.

  • Diagnosis of transthyretin amyloidosis with cardiomyopathy.

  • Evidence of cardiac involvement confirmed by echocardiography (interventricular septal wall thickness >12 mm) and biopsy-proven amyloid deposition.[23]

  • History of heart failure.

Key Exclusion Criteria:

  • NYHA Class IV heart failure.

  • Prior liver or heart transplantation.

  • Use of other investigational drugs for amyloidosis.

Primary Endpoint:

  • A hierarchical combination of all-cause mortality and the frequency of cardiovascular-related hospitalizations, analyzed using the Finkelstein-Schoenfeld method.[20][23]

Key Secondary Endpoints:

  • Change from baseline to 30 months in the 6-minute walk test (6MWT) distance.[23]

  • Change from baseline to 30 months in the Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score.[23]

Assessments:

  • Efficacy and safety assessments were conducted at baseline and at regular intervals throughout the 30-month study period.

  • Assessments included vital signs, laboratory tests, electrocardiograms, echocardiograms, 6MWT, and KCCQ-OS.[20]

  • TTR stabilization was also assessed as a pharmacodynamic marker.[13]

Visualizations

G cluster_0 Pathophysiology of Transthyretin Amyloidosis cluster_1 This compound Mechanism of Action TTR_gene TTR Gene TTR_protein Transthyretin (TTR) Protein (in Liver) TTR_gene->TTR_protein Transcription & Translation TTR_tetramer Stable TTR Tetramer TTR_protein->TTR_tetramer Assembly TTR_monomer Unstable TTR Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Amyloid_fibrils Amyloid Fibril Aggregates TTR_monomer->Amyloid_fibrils Misfolding & Aggregation Organ_deposition Deposition in Organs (Heart, Nerves) Amyloid_fibrils->Organ_deposition Cardiomyopathy Cardiomyopathy & Neuropathy Organ_deposition->Cardiomyopathy This compound This compound Stabilization Stabilization of TTR Tetramer This compound->Stabilization Binds to Thyroxine-binding sites Stabilization->TTR_monomer Inhibits Dissociation

Caption: Signaling Pathway of Transthyretin Amyloidosis and this compound' Mechanism of Action.

G cluster_0 ATTR-ACT Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Stratified by Genotype & NYHA Class) Screening->Randomization Treatment 30-Month Double-Blind Treatment Randomization->Treatment This compound 80mg This compound 20mg Placebo Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment->Endpoint_Analysis LTE Long-Term Extension Study (Open-Label) Endpoint_Analysis->LTE

Caption: High-level workflow of the ATTR-ACT clinical trial.

References

Technical Support Center: Navigating the Challenges of Tafamidis Clinical Trials in Rare TTR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting clinical trials for Tafamidis in patients with rare transthyretin (TTR) mutations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in designing clinical trials for this compound in rare TTR mutations?

A1: Designing clinical trials for this compound in the context of rare TTR mutations presents a unique set of challenges stemming from the inherent nature of rare diseases.[1][2] These can be broadly categorized as:

  • Patient Recruitment and Small Population Size: The limited number of individuals with any specific rare TTR mutation makes it difficult to recruit a sufficient number of participants for a traditionally powered randomized controlled trial.[3][4] This scarcity can lead to underpowered studies, making it challenging to demonstrate statistically significant efficacy.[5]

  • Disease Heterogeneity: Transthyretin amyloidosis (ATTR) caused by different TTR mutations can have varied clinical presentations, rates of progression, and organ involvement.[2][6][7] This heterogeneity complicates the selection of a homogenous patient population and uniform efficacy endpoints.

  • Endpoint Selection: Identifying clinically meaningful and sensitive endpoints that can capture the therapeutic effect of this compound over a feasible trial duration is a significant hurdle.[8][9] The natural history of many rare TTR mutations is not well-documented, making it difficult to establish a baseline for disease progression.[6][7][8]

  • Ethical Considerations: In life-threatening rare diseases with no alternative treatments, the use of a placebo control arm can be ethically challenging.[10]

  • Statistical Power: Achieving adequate statistical power with a small sample size is a major concern. Innovative statistical methods and trial designs are often required.[5][11]

Q2: How can patient recruitment challenges be addressed in clinical trials for rare TTR mutations?

A2: Overcoming recruitment hurdles requires a multi-faceted and proactive approach:

  • Collaboration with Patient Advocacy Groups: Engaging with patient advocacy organizations can help raise awareness about the clinical trial and connect researchers with potential participants.[10][12][13]

  • Utilizing Patient Registries: Rare disease patient registries are valuable resources for identifying and contacting eligible individuals.[1]

  • Geographically Dispersed Trial Sites: Establishing trial sites in multiple locations, including academic medical centers and specialized clinics, can help capture a wider patient population.[10]

  • Data-driven Insights: Leveraging real-world data from electronic health records, claims data, and laboratory results can help identify patient clusters and suitable trial sites.[14]

  • Flexible Trial Designs: Employing adaptive trial designs, such as basket trials that enroll patients with different mutations who share a common molecular target, can be more efficient than traditional designs.[15]

Q3: What are the key considerations for selecting endpoints in this compound trials for rare TTR mutations?

A3: Endpoint selection must be tailored to the specific TTR mutation and the anticipated effects of this compound.

  • Understanding the Natural History: A thorough understanding of the natural history of the specific rare TTR mutation is crucial for selecting endpoints that are likely to show a meaningful change during the trial.[2]

  • Composite Endpoints: Utilizing hierarchical composite endpoints, such as the one used in the ATTR-ACT trial (all-cause mortality and frequency of cardiovascular-related hospitalizations), can increase statistical power by capturing a broader range of clinical events.[8]

  • Patient-Reported Outcomes (PROs): PROs, like the Kansas City Cardiomyomyopathy Questionnaire (KCCQ), are essential for assessing the impact of the treatment on the patient's quality of life and functional status.[16][17]

  • Biomarkers: While not always a substitute for clinical endpoints, biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) can provide objective evidence of treatment effect.

  • Functional Assessments: The 6-Minute Walk Test (6MWT) is a widely used functional endpoint in cardiomyopathy trials to assess exercise capacity.[18][19]

Troubleshooting Guides

Problem: Insufficient statistical power due to a small sample size for a specific rare TTR mutation.

Solution:

  • Adaptive Trial Designs: Consider implementing an adaptive trial design that allows for modifications to the trial, such as sample size re-estimation, based on interim data.[15]

  • Bayesian Statistical Methods: Bayesian methods can be particularly useful in rare disease trials as they allow for the incorporation of prior information, which can increase the power of the analysis with a smaller sample size.[15]

  • N-of-1 Trials: For ultra-rare mutations, an n-of-1 trial design, where the individual patient serves as their own control, may be a feasible option to assess treatment effect.[5]

  • Single-Arm Trials with External Controls: When a placebo arm is not feasible, a single-arm trial can be conducted, and the results can be compared to a historical or natural history control group.[10]

Problem: High variability in patient characteristics and disease progression within the trial cohort.

Solution:

  • Stratification: Stratify patients at randomization based on key prognostic factors, such as the specific TTR mutation, disease severity at baseline, or age. This can help to ensure a balanced distribution of these factors between treatment arms.

  • Subgroup Analysis: Pre-specify subgroup analyses in the statistical analysis plan to evaluate the treatment effect in different patient populations, such as those with specific mutations.

  • Covariate Adjustment: Use statistical models that adjust for important baseline covariates to reduce the impact of heterogeneity on the treatment effect estimate.

Data Presentation

Table 1: Summary of Key Quantitative Results from the ATTR-ACT Trial (this compound vs. Placebo)

Outcome MeasureThis compound (Pooled Doses)Placebop-value
Primary Outcome (Hierarchical)
All-Cause Mortality & CV-Related HospitalizationsFavored this compoundFavored Placebo<0.001[20]
All-Cause Mortality 29.5% (78/264)42.9% (76/177)0.0259[21]
Hazard Ratio (95% CI)0.70 (0.51 - 0.96)-
Cardiovascular-Related Hospitalizations 0.48 per year0.70 per year<0.0001[21]
Relative Risk Ratio (95% CI)0.68 (0.56 - 0.81)-
Secondary Outcomes (at Month 30)
6-Minute Walk Test (6MWT) - Change from BaselineLess declineGreater decline<0.001[20]
Kansas City Cardiomyopathy Questionnaire (KCCQ-OS) - Change from BaselineLess declineGreater decline<0.001[20]

CV = Cardiovascular; CI = Confidence Interval; KCCQ-OS = Kansas City Cardiomyopathy Questionnaire-Overall Summary score.

Experimental Protocols

Protocol: 6-Minute Walk Test (6MWT)

Objective: To assess submaximal functional capacity.

Procedure:

  • Preparation:

    • The test is conducted on a flat, hard surface in a corridor with a marked 30-meter course.

    • Ensure the patient is wearing comfortable clothing and shoes.

    • The patient should rest in a chair for at least 10 minutes before the test.

    • Record baseline heart rate, blood pressure, and oxygen saturation.

  • Instructions to the Patient:

    • "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You will probably get out of breath or become exhausted. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but resume walking as soon as you are able."

    • "I am going to use this counter to keep track of the number of laps you complete. I will let you know as each minute goes past, and then at 6 minutes I will ask you to stop where you are."

  • During the Test:

    • The administrator should not talk to the patient during the walk.

    • Use standardized phrases of encouragement at regular intervals (e.g., "You are doing well," "Keep up the good work").

    • Record the number of laps and the distance of the final partial lap.

  • After the Test:

    • Immediately record post-test heart rate, blood pressure, oxygen saturation, and the patient's perceived level of exertion on the Borg scale.

    • Calculate the total distance walked.

Protocol: Kansas City Cardiomyopathy Questionnaire (KCCQ)

Objective: To measure the patient's perception of their health status.

Administration:

  • The KCCQ is a self-administered, 23-item questionnaire.[16]

  • Provide the patient with the questionnaire and clear instructions on how to complete it.

  • The questionnaire assesses several domains including physical limitation, symptoms (frequency, severity, and change over time), social limitation, self-efficacy and knowledge, and quality of life.[16]

  • Each question has a corresponding score, and the scores for each domain are transformed to a 0-100 scale, where higher scores indicate better health status.[16]

  • The Overall Summary Score is calculated from the Physical Limitation, Symptom, Social Limitation, and Quality of Life domains.

Mandatory Visualization

TTR_Amyloidogenesis_and_Tafamidis_MOA cluster_0 TTR Amyloidogenesis Pathway cluster_1 This compound Mechanism of Action TTR Tetramer TTR Tetramer Unstable TTR Tetramer Unstable TTR Tetramer TTR Tetramer->Unstable TTR Tetramer Dissociation (Rate-limiting step) Stabilized TTR Tetramer Stabilized TTR Tetramer TTR Tetramer->Stabilized TTR Tetramer TTR Monomers TTR Monomers Unstable TTR Tetramer->TTR Monomers Misfolded Monomers Misfolded Monomers TTR Monomers->Misfolded Monomers Misfolding Oligomers Oligomers Misfolded Monomers->Oligomers Aggregation Amyloid Fibrils Amyloid Fibrils Oligomers->Amyloid Fibrils Tissue Deposition Tissue Deposition Amyloid Fibrils->Tissue Deposition Organ Dysfunction Organ Dysfunction Tissue Deposition->Organ Dysfunction This compound This compound This compound->TTR Tetramer Binds to Thyroxine-binding sites Stabilized TTR Tetramer->Unstable TTR Tetramer Inhibits Dissociation

Caption: TTR Amyloidogenesis Pathway and the Mechanism of Action of this compound.

Clinical_Trial_Workflow Patient Identification Patient Identification Informed Consent Informed Consent Patient Identification->Informed Consent Screening & Baseline Assessment Screening & Baseline Assessment Informed Consent->Screening & Baseline Assessment Randomization Randomization Screening & Baseline Assessment->Randomization This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Visits Follow-up Visits This compound Arm->Follow-up Visits Placebo Arm->Follow-up Visits Efficacy & Safety Assessments Efficacy & Safety Assessments Follow-up Visits->Efficacy & Safety Assessments Data Analysis Data Analysis Efficacy & Safety Assessments->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Generalized Workflow for a this compound Clinical Trial.

References

Technical Support Center: Tafamidis Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Tafamidis degradation during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound capsules should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][2] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[2]

Q2: What are the main factors that can cause this compound degradation in an experimental setting?

A2: this compound is susceptible to degradation under acidic and alkaline (basic) conditions.[3][4] While it is relatively stable under hydrolytic, oxidative, thermal, and photolytic stress, exposure to extreme pH should be carefully controlled.[3][4]

Q3: How can I detect and quantify this compound degradation in my samples?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a reliable way to separate and quantify this compound from its degradation products.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for sensitive quantification, particularly in biological matrices.[5][6]

Q4: What are the known degradation products of this compound?

A4: Forced degradation studies have shown that extra peaks, indicating degradation products, appear under acidic and alkaline conditions.[3] These byproducts are a result of hydrolysis or oxidation.[7]

Q5: Is it necessary to protect this compound solutions from light?

A5: While forced degradation studies suggest this compound is stable under photolytic stress, it is always good laboratory practice to protect solutions from prolonged exposure to direct light to minimize any potential for degradation.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound concentration over time in solution. pH instability: The pH of your solution may have shifted to acidic or alkaline ranges, causing degradation.Regularly monitor and buffer the pH of your experimental solutions to maintain a neutral pH.
Improper storage: Storing solutions at inappropriate temperatures can accelerate degradation.Ensure solutions are stored at the recommended room temperature (20°C to 25°C) and protected from extreme temperatures.[1][2]
Appearance of unknown peaks in HPLC chromatogram. Degradation: The unknown peaks are likely degradation products of this compound.Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. This will help confirm if the unknown peaks correspond to degraded this compound.
Inconsistent results in bioassays. Variable this compound stability: Inconsistent degradation of this compound across different experimental runs can lead to variable results.Implement strict protocols for solution preparation, pH control, and storage to ensure consistent this compound stability. Regularly check the purity of your this compound stock solution using HPLC.

Quantitative Data Summary

The following tables summarize quantitative data from stability and analytical method validation studies for this compound.

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionReagent/ConditionDurationDegradation (%)
Acidic0.1 N HCl24 hours2.96%[3]
Alkaline0.1 N NaOH24 hours11.56%[3]
Oxidative3% H₂O₂24 hoursNo significant degradation[3]
Thermal60°C24 hoursNo significant degradation[3]
PhotolyticUV light24 hoursNo significant degradation[3]
HydrolyticWater24 hoursNo significant degradation[3]

Table 2: Performance Characteristics of a Stability-Indicating RP-HPLC Method for this compound

ParameterValue
Linearity Range3-18 µg/mL[3]
Correlation Coefficient (r²)0.9992[3]
Limit of Detection (LOD)0.12 µg/mL[3]
Limit of Quantification (LOQ)0.35 µg/mL[3]
Mean Percent Recovery100.5%[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing this compound degradation to identify potential degradation products and to assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks

  • pH meter

Procedure:

  • Acid Degradation: Dissolve a known amount of this compound in 0.1 N HCl and keep it at room temperature for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Degradation: Dissolve a known amount of this compound in 0.1 N NaOH and keep it at room temperature for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve a known amount of this compound in 3% H₂O₂ and keep it at room temperature for 24 hours.

  • Thermal Degradation: Place solid this compound in a hot air oven at 60°C for 24 hours. Dissolve in a suitable solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Hydrolytic Degradation: Reflux this compound in water for 24 hours.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

Protocol 2: RP-HPLC Method for Quantification of this compound and its Degradation Products

This protocol provides a validated method for the analysis of this compound.[3]

Chromatographic Conditions:

  • Column: Ascentis® Express 90 A° C18 (25 cm X 4.6 mm, 5 µm)[3]

  • Mobile Phase: 25 mM potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile in a 60:40 v/v ratio[3]

  • Flow Rate: 1 mL/min[3]

  • Column Temperature: 25°C[3]

  • Injection Volume: 10 µL[3]

  • Detection Wavelength: 206 nm[3]

  • Diluent: Methanol[3]

Procedure:

  • Prepare standard solutions of this compound in methanol at known concentrations.

  • Prepare sample solutions from the forced degradation studies or long-term experiments.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify this compound and any degradation products by comparing their retention times and peak areas to the standards. The retention time for this compound is approximately 4.9 minutes under these conditions.[3]

Visualizations

Tafamidis_Mechanism_of_Action cluster_1 Pathogenic Cascade TTR_tetramer Transthyretin (TTR) Tetramer (Stable) TTR_monomer Dissociated TTR Monomers (Unstable) TTR_tetramer->TTR_monomer Stabilized_TTR Stabilized TTR Tetramer Amyloid_fibrils Amyloid Fibrils (Toxic Aggregates) TTR_monomer->Amyloid_fibrils Misfolding and Aggregation This compound This compound This compound->TTR_tetramer Stabilized_TTR->TTR_monomer Inhibits Dissociation TTR_Stabilization_Assay_Workflow cluster_workflow Experimental Workflow cluster_methods Quantification Methods start Plasma Sample (Pre- and Post-Tafamidis Treatment) denaturation In vitro Denaturation with Urea (2 days) start->denaturation measurement Quantify Stable TTR Tetramer denaturation->measurement immunoturbidimetry Immunoturbidimetric Measurement measurement->immunoturbidimetry western_blot Western Blotting measurement->western_blot end Assess TTR Stabilization measurement->end

References

Tafamidis Interference with Common Laboratory Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Tafamidis with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with routine clinical chemistry assays?

Currently, there is no widespread, documented evidence to suggest that this compound directly interferes with common clinical chemistry assays, such as those for electrolytes, renal function (creatinine, BUN), or liver function enzymes (ALT, AST). However, as with any therapeutic agent, unexpected or discordant results in a patient receiving this compound should be investigated.

Q2: Is there a known interference of this compound with immunoassays?

There is no specific data from the reviewed literature indicating direct cross-reactivity of this compound in common immunoassays. The high protein-binding capacity of this compound (>99%) to transthyretin (TTR) is a specific interaction and is not generally expected to cause interference in other ligand-binding assays.[1] However, laboratories should always consider the possibility of interference from any medication in the event of unexpected results.

Q3: How does this compound affect thyroid function tests?

This compound has a known effect on thyroid function tests. It can lead to a decrease in serum concentrations of total thyroxine (T4).[2] This is believed to be due to the binding of this compound to the thyroxine-binding sites on the TTR protein, which reduces the binding of thyroxine.[2][3] Importantly, this change in total T4 is not typically accompanied by a change in thyroid-stimulating hormone (TSH), and clinical findings of hypothyroidism have not been observed.[2] When interpreting thyroid function tests in patients on this compound, it is crucial to consider this effect and focus on TSH and clinical status rather than relying solely on total T4 levels.

Q4: What is the expected impact of this compound on cardiac biomarker levels?

This compound treatment in patients with transthyretin amyloid cardiomyopathy (ATTR-CM) can affect cardiac biomarker levels, reflecting its therapeutic effect. Studies have shown that long-term this compound treatment may attenuate the increase in high-sensitivity cardiac troponin T (hs-cTnT) and B-type natriuretic peptide (BNP) levels that is otherwise seen in untreated patients.[4] In some cases, a significant decrease in hs-cTnT levels has been observed after one year of treatment.[5][6][7] It is important to interpret these changes in the context of the patient's overall clinical condition and not as an analytical interference.

Q5: Does this compound treatment alter transthyretin (TTR) levels?

Yes, this compound consistently increases serum TTR levels in patients with ATTR cardiomyopathy.[8][9] This is consistent with its mechanism of action, which is to stabilize the TTR tetramer and prevent its dissociation.[8][9] An increase in serum TTR can be considered a pharmacodynamic marker of this compound activity.

Troubleshooting Guides

Issue: Unexpected or discordant laboratory results in a patient receiving this compound.

1. Initial Assessment:

  • Review the patient's clinical history and current medications.
  • Confirm the sample integrity (hemolysis, icterus, lipemia).
  • Repeat the measurement on the same sample and a new sample if possible.

2. Investigate Potential for Interference:

  • Consult the assay manufacturer's instructions for use for any known interferences.
  • If interference is suspected, consider the following steps:
  • Serial Dilution: Analyze serial dilutions of the patient sample. Non-linear results upon dilution may suggest interference.
  • Alternative Method: Measure the analyte using a different assay methodology that is less likely to be affected by the same interference.
  • Spike Recovery: Add a known amount of the analyte to the patient sample and measure the recovery. Poor recovery may indicate the presence of an interfering substance.

3. Specific Considerations for Thyroid and Cardiac Biomarkers:

  • Thyroid Function: If total T4 is low, assess TSH and the patient's clinical status before altering any thyroid-related treatment. The low total T4 is an expected physiological effect of this compound.[2]
  • Cardiac Biomarkers: Changes in hs-cTnT and BNP should be interpreted in the context of the expected therapeutic effect of this compound, which can include stabilization or a decrease in these markers over time.[4][5][6][7]

Quantitative Data Summary

Table 1: Effect of this compound on Serum Transthyretin (TTR) Levels in Patients with ATTR Cardiomyopathy

Study PopulationBaseline TTR (mean ± SEM)Post-Tafamidis TTR (mean ± SEM)Mean IncreaseReference
72 patients (67 wild-type, 5 variant)21.8 ± 0.7 mg/dL29.3 ± 0.86 mg/dL34.5%[10]

Table 2: Changes in Cardiac Biomarkers with this compound Treatment

BiomarkerObservationReference
High-sensitivity cardiac troponin T (hs-cTnT)Significant decrease at 1 year after treatment initiation.[5][6][7]
B-type natriuretic peptide (BNP)Levels may be stabilized or show a less significant increase compared to untreated patients.[4]

Experimental Protocols

Methodology for Investigating Potential this compound Interference in a Laboratory Assay

This protocol outlines a general procedure for assessing the in vitro interference of this compound with a quantitative laboratory assay.

1. Materials:

  • This compound stock solution (analytical grade, dissolved in a suitable solvent like DMSO, and further diluted in a matrix similar to the sample, e.g., pooled human serum).
  • Pooled human serum (or other relevant sample matrix) with known concentrations of the analyte of interest (low, normal, and high levels).
  • The laboratory assay system to be tested.
  • Calibrators and controls for the assay.

2. Procedure:

  • Preparation of Test Samples:
  • Prepare a series of this compound concentrations that span the expected therapeutic range and higher (e.g., 0 µg/mL, therapeutic Cmax, 2x Cmax, 5x Cmax, and 10x Cmax).
  • For each analyte level (low, normal, high), spike the pooled serum with the different concentrations of this compound.
  • Include a control sample for each analyte level containing only the solvent used to dissolve this compound to account for any solvent effect.
  • Assay Measurement:
  • Analyze the prepared samples in triplicate using the assay .
  • Follow the manufacturer's instructions for the assay procedure.
  • Data Analysis:
  • Calculate the mean analyte concentration for each this compound concentration at each analyte level.
  • Determine the percent difference between the mean analyte concentration in the presence of this compound and the mean concentration in the control (solvent only) sample.
  • % Interference = [(Mean with this compound - Mean of Control) / Mean of Control] * 100
  • Interpretation:
  • A statistically significant and concentration-dependent change in the analyte measurement suggests interference. The clinical significance of the interference should be assessed based on the magnitude of the change relative to the assay's performance goals.

Visualizations

experimental_workflow Workflow for Investigating Potential Drug Interference cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Obtain Pooled Serum (Low, Normal, High Analyte) spike Spike with varying This compound concentrations start->spike control Prepare Solvent Controls start->control measure Analyze all samples in triplicate on assay system spike->measure control->measure calculate Calculate Mean Concentrations and % Interference measure->calculate assess Assess Statistical and Clinical Significance calculate->assess report Report Findings: Interference Detected or Not Detected assess->report

Caption: Workflow for Investigating Potential Drug Interference.

logical_relationship This compound Mechanism and Effect on TTR TTR_unstable Unstable TTR Tetramer TTR_stable Stabilized TTR Tetramer TTR_unstable->TTR_stable Stabilized by this compound Dissociation Dissociation into Monomers TTR_unstable->Dissociation This compound This compound This compound->TTR_unstable Binds to TTR_stable->Dissociation Inhibits Increased_Serum_TTR Increased Serum TTR Level TTR_stable->Increased_Serum_TTR Amyloid Amyloid Fibril Formation Dissociation->Amyloid

Caption: this compound Mechanism of Action and its Effect on TTR.

References

Technical Support Center: Accounting for Plasma Protein Binding in Tafamidis In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for plasma protein binding in in vitro studies of Tafamidis. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is accounting for plasma protein binding crucial for in vitro studies of this compound?

A1: this compound is highly bound to plasma proteins (>99.5%), primarily transthyretin (TTR) and albumin.[1][2] The unbound, or free, fraction of the drug is what is available to exert its therapeutic effect by binding to and stabilizing the TTR tetramer.[3][4][5] Failing to account for plasma protein binding in in vitro assays can lead to a misinterpretation of the drug's potency and efficacy, as the high level of binding to other plasma proteins like albumin can reduce the concentration of this compound available to bind to TTR.[6][7] Therefore, it is essential to conduct studies in matrices that mimic physiological conditions, such as in human plasma, to obtain clinically relevant data.[1][8]

Q2: What is the mechanism of action of this compound, and how does plasma protein binding influence it?

A2: this compound is a selective stabilizer of the TTR tetramer.[9][10] In transthyretin amyloidosis (ATTR), the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various tissues.[9] this compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its quaternary structure and preventing its dissociation into monomers, which is the rate-limiting step in amyloidogenesis.[8][9] Plasma protein binding is integral to this mechanism as this compound must effectively compete with other plasma proteins, most notably albumin, to bind to TTR.[6][7] The high affinity of this compound for TTR allows it to achieve significant tetramer stabilization even in the presence of competing plasma proteins.[1][8]

Q3: What are the key in vitro assays to assess this compound activity in the presence of plasma proteins?

A3: Several in vitro and ex vivo assays are used to evaluate the ability of this compound to stabilize TTR in a plasma environment. These include:

  • Immunoturbidimetric Assay: This assay measures the concentration of stabilized TTR tetramers in plasma samples after exposure to a denaturing agent like urea.[1][11]

  • Subunit Exchange Assay: This method quantifies the rate of TTR tetramer dissociation by monitoring the exchange of subunits between labeled and unlabeled TTR tetramers in plasma.[6][12][13][14]

  • Fluorescent Probe Exclusion (FPE) Assay: This assay measures the occupancy of the TTR binding sites by this compound.[15]

  • Western Blot Analysis: This technique can be used to quantify the amount of tetrameric TTR that remains after subjecting plasma samples to denaturing conditions.[15]

Q4: How does the binding of this compound to albumin affect its TTR stabilization activity?

A4: Albumin is the most abundant protein in plasma and can bind to this compound, thereby reducing the free concentration of this compound available to bind to TTR.[6][7][16] This competition is a critical factor to consider in in vitro studies. The efficacy of this compound in plasma is determined by the ratio of its binding affinities for TTR and albumin.[7][17] Despite its binding to albumin, this compound has a very high affinity for TTR, allowing it to effectively stabilize the TTR tetramer at therapeutic concentrations.[1][8]

Troubleshooting Guides

Problem: Inconsistent TTR stabilization results in our in vitro plasma-based assays.

Possible Causes and Solutions:

  • Variability in Plasma Samples: The composition of plasma can vary between donors, affecting protein concentrations and potentially influencing this compound binding.

    • Recommendation: Use pooled human plasma to minimize inter-individual variability. Ensure consistent handling and storage of plasma samples to maintain protein integrity.

  • Incorrect Drug Concentration: Inaccurate preparation of this compound solutions can lead to variable results.

    • Recommendation: Prepare fresh stock solutions of this compound for each experiment. Verify the concentration of the stock solution using an appropriate analytical method.

  • Assay Conditions: Sub-optimal assay conditions, such as incubation time, temperature, or denaturant concentration, can affect the results.

    • Recommendation: Strictly adhere to a validated experimental protocol. Optimize assay parameters if necessary and ensure they are kept consistent across all experiments.

Problem: Lower than expected TTR stabilization observed in the presence of plasma.

Possible Causes and Solutions:

  • High Albumin Binding: The batch of plasma used may have a higher than average albumin concentration, leading to increased sequestration of this compound.

    • Recommendation: Measure the albumin concentration in your plasma samples. Consider using plasma with a standardized albumin concentration or adjusting the this compound concentration accordingly.

  • Underestimation of Free Drug Concentration: The nominal concentration of this compound added to the plasma may not reflect the actual free concentration available for TTR binding.

    • Recommendation: While direct measurement of free this compound can be challenging, computational models can be used to estimate the free fraction based on the known binding affinities to TTR and albumin.[16]

Quantitative Data Summary

Table 1: Binding Affinities of this compound

ParameterValueProteinReference
Kd1 ~2 nMRecombinant WT TTR[1][8]
Kd2 ~200 nMRecombinant WT TTR[1][8]
Kd,Alb 1.8 µMAlbumin[6]

Table 2: TTR Stabilization by this compound in Plasma

This compound ConcentrationAssay Method% TTR StabilizationReference
7.2 µMImmunoturbidimetric AssayEffective stabilization of various TTR mutants[1][8]
Dose-relevant concentrationsSubunit Exchange≥96%[12]
12.0 µMSubunit ExchangeLimits TTR dissociation to 10% of normal rate[7][17]

Experimental Protocols

Protocol 1: Immunoturbidimetric Assay for TTR Stabilization

Objective: To quantify the stabilization of TTR tetramers by this compound in human plasma following urea-induced denaturation.

Materials:

  • Human plasma samples

  • This compound

  • Urea solution (e.g., 4.8 M)

  • Glutaraldehyde solution

  • TTR antibody

  • Turbidimeter or spectrophotometer

Methodology:

  • Sample Preparation: Thaw human plasma samples and centrifuge to remove any precipitates.

  • This compound Incubation: Add this compound to the plasma samples at the desired final concentration (e.g., 7.2 µM). Include a vehicle control (plasma without this compound). Incubate for a specified period (e.g., 1 hour) at 37°C.

  • Urea Denaturation: Add urea solution to the plasma samples to induce TTR tetramer dissociation. Incubate for an extended period (e.g., 48 hours).[1]

  • Crosslinking: Add glutaraldehyde to crosslink the remaining intact TTR tetramers.

  • Quantification: Quantify the concentration of the remaining tetrameric TTR using an immunoturbidimetric method with a specific TTR antibody.[1][11] The turbidity of the solution is proportional to the concentration of stabilized TTR.

  • Data Analysis: Compare the TTR concentration in the this compound-treated samples to the vehicle control to determine the percentage of TTR stabilization.

Protocol 2: Subunit Exchange Assay

Objective: To measure the rate of TTR tetramer dissociation in the presence of this compound in human plasma.

Materials:

  • Human plasma samples

  • This compound

  • Labeled recombinant TTR (e.g., fluorescently labeled)

  • Method for separating TTR oligomers (e.g., size exclusion chromatography, native gel electrophoresis)

Methodology:

  • Sample Preparation: Prepare human plasma samples as described in Protocol 1.

  • This compound Incubation: Incubate the plasma with various concentrations of this compound.

  • Initiation of Subunit Exchange: Add a known amount of labeled recombinant TTR to the plasma samples.

  • Time Course Sampling: At various time points, take aliquots of the reaction mixture.

  • Separation and Detection: Separate the different TTR species (homotetramers and mixed tetramers) using an appropriate method. Quantify the amount of each species.

  • Data Analysis: The rate of appearance of mixed tetramers and the disappearance of homotetramers corresponds to the rate of tetramer dissociation.[8] Compare the dissociation rates in the presence and absence of this compound to determine its stabilizing effect.

Visualizations

Tafamidis_Mechanism_of_Action cluster_0 Pathogenic Cascade in ATTR Amyloidosis cluster_1 This compound Intervention Unstable TTR Tetramer Unstable TTR Tetramer Dissociation Dissociation Unstable TTR Tetramer->Dissociation Binding Binding Unstable TTR Tetramer->Binding Monomers Monomers Dissociation->Monomers Misfolding & Aggregation Misfolding & Aggregation Monomers->Misfolding & Aggregation Amyloid Fibrils Amyloid Fibrils Misfolding & Aggregation->Amyloid Fibrils This compound This compound This compound->Binding Stabilized TTR Tetramer Stabilized TTR Tetramer Binding->Stabilized TTR Tetramer Inhibition of Dissociation Inhibition of Dissociation Stabilized TTR Tetramer->Inhibition of Dissociation Inhibition of Dissociation->Dissociation

Caption: Mechanism of action of this compound in preventing TTR amyloid fibril formation.

Experimental_Workflow_TTR_Stabilization cluster_workflow Immunoturbidimetric Assay Workflow Start Start: Plasma Sample Incubate_this compound Incubate with this compound (and Vehicle Control) Start->Incubate_this compound Urea_Denaturation Induce Denaturation (Urea) Incubate_this compound->Urea_Denaturation Crosslink Crosslink Remaining Tetramers Urea_Denaturation->Crosslink Quantify Quantify Stabilized TTR (Immunoturbidimetry) Crosslink->Quantify Analyze Compare Treated vs. Control Quantify->Analyze End End: % TTR Stabilization Analyze->End

Caption: Workflow for the immunoturbidimetric TTR stabilization assay.

References

Technical Support Center: Enhancing Tafamidis Screening Assay Throughput

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tafamidis screening assays. This compound is a therapeutic agent that functions by stabilizing the tetrameric form of the protein transthyretin (TTR).[1][2][3][4] This stabilization prevents the dissociation of the TTR tetramer into monomers, a critical step in the amyloidogenic cascade that leads to TTR-related amyloidosis (ATTR).[1][2][3][4] The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and reliability of your screening workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a this compound screening assay?

A1: The primary goal is to identify and characterize compounds that, like this compound, can bind to and stabilize the TTR tetramer.[3] The rate-limiting step in TTR amyloid fibril formation is the dissociation of the tetramer into its monomeric subunits.[5][6] Assays are designed to measure the extent of TTR aggregation or stabilization under conditions that promote dissociation (e.g., low pH, heat). Effective stabilizers will reduce the rate or amount of aggregation.

Q2: What are the common high-throughput screening (HTS) formats for TTR stabilizers?

A2: Common HTS formats are designed for 96-well or 384-well plates and rely on sensitive detection methods.[7][8] These include:

  • Turbidity Assays: These assays measure the increase in absorbance or light scattering as TTR aggregates form over time. They are straightforward and cost-effective for HTS.[9]

  • Fluorescence-Based Assays: These often use environmentally sensitive dyes, like Thioflavin T (ThT), which exhibit enhanced fluorescence upon binding to amyloid fibrils.

  • Fluorescence Polarization (FP): This method can measure the binding of a small fluorescently-labeled probe to the TTR tetramer. Stabilizers that displace the probe cause a change in polarization.

  • Cell-Based Assays: These novel assays can be used to screen for compounds that disrupt TTR amyloid fibrils in a cellular environment.[10]

Q3: How can I select the most appropriate TTR variant for my assay?

A3: While wild-type (WT) TTR can be used, many labs employ a more amyloidogenic mutant, such as V30M or Y78F, to accelerate the aggregation process.[9] This reduces incubation times, making the assay more amenable to high-throughput formats. The choice depends on the specific goals of the screen and the desired disease model relevance.

Q4: What are key performance metrics I should monitor for my HTS assay?

A4: To ensure data quality and reliability in an HTS setting, you should regularly calculate the following:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from an uninhibited control (maximum aggregation) to a fully stabilized control. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (%CV): This measures the variability of replicate wells. A %CV below 15% is generally considered acceptable.

Troubleshooting Guide

This section addresses specific issues that can arise during high-throughput screening for TTR stabilizers.

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (%CV > 20%) 1. Inaccurate pipetting or dispensing.2. Inconsistent mixing in wells.3. Edge effects in the microplate due to temperature or evaporation gradients.4. Compound precipitation.1. Calibrate and verify the performance of all liquid handlers and multichannel pipettes.2. Optimize the shaking/agitation step to ensure homogeneity without introducing bubbles.3. Use a plate sealer and ensure uniform incubation. Avoid using the outer wells if edge effects are persistent.4. Visually inspect plates for precipitation. Pre-screen compounds for solubility in the assay buffer.
Low Z'-factor (< 0.5) 1. Small dynamic range (low S/B ratio).2. High variability in either the positive or negative controls.3. Suboptimal protein or compound concentration.1. Optimize the TTR concentration and the conditions that induce aggregation (e.g., lower pH, longer incubation) to maximize the signal window.2. Review the "High Variability" section above. Ensure controls are robust.3. Perform titration experiments for both TTR and reference compounds (like this compound) to find optimal concentrations.
False Positives 1. Compound auto-fluorescence or light scattering.2. Compound acts as a non-specific aggregator or precipitant.3. Compound inhibits the reporter (e.g., quenches ThT fluorescence).1. Run a parallel screen without TTR to identify compounds that interfere with the detection method.2. Counter-screen hits using a different assay format (e.g., validate turbidity hits with a ThT assay).3. Check for quenching effects by adding the compound to pre-formed fibrils with the reporter dye.
False Negatives 1. Compound has low potency or is insoluble at the tested concentration.2. Insufficient incubation time for the stabilizer to bind or for aggregation to occur.3. Degradation of the compound in the assay buffer.1. Test compounds at multiple concentrations. Ensure solubility in the final assay buffer.2. Optimize the pre-incubation time of TTR with the compound and the total aggregation time.3. Assess compound stability under assay conditions if degradation is suspected.
Inconsistent Aggregation Kinetics 1. Variation in TTR protein batch quality or concentration.2. Inconsistent preparation of the acidic buffer used to induce aggregation.3. Fluctuation in incubation temperature.1. Use a consistent source and batch of TTR. Perform quality control (e.g., SDS-PAGE, DLS) on each new batch.2. Prepare fresh buffers for each experiment and verify the final pH of the assay mixture.3. Use a calibrated incubator and monitor the temperature closely.
Quantitative Assay Performance Comparison

The table below summarizes typical performance metrics for common TTR stabilization assay formats, providing a baseline for comparison and optimization.

Assay FormatTypical ThroughputKey AdvantagesPotential ChallengesTarget Z'-factor
Turbidity (Absorbance) 384-wellSimple, label-free, low cost.Lower sensitivity, interference from colored or insoluble compounds.> 0.6
Thioflavin T (Fluorescence) 384/1536-wellHigh sensitivity, direct measure of fibril formation.Interference from fluorescent compounds, potential for false positives that bind ThT.> 0.7
Fluorescence Polarization 384-wellHomogeneous assay, measures direct binding.Requires synthesis of a fluorescent probe, can be expensive.> 0.7
Cell-Based Fibril Disruption 96/384-wellPhysiologically relevant, can identify fibril disruptors.More complex, higher variability, slower endpoint.> 0.5

Diagrams and Workflows

TTR Amyloidogenesis Pathway and this compound Action

The following diagram illustrates the process of TTR aggregation and the mechanism by which this compound inhibits this pathway. The rate-limiting step is the dissociation of the stable TTR tetramer into monomers, which then misfold and aggregate into toxic oligomers and amyloid fibrils.[5][6] this compound binds to the thyroxine-binding sites, stabilizing the tetramer and preventing this dissociation.[3][11]

TTR_Amyloidogenesis cluster_1 Pathological Cascade cluster_2 Therapeutic Intervention Tetramer Native TTR Tetramer Monomer Unfolded Monomer Tetramer->Monomer Dissociation (Rate-Limiting) Stabilized Stabilized TTR Tetramer Oligomer Soluble Oligomers Monomer->Oligomer Misfolding & Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Fibril Formation This compound This compound This compound->Tetramer Stabilized->Monomer Inhibited

Caption: Mechanism of TTR amyloidogenesis and inhibition by this compound.

High-Throughput Screening Workflow

This workflow outlines the major steps in a typical HTS campaign to identify novel TTR stabilizers. Proper planning and quality control at each stage are essential for enhancing throughput and generating reliable data.

HTS_Workflow cluster_Prep 1. Assay Preparation cluster_Exec 2. HTS Execution cluster_Analysis 3. Data Analysis A1 Prepare Reagents (TTR, Buffers) B2 Add TTR Protein A1->B2 A2 Compound Library Plating B1 Dispense Compounds & Controls to Assay Plates A2->B1 B1->B2 B3 Induce Aggregation (e.g., pH shift) B2->B3 B4 Incubate B3->B4 C1 Read Plates (e.g., Absorbance, Fluorescence) B4->C1 C2 Calculate % Inhibition & Z'-factor C1->C2 C3 Hit Identification C2->C3

Caption: A generalized workflow for high-throughput screening of TTR stabilizers.

Troubleshooting Logic Diagram

When encountering poor assay performance, this decision tree can help diagnose the root cause systematically.

Troubleshooting_Logic Start Assay Fails QC (e.g., Z' < 0.5) CheckControls Are controls (Min/Max) behaving as expected? Start->CheckControls CheckVariability Is %CV high (>20%) in replicates? CheckControls->CheckVariability Yes Problem_Reagents Issue with TTR protein, buffer pH, or reference compound. CheckControls->Problem_Reagents No Problem_Dispensing Check liquid handlers, pipettes, and mixing steps. CheckVariability->Problem_Dispensing Yes CheckEnv Are failures localized (e.g., plate edges)? CheckVariability->CheckEnv No Problem_AssayWindow Dynamic range is too small. Optimize TTR concentration or aggregation conditions. Problem_Environment Check for edge effects, evaporation, or temperature fluctuations. CheckEnv->Problem_AssayWindow No CheckEnv->Problem_Environment Yes

Caption: A decision tree for troubleshooting common HTS assay failures.

Experimental Protocols

High-Throughput Turbidity Assay for TTR Aggregation

This protocol is designed for a 384-well plate format to screen for inhibitors of acid-induced TTR aggregation.

1. Materials and Reagents:

  • Recombinant human TTR (wild-type or amyloidogenic mutant, e.g., Y78F).

  • Assay Buffer: 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6.

  • Acidification Buffer: 200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2.

  • Test compounds dissolved in 100% DMSO.

  • Reference inhibitor (e.g., this compound) in 100% DMSO.

  • Clear, flat-bottom 384-well microplates.

2. Procedure:

  • Compound Plating: Using an acoustic liquid handler or pintool, transfer 50 nL of test compounds, reference inhibitor, and DMSO (for controls) into the appropriate wells of a 384-well plate. This creates a compound-ready plate.

  • Protein Preparation: Dilute the TTR stock solution in Assay Buffer to a concentration of 7.2 µM (2x the final concentration).

  • Assay Initiation:

    • To the compound-ready plate, add 12.5 µL of the 7.2 µM TTR solution to all wells.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate for 30 minutes at 37°C to allow for compound-protein binding.

  • Aggregation Induction:

    • Add 12.5 µL of the Acidification Buffer to all wells to bring the final pH to approximately 4.4 and the final TTR concentration to 3.6 µM.

    • Immediately seal the plate with an optically clear sealer.

  • Kinetic Measurement:

    • Place the plate in a plate reader pre-heated to 37°C.

    • Measure the absorbance (turbidity) at 340 nm every 5 minutes for 2 hours, with 15 seconds of shaking before each read.

3. Data Analysis:

  • Calculate Aggregation Rate: For each well, determine the rate of increase in absorbance over the linear phase of the aggregation curve.

  • Determine Percent Inhibition:

    • Average the rates from the DMSO-only wells (maximum aggregation, 0% inhibition).

    • Average the rates from the this compound wells (minimum aggregation, 100% inhibition).

    • Calculate the % inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Min) / (Rate_Max - Rate_Min))

  • Assess Plate Quality: Calculate the Z'-factor for each plate to ensure validity. A Z' > 0.5 is recommended.

References

Technical Support Center: Refining Protocols for Tafamidis Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Tafamidis administration in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective stabilizer of the transthyretin (TTR) protein.[1][2][3][4] In both wild-type and hereditary transthyretin-mediated amyloidosis (ATTR), the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various tissues, particularly the heart and nerves.[1][2][5] this compound binds to the thyroxine-binding sites on the TTR tetramer, stabilizing its structure and preventing its dissociation into monomers. This is the rate-limiting step in the amyloidogenic cascade, and by inhibiting it, this compound effectively halts the formation of new amyloid deposits.[1][2][5]

Q2: What are the recommended dosages of this compound for preclinical animal studies?

A2: The dosage of this compound in animal studies can vary depending on the animal model and the research question. In pharmacokinetic studies in rats, doses ranging from 0.3 to 3 mg/kg have been used for both intravenous and oral administration.[6] In a mouse model of hereditary ATTR amyloidosis, a daily intraperitoneal injection of 1 mg/kg this compound has been used to evaluate its effect on TTR amyloid deposition.[7] It is crucial to perform dose-response studies to determine the optimal dosage for a specific animal model and experimental endpoint.

Q3: How should this compound be prepared for oral administration in rodents?

Q4: What are the expected pharmacokinetic properties of this compound in animal models?

A4: In rats, this compound has shown dose-independent pharmacokinetics in the range of 0.3–3 mg/kg.[6] Following oral administration, it exhibits high bioavailability (99.7–104%).[6] this compound is primarily distributed to the liver and plasma and has high plasma protein binding (99.9%).[6] Elimination occurs mainly through biliary excretion.[6]

Q5: What biomarkers can be used to monitor the efficacy of this compound in preclinical studies?

A5: In clinical settings, N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponins (cTnT and cTnI) are used to monitor cardiac stress and damage in ATTR-CM patients treated with this compound.[8] In preclinical models, monitoring the stabilization of the TTR tetramer in plasma is a direct measure of this compound's pharmacodynamic effect.[9] Additionally, quantitative analysis of amyloid deposition in tissues such as the heart, nerves, and gastrointestinal tract can be performed post-mortem using techniques like Congo red staining or immunohistochemistry.[7] Imaging techniques like SPECT/CT have also been used in clinical settings to quantify cardiac amyloid burden and may be adaptable for longitudinal studies in larger animal models.[10][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving this compound for oral administration. This compound has low aqueous solubility.- Use a co-solvent system such as DMSO, PEG300, and Tween-80 in saline. - Gentle heating and sonication may aid in dissolution, but stability of the compound under these conditions should be verified. - Consider particle size reduction (micronization) of the this compound powder to improve dissolution rate.
Stress or injury to animals during oral gavage. Improper gavage technique or repeated administration can cause esophageal trauma, aspiration, or stress, which can impact experimental outcomes.[10]- Ensure personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle size and type (flexible-tipped needles are often preferred). - Consider alternative, less stressful oral administration methods such as voluntary ingestion in a palatable vehicle (e.g., sweetened jelly).[13][14]
Variability in experimental results. - Inconsistent dosing due to poor formulation stability (e.g., precipitation of the compound). - Inaccurate administration volume. - Animal-to-animal variability in drug absorption and metabolism.- Prepare fresh dosing solutions daily or validate the stability of the formulation over the intended period of use. - Ensure the formulation is a homogenous solution or suspension before each administration. - Use precise-to-volume syringes and ensure accurate dosing based on the most recent body weight. - Increase the number of animals per group to account for biological variability.
Adverse effects observed in treated animals. Although generally well-tolerated, high doses or long-term administration may lead to adverse effects. Clinical data in humans have reported side effects such as diarrhea and urinary tract infections.[3]- Monitor animals closely for any signs of distress, changes in behavior, food and water intake, and body weight. - If adverse effects are observed, consider reducing the dose or the frequency of administration. - Perform regular health checks and, if necessary, consult with a veterinarian.

Experimental Protocols

Detailed Methodology for Oral Gavage Administration of this compound in Mice

This protocol is a general guideline and should be optimized for specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles (appropriate size for mice)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation (Example):

    • To prepare 10 mL of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:

      • Add 1 mL of DMSO to a sterile 15 mL conical tube.

      • Add 4 mL of PEG300 to the tube.

      • Add 0.5 mL of Tween-80 to the tube.

      • Vortex thoroughly to mix the organic components.

      • Add 4.5 mL of sterile saline to the tube.

      • Vortex again until a clear and homogenous solution is formed.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the mice. The final dosing volume for mice is typically 5-10 mL/kg.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure complete dissolution or a uniform suspension.

    • If necessary, sonicate the solution for a short period to aid dissolution. Visually inspect the solution to ensure there are no large particles.

  • Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound solution into a syringe fitted with an appropriate gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Rats [6]

ParameterIntravenous (0.3-3 mg/kg)Oral (0.3-3 mg/kg)
Systemic Clearance (CL) 6.41–7.03 mL/h/kg-
Volume of Distribution (Vss) 270–354 mL/kg-
Half-life (T½) 39.5–46.9 h-
Absolute Bioavailability -99.7–104%

Table 2: Clinical Efficacy of this compound in Patients with ATTR-CM (ATTR-ACT Study) [2]

OutcomeThis compound (80 mg and 20 mg pooled)Placebop-value
All-Cause Mortality LowerHigher<0.001
Cardiovascular-Related Hospitalizations LowerHigher<0.001

Visualizations

Tafamidis_Mechanism_of_Action cluster_blood Bloodstream cluster_tissue Tissues (Heart, Nerves) TTR_tetramer Stable TTR Tetramer TTR_monomer Unstable TTR Monomer TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Misfolded_monomer Misfolded Monomer TTR_monomer->Misfolded_monomer Misfolding This compound This compound This compound->TTR_tetramer Binds and Stabilizes Amyloid_fibrils Amyloid Fibrils (Tissue Deposition) Misfolded_monomer->Amyloid_fibrils Aggregation

Caption: Mechanism of action of this compound in preventing TTR amyloid fibril formation.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation (e.g., in co-solvent vehicle) Dosing Oral Gavage or other route (e.g., 1 mg/kg daily in mice) Formulation->Dosing In_life In-life Observations (Body weight, clinical signs) Dosing->In_life Biomarkers Biomarker Analysis (Plasma TTR stabilization) Dosing->Biomarkers Post_mortem Post-mortem Analysis (Tissue amyloid burden) Dosing->Post_mortem

Caption: General experimental workflow for this compound administration in animal studies.

References

Mitigating batch-to-batch variability of synthetic Tafamidis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tafamidis. The information is designed to help mitigate batch-to-batch variability and address common challenges encountered during production.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Impurity Profile & Control

Q1: Our HPLC analysis shows a significant peak corresponding to the uncyclized amide intermediate, 4-[(3,5-dichlorobenzoyl)amino]-3-hydroxybenzoic acid. What are the likely causes and how can we improve the cyclization step?

A1:

  • Potential Causes:

    • Incomplete Dehydration: The cyclization of the amide intermediate to the benzoxazole ring is a dehydration reaction. Insufficiently harsh dehydrating conditions (e.g., low temperature, insufficient reaction time, or a weak dehydrating agent) can lead to incomplete conversion.

    • Suboptimal pH: The cyclization is often acid-catalyzed. An incorrect pH can slow down the reaction rate.

    • Steric Hindrance: Although less common for this specific reaction, steric hindrance around the reactive sites could play a role.

  • Troubleshooting & Mitigation Strategies:

    • Reaction Conditions:

      • Temperature: Gradually increase the reaction temperature in increments of 10°C to enhance the reaction rate. Monitor for the formation of degradation products at higher temperatures.

      • Reaction Time: Extend the reaction time and monitor the progress by HPLC until the starting material is consumed.

    • Catalyst/Reagent:

      • Acid Catalyst: If using an acid catalyst, ensure its concentration is optimal. Consider screening other Brønsted or Lewis acids.

      • Dehydrating Agent: For syntheses involving a dedicated dehydrating agent, ensure it is fresh and used in the correct stoichiometric amount.

    • Purification: If optimizing the reaction conditions does not completely eliminate the impurity, a recrystallization step of the crude product can be effective in removing the more polar uncyclized intermediate.

Q2: We are observing a recurring impurity with a mass corresponding to a mono-chlorinated this compound analogue. What is the likely source of this impurity and how can we prevent its formation?

A2:

  • Potential Cause:

    • Starting Material Impurity: The most probable source is an impurity in the 3,5-dichlorobenzoyl chloride starting material, specifically 3-chlorobenzoyl chloride.

  • Troubleshooting & Mitigation Strategies:

    • Starting Material Analysis: Perform rigorous quality control on the incoming 3,5-dichlorobenzoyl chloride. Use HPLC and/or GC-MS to quantify the presence of mono-chlorinated analogues.

    • Supplier Qualification: Qualify suppliers based on the purity of their reagents. Request certificates of analysis with detailed impurity profiles.

    • Purification of Starting Material: If the starting material contains unacceptable levels of the mono-chloro impurity, consider purifying it by distillation or recrystallization before use.

Q3: How can we control the levels of residual solvents in the final this compound product?

A3:

  • Potential Causes:

    • Inefficient drying procedures.

    • Formation of solvates.

    • Inappropriate solvent choice for the final crystallization step.

  • Troubleshooting & Mitigation Strategies:

    • Drying:

      • Increase drying time and/or temperature. Be mindful of the thermal stability of this compound to avoid degradation.

      • Utilize a high vacuum to facilitate solvent removal.

      • Employ techniques like nitrogen sweeping during drying.

    • Crystallization Solvent:

      • Choose a solvent for the final crystallization from which the product crystallizes without forming a stable solvate. Anti-solvent crystallization can also be effective.

    • ICH Guidelines: Refer to the ICH Q3C guidelines for acceptable limits of residual solvents in pharmaceutical products.[1][2][3][4][5]

Polymorphism & Crystallization

Q4: We are observing batch-to-batch variability in the crystalline form (polymorph) of this compound. How can we ensure consistent production of the desired polymorph?

A4:

  • Potential Causes:

    • Variations in crystallization temperature, cooling rate, and agitation speed.

    • Differences in solvent systems (solvent, anti-solvent, and their ratios).

    • Presence of impurities that can inhibit or promote the nucleation of a specific polymorph.

    • Seeding practices (or lack thereof).

  • Troubleshooting & Mitigation Strategies:

    • Controlled Crystallization:

      • Temperature & Cooling Rate: Implement a precise and reproducible temperature profile for crystallization. A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph.

      • Solvent System: Carefully control the composition and ratio of the solvent system. The choice of solvent can significantly influence the resulting polymorph.[6]

      • Agitation: Maintain a consistent and controlled agitation rate to ensure homogenous conditions.

    • Seeding: Introduce seed crystals of the desired polymorph at a specific temperature to direct the crystallization process.

    • Characterization: Routinely characterize the polymorphic form of each batch using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[7][8]

Yield & Process Efficiency

Q5: The overall yield of our this compound synthesis is consistently low. Which steps are the most critical for yield optimization?

A5:

  • Potential Causes:

    • Incomplete reactions in one or more steps.

    • Formation of side products.

    • Loss of product during work-up and purification.

  • Troubleshooting & Mitigation Strategies:

    • Reaction Optimization:

      • Stoichiometry: Carefully optimize the stoichiometry of reactants and reagents for each step.

      • Temperature and Time: Investigate the effect of reaction temperature and time on both product formation and impurity generation to find the optimal balance.

    • Work-up and Purification:

      • Extraction: Optimize the pH and solvent selection for liquid-liquid extractions to minimize product loss to the aqueous phase.

      • Crystallization/Precipitation: Carefully control the conditions of product isolation to maximize recovery without compromising purity.

    • Process Analytical Technology (PAT): Implement in-process monitoring (e.g., with in-situ IR or Raman spectroscopy) to better understand reaction kinetics and identify optimal endpoints for each step.

Quantitative Data Summary

The following tables provide illustrative data on the impact of key process parameters on critical quality attributes of this compound. This data is intended for educational purposes to demonstrate the principles of process control.

Table 1: Impact of Cyclization Temperature on Impurity Formation

BatchCyclization Temperature (°C)Uncyclized Intermediate (%)This compound Purity (%)
A805.294.1
B1001.897.5
C120< 0.599.2
D140< 0.198.5 (with 0.8% degradation products)

Table 2: Influence of Crystallization Solvent on Polymorphic Form

BatchCrystallization Solvent SystemPredominant PolymorphPurity by HPLC (%)
1TolueneForm I99.5
2Ethyl Acetate/HeptaneForm II99.3
3Isopropanol/WaterForm I99.6
4AcetoneAmorphous98.8

Key Experimental Protocols

RP-HPLC Method for Purity and Impurity Profiling

This method is suitable for the quantitative analysis of this compound and its process-related impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Quantitative NMR (qNMR) for Purity Assessment

This protocol provides a framework for determining the absolute purity of a this compound batch using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a resonance peak that is well-resolved from the this compound signals.

  • Solvent: A deuterated solvent in which both the this compound sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a clean NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the internal standard. This is critical for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I_sample and I_std are the integral values of the sample and standard signals, respectively.

    • N_sample and N_std are the number of protons giving rise to the respective signals.

    • MW_sample and MW_std are the molecular weights of the sample and standard.

    • W_sample and W_std are the weights of the sample and standard.

    • P_std is the purity of the internal standard.

Visualizations

Tafamidis_Synthesis cluster_start Starting Materials cluster_reaction1 Amide Formation cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_final_product Final Product 3_5_dichlorobenzoyl_chloride 3,5-Dichlorobenzoyl chloride Amide_Formation Amide Formation (Acylation) 3_5_dichlorobenzoyl_chloride->Amide_Formation 4_amino_3_hydroxybenzoic_acid 4-Amino-3-hydroxy- benzoic acid 4_amino_3_hydroxybenzoic_acid->Amide_Formation Amide_Intermediate 4-[(3,5-Dichlorobenzoyl)amino] -3-hydroxybenzoic acid Amide_Formation->Amide_Intermediate Cyclization Dehydration/ Cyclization Amide_Intermediate->Cyclization This compound This compound Cyclization->this compound

Caption: A simplified synthetic pathway for this compound.

Troubleshooting_Workflow Start Batch Fails Specification Identify_Deviation Identify the Specific Out-of-Specification (OOS) Result (e.g., Impurity, Polymorph, Yield) Start->Identify_Deviation Root_Cause_Analysis Root Cause Analysis Identify_Deviation->Root_Cause_Analysis Raw_Materials Check Raw Material Quality and Purity Root_Cause_Analysis->Raw_Materials Process_Parameters Review Process Parameters (Temp, Time, pH, etc.) Root_Cause_Analysis->Process_Parameters Equipment_Performance Verify Equipment Calibration and Performance Root_Cause_Analysis->Equipment_Performance Corrective_Action Implement Corrective and Preventive Actions (CAPA) Raw_Materials->Corrective_Action Process_Parameters->Corrective_Action Equipment_Performance->Corrective_Action Re-evaluate Manufacture Test Batch and Re-evaluate Corrective_Action->Re-evaluate Re-evaluate->Root_Cause_Analysis If OOS End Batch Meets Specification Re-evaluate->End

Caption: A troubleshooting workflow for addressing batch variability.

Tafamidis_MoA cluster_transthyretin Transthyretin (TTR) Protein cluster_amyloidosis Amyloidosis Pathway TTR_Tetramer Stable TTR Tetramer (Normal State) TTR_Monomer Unstable TTR Monomers TTR_Tetramer->TTR_Monomer Dissociation (Rate-Limiting Step) Misfolding Misfolding and Aggregation TTR_Monomer->Misfolding Amyloid_Fibrils Amyloid Fibril Deposition in Tissues Misfolding->Amyloid_Fibrils This compound This compound This compound->TTR_Tetramer Binds and Stabilizes

References

Validation & Comparative

Tafamidis efficacy across different TTR gene mutations.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Efficacy of Tafamidis Across Diverse Transthyretin (TTR) Gene Mutations

Introduction

Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease caused by the misfolding and aggregation of the transthyretin (TTR) protein into amyloid fibrils. These fibrils can deposit in various organs, primarily the heart and nerves, leading to cardiomyopathy (ATTR-CM) and/or polyneuropathy (ATTR-PN). The disease can be hereditary, caused by mutations in the TTR gene (ATTRv), or acquired, resulting from the deposition of wild-type TTR (ATTRwt), often referred to as senile systemic amyloidosis.[1][2][3]

This compound is a first-in-class pharmacological stabilizer of the TTR protein. It represents a targeted therapeutic approach designed to halt the progression of ATTR at its origin.[4][5] This guide provides a detailed comparison of this compound's efficacy across different TTR gene mutations, supported by key experimental data, for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

The underlying pathology of transthyretin amyloidosis begins when the functional TTR tetramer dissociates into its constituent monomers. This dissociation is the rate-limiting step in the amyloidogenic cascade.[6][7][8] These monomers are prone to misfolding and subsequent aggregation into insoluble amyloid fibrils that deposit in tissues, causing organ damage.[2][4] Mutations in the TTR gene often destabilize the tetramer, accelerating this process.[2][7]

This compound is a non-steroidal, anti-inflammatory drug derivative that acts as a specific TTR kinetic stabilizer. It selectively binds with high affinity to the two thyroxine-binding sites on the TTR tetramer.[4][8][9] This binding strengthens the interface between the dimers, stabilizing the native tetrameric structure and preventing its dissociation into monomers.[8][9][10] By inhibiting the initial step of amyloidogenesis, this compound effectively reduces the formation of amyloid fibrils.[4][7][10] Ex vivo studies have demonstrated that this compound can increase the stability of the native tetrameric structure of multiple amyloidogenic TTR variants, suggesting its efficacy across a broad range of mutations.[6][8]

Tafamidis_Mechanism_of_Action cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 This compound Intervention TTR_tetramer Functional TTR Tetramer TTR_monomer Unfolded Monomer TTR_tetramer->TTR_monomer Dissociation (Rate-Limiting Step) Misfolded_monomer Misfolded Monomer Stabilized_TTR Stabilized TTR Tetramer TTR_monomer->Misfolded_monomer Misfolding Amyloid_fibrils Amyloid Fibrils (Tissue Deposition) Misfolded_monomer->Amyloid_fibrils Aggregation This compound This compound This compound->TTR_tetramer Stabilized_TTR->TTR_monomer INHIBITED ATTR_ACT_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (N=441) cluster_treatment Treatment & Follow-up (30 Months) cluster_endpoints Endpoint Analysis Patient_Pool Patients with ATTR-CM (ATTRv or ATTRwt) + Heart Failure Inclusion Inclusion Criteria Met? (e.g., Biopsy-confirmed, IVS >12mm) Patient_Pool->Inclusion Exclusion Exclusion Criteria Met? (e.g., NYHA Class IV, Prior Transplant) Inclusion->Exclusion No Randomize Stratified Randomization (Genotype & NYHA Class) Exclusion->Randomize No Group_P Placebo (n=177) Randomize->Group_P Group_T20 This compound 20mg (n=88) Randomize->Group_T20 Group_T80 This compound 80mg (n=176) Randomize->Group_T80 Treatment Once-Daily Oral Dosing Group_P->Treatment Group_T20->Treatment Group_T80->Treatment FollowUp Assessments at Baseline, and regular intervals to Month 30 Treatment->FollowUp Primary Primary Endpoint: All-Cause Mortality & CV Hospitalizations (F-S Method, Pooled this compound vs. Placebo) FollowUp->Primary Secondary Secondary Endpoints: - Change in 6MWT - Change in KCCQ-OS FollowUp->Secondary Logical_Flow_Comparison cluster_untreated Untreated ATTR-CM Progression cluster_treated This compound-Treated ATTR-CM Progression start_placebo ATTR-CM Diagnosis dissociation_p Continuous TTR Tetramer Dissociation start_placebo->dissociation_p aggregation_p Amyloid Fibril Aggregation & Deposition dissociation_p->aggregation_p decline_p Progressive Decline: - Functional Capacity (↓6MWT) - Quality of Life (↓KCCQ) aggregation_p->decline_p outcome_p Higher Rates of: - CV Hospitalization - All-Cause Mortality decline_p->outcome_p start_this compound ATTR-CM Diagnosis + this compound Treatment stabilization_t TTR Tetramer Stabilization start_this compound->stabilization_t inhibition_t Inhibition of Amyloid Fibril Formation stabilization_t->inhibition_t slowed_decline_t Slowed Decline: - Functional Capacity - Quality of Life inhibition_t->slowed_decline_t outcome_t Lower Rates of: - CV Hospitalization - All-Cause Mortality slowed_decline_t->outcome_t

References

Tafamidis: A Comparative Analysis of its Cross-Reactivity with Amyloidogenic Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity and cross-reactivity of Tafamidis, a kinetic stabilizer of transthyretin (TTR), with other key amyloidogenic proteins. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to offer an objective assessment for research and drug development applications.

Executive Summary

This compound exhibits a high degree of selectivity for transthyretin (TTR), the protein responsible for transthyretin amyloidosis (ATTR). Its mechanism of action relies on the kinetic stabilization of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers.[1][2][3][4][5] Extensive research has characterized its high-affinity binding to the thyroxine-binding sites of TTR. In contrast, there is a notable lack of evidence from direct cross-reactivity studies demonstrating significant interactions with other major amyloidogenic proteins, such as amyloid-beta (Aβ), alpha-synuclein, and islet amyloid polypeptide (IAPP). This high specificity is a key attribute of this compound, minimizing the potential for off-target effects related to other amyloid pathways.

Comparative Binding Affinity and Efficacy

This compound binds with high affinity and negative cooperativity to the two thyroxine-binding sites on the TTR tetramer. This binding stabilizes the protein's quaternary structure, thereby inhibiting the amyloid cascade.[1][2][3][5] The table below summarizes the key quantitative parameters of this compound's interaction with TTR.

ParameterValueProtein TargetSignificance
Dissociation Constants (Kd)~2 nM and ~200 nMTransthyretin (TTR)Demonstrates high-affinity binding with negative cooperativity to the two binding sites on the TTR tetramer.[1][2][3][5]
Half-maximal Effective Concentration (EC50)2.7–3.2 μMTransthyretin (TTR)Concentration required to achieve 50% of the maximal inhibition of TTR fibril formation.[2]
Apparent IC50<30 μMγ-secretaseWeak in vitro inhibition of an enzyme involved in Aβ production; not observed with amide derivatives of this compound.[6]

It is important to note that while one study indicated weak in vitro inhibition of γ-secretase by this compound, subsequent research on its amide derivatives, designed for better brain penetration, did not show this effect.[6] Furthermore, the presence of this compound does not appear to negatively impact the ability of TTR to inhibit the oligomerization of Aβ.[6] There is a lack of published data on the binding affinities or kinetic stabilization effects of this compound on other amyloidogenic proteins like alpha-synuclein and IAPP.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and efficacy of this compound.

TTR Fibril Formation Assay

This assay is used to assess the ability of this compound to inhibit the formation of TTR amyloid fibrils under acidic conditions that promote dissociation and aggregation.

  • Protein Preparation: Purified wild-type (WT) or mutant TTR homotetramers are prepared at a concentration of 3.6 μM.[1][2]

  • Compound Incubation: TTR is mixed with varying concentrations of this compound (e.g., 0 to 7.2 μM) and incubated for 30 minutes at 25°C to allow for binding.[1][2]

  • Acidification: The pH of the solution is adjusted to between 4.4 and 4.6 to induce tetramer dissociation and fibril formation.[1][2]

  • Aggregation Monitoring: The mixture is incubated for 72 hours, and amyloidogenesis is quantified by measuring turbidity at 350 nm and 400 nm.[5]

TTR Subunit Exchange Assay

This method measures the kinetic stabilization of the TTR tetramer under physiological conditions by quantifying the rate of subunit exchange between labeled and unlabeled TTR tetramers.

  • Protein Labeling: Two populations of WT-TTR are prepared: one unlabeled and one bearing an N-terminal acidic FLAG tag.[5]

  • Pre-incubation with this compound: Each TTR population is individually pre-incubated with varying concentrations of this compound.[5]

  • Initiation of Exchange: The labeled and unlabeled TTR populations are mixed to initiate subunit exchange at 25°C and neutral pH.[5]

  • Quantification: The exchange process is monitored over time (e.g., up to 8 days) by separating the different tetrameric species (0-FLAG, 1-FLAG, 2-FLAG, etc.) using anion-exchange chromatography.[5] The rate of exchange is indicative of the tetramer dissociation rate.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the thermodynamic parameters of this compound binding to TTR, including the dissociation constants (Kd).

  • Methodology: This technique directly measures the heat released or absorbed during the binding event between this compound and TTR, allowing for the determination of binding affinity, stoichiometry, and enthalpy.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of TTR amyloidogenesis and the workflow for evaluating TTR stabilization.

TTR_Amyloid_Cascade cluster_inhibition Inhibition by this compound TTR_Tetramer Native TTR Tetramer Dissociation Rate-Limiting Dissociation Monomers Misfolded Monomers TTR_Tetramer->Monomers Dissociation This compound This compound This compound->TTR_Tetramer Binds & Stabilizes Aggregation Aggregation Monomers->Aggregation Oligomers Soluble Oligomers Aggregation->Oligomers Fibrils Amyloid Fibrils Oligomers->Fibrils Deposition Tissue Deposition Fibrils->Deposition

Caption: Mechanism of TTR amyloidogenesis and inhibition by this compound.

Subunit_Exchange_Workflow start Start prep_ttr Prepare FLAG-tagged & un-tagged TTR start->prep_ttr pre_incubate Pre-incubate with this compound prep_ttr->pre_incubate mix Mix TTR populations pre_incubate->mix monitor Monitor subunit exchange over time mix->monitor analyze Analyze by anion-exchange chromatography monitor->analyze end End analyze->end

Caption: Workflow for the TTR subunit exchange assay.

Conclusion

The available evidence strongly indicates that this compound is a highly selective kinetic stabilizer of transthyretin. Its efficacy in treating transthyretin amyloidosis is rooted in its specific, high-affinity binding to TTR, which effectively halts the amyloidogenic cascade at its rate-limiting step.[3][4] The lack of significant, direct cross-reactivity data with other amyloidogenic proteins such as amyloid-beta and alpha-synuclein suggests a favorable specificity profile. This targeted mechanism of action is a critical consideration for researchers and drug developers in the field of amyloid diseases. Further studies directly comparing the binding of this compound to a panel of amyloidogenic proteins would be beneficial to definitively confirm its cross-reactivity profile.

References

A Comparative Guide to the In Vitro Efficacy of Tafamidis and Alternatives in Transthyretin Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Tafamidis and other therapeutic agents for transthyretin amyloidosis (ATTR), focusing on the reproducibility of their effects in various laboratory settings. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental data supporting the efficacy of these compounds, details the methodologies of key experiments, and visualizes the underlying biological and experimental pathways.

Introduction to Transthyretin Amyloidosis and Therapeutic Strategies

Transthyretin (TTR) is a protein that transports thyroxine and retinol-binding protein. In ATTR, mutations or age-related changes can cause the TTR tetramer to dissociate into monomers, which then misfold and aggregate into amyloid fibrils. These fibrils deposit in various organs, leading to progressive and fatal conditions such as polyneuropathy and cardiomyopathy.[1]

The primary therapeutic strategies for ATTR aim to either stabilize the TTR tetramer to prevent its dissociation or to reduce the production of the TTR protein. This compound is a well-established TTR stabilizer, while acoramidis is a newer stabilizer, and vutrisiran represents a gene-silencing approach.

Comparative Analysis of TTR Stabilizers: this compound and Acoramidis

This compound and acoramidis are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing it and inhibiting its dissociation.[1][2] While both operate via the same mechanism, in vitro studies suggest differences in their potency and efficacy.

Quantitative Data on TTR Stabilization

The following tables summarize the quantitative data from various in vitro studies comparing the TTR stabilization effects of this compound and acoramidis. These studies, conducted in different laboratory settings, provide insights into the reproducibility of these findings.

Table 1: TTR Binding Affinity and Stabilization in Buffer

CompoundBinding Affinity (Kd)TTR Occupancy (FPE Assay)TTR Stabilization (Western Blot)Reference
This compound4.4 ± 1.3 nM~65% at 20 µM~50-75% at 20 µM[3]
Acoramidis (AG10)4.8 ± 1.9 nM96.6 ± 2.1% at 10 µM95.4 ± 4.8% at 10 µM[3]

Table 2: TTR Stabilization in Human Plasma/Serum

CompoundConcentrationTTR Stabilization (Western Blot)Reference
This compound16 µM (trough)36 ± 13%[4]
This compound26 µM (peak)49 ± 14%[4]
Acoramidis (AG10)10 µM (trough)93 ± 14%[4]

Table 3: Comparative Potency in Subunit Exchange Assay

CompoundConcentration for 90% Reduction in DissociationReference
This compound12.0 µM[5]
Acoramidis (AG10)5.7 µM[5]

The data consistently indicates that while both this compound and acoramidis effectively stabilize TTR, acoramidis demonstrates higher potency and achieves near-complete stabilization at clinically relevant concentrations in in vitro assays.[3][4][5] The similar findings across multiple studies using different assays suggest a reproducible effect of these compounds on TTR stabilization.

An Alternative Approach: TTR Silencing with Vutrisiran

Vutrisiran is a small interfering RNA (siRNA) therapeutic that targets and promotes the degradation of both wild-type and mutant TTR messenger RNA (mRNA) in the liver.[1][6][7] This leads to a significant reduction in the serum levels of the TTR protein, thereby preventing the formation of amyloid fibrils.[1][6][7]

Table 4: Efficacy of Vutrisiran in Reducing Serum TTR Levels

CompoundDosingMaximum TTR ReductionDuration of EffectReference
Vutrisiran25 mg single dose80%Sustained for 90 days[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and comparison across different laboratory settings.

Fluorescence Probe Exclusion (FPE) Assay for TTR Binding

This assay measures the ability of a compound to bind to the TTR tetramer by competing with a fluorescent probe.

  • Reagents : Purified TTR protein, fluorescent probe (e.g., a fluorescein-labeled ligand that binds to the T4 binding site), test compounds (this compound, acoramidis), and assay buffer.

  • Procedure :

    • Incubate a solution of purified TTR with the test compound at various concentrations.

    • Add the fluorescent probe to the mixture.

    • Measure the fluorescence polarization or intensity. A decrease in fluorescence indicates that the test compound has displaced the probe and is bound to TTR.

  • Data Analysis : Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the fluorescence signal.

Western Blot Assay for TTR Tetramer Stabilization

This assay quantifies the amount of intact TTR tetramer remaining after exposure to denaturing conditions.

  • Reagents : Human serum or plasma, test compounds, acidic buffer (to induce dissociation), SDS-PAGE gels, primary antibody against TTR, and a secondary antibody conjugated to a detectable marker.

  • Procedure :

    • Incubate human serum or plasma with the test compound.

    • Expose the samples to an acidic buffer for a defined period (e.g., 72 hours) to induce tetramer dissociation.

    • Neutralize the samples and run them on an SDS-PAGE gel under non-denaturing conditions.

    • Transfer the proteins to a membrane and perform a Western blot using an anti-TTR antibody to detect the intact TTR tetramer.

  • Data Analysis : Quantify the band intensity of the TTR tetramer. Higher intensity in the presence of the test compound indicates greater stabilization.

Subunit Exchange Assay

This assay measures the rate of TTR tetramer dissociation under physiological conditions.

  • Reagents : Plasma samples, purified dual-FLAG-tagged wild-type TTR, and the kinetic stabilizer to be tested.

  • Procedure :

    • Incubate plasma containing the kinetic stabilizer with the dual-FLAG-tagged TTR.

    • Over time, the tagged TTR will dissociate and exchange subunits with the endogenous, untagged TTR.

    • Quantify the different TTR species (fully tagged, hybrid, and untagged tetramers) using methods like SDS-PAGE/Western blot or immunoturbidity.

  • Data Analysis : The rate of formation of hybrid tetramers reflects the rate of TTR dissociation. A slower rate in the presence of a stabilizer indicates its efficacy.[5]

Visualizations

Transthyretin Amyloidogenesis Pathway and Therapeutic Intervention

TTR_Amyloidogenesis cluster_0 Normal TTR Function cluster_1 Amyloid Cascade cluster_2 Therapeutic Intervention TTR_Tetramer TTR Tetramer (Stable) TTR_Monomer TTR Monomer (Unstable) TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Misfolded_Monomer Misfolded Monomer TTR_Monomer->Misfolded_Monomer Misfolding Amyloid_Fibrils Amyloid Fibrils (Tissue Deposition) Misfolded_Monomer->Amyloid_Fibrils Aggregation This compound This compound / Acoramidis (Stabilizers) This compound->TTR_Tetramer Stabilization Vutrisiran Vutrisiran (siRNA) Liver Liver (TTR Production) Vutrisiran->Liver Inhibits Synthesis Liver->TTR_Tetramer Synthesis

Caption: Mechanism of TTR amyloidogenesis and points of therapeutic intervention.

Experimental Workflow for TTR Stabilization Assays

TTR_Stabilization_Workflow cluster_FPE Fluorescence Probe Exclusion (FPE) Assay cluster_WB Western Blot Stabilization Assay FPE_Start Start: Purified TTR + Stabilizer FPE_Probe Add Fluorescent Probe FPE_Start->FPE_Probe FPE_Measure Measure Fluorescence FPE_Probe->FPE_Measure FPE_Result Result: IC50 Value (Binding Potency) FPE_Measure->FPE_Result WB_Start Start: Plasma/Serum + Stabilizer WB_Stress Induce Dissociation (Acidic pH) WB_Start->WB_Stress WB_SDS SDS-PAGE & Western Blot WB_Stress->WB_SDS WB_Result Result: % Tetramer Stabilized WB_SDS->WB_Result

Caption: Workflow for in vitro TTR stabilization assays.

Conclusion

References

Preclinical Showdown: A Comparative Analysis of Tafamidis and Acoramidis (AG10) for Transthyretin Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of transthyretin amyloidosis (ATTR) therapeutics, a critical evaluation of preclinical data is paramount. This guide provides a head-to-head comparison of two prominent transthyretin (TTR) stabilizers, tafamidis and acoramidis (AG10), drawing upon key preclinical studies. We present quantitative data on their binding affinity, stabilization efficacy, and thermodynamic properties, alongside detailed experimental protocols for the assays cited.

Transthyretin amyloidosis is a progressive disease driven by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. Both this compound and acoramidis are small molecules designed to bind to the thyroxine-binding sites of the TTR tetramer, stabilizing its native structure and preventing this pathogenic cascade. While both drugs share this fundamental mechanism, preclinical investigations reveal significant differences in their potency and binding characteristics.

Quantitative Comparison of Preclinical Performance

The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of this compound and acoramidis in stabilizing the TTR tetramer.

ParameterThis compoundAcoramidis (AG10)Reference
Binding Affinity (Kd) to TTR 4.4 ± 1.3 nM4.8 ± 1.9 nM[1]
Binding Affinity (Kd1) by ITC -4.8 nM[2]
Binding Affinity (Kd2) by ITC -314 nM[2]
Apparent Binding Affinity (Kapp) by FP 247 nM193 nM[2]

Kd: Dissociation constant, a measure of binding affinity (lower value indicates stronger binding). Kd1 and Kd2 represent binding to the two thyroxine-binding sites. Kapp: Apparent dissociation constant. ITC: Isothermal Titration Calorimetry. FP: Fluorescence Polarization.

AssayThis compoundAcoramidis (AG10)Reference
TTR Stabilization in Human Serum (Western Blot, 10 µM) ~50-75%95.4 ± 4.8%[1]
TTR Occupancy in Buffer (FPE Assay, 1:1 ratio) Lower PotencyHigher Potency[1]
TTR Occupancy in Human Serum (FPE Assay, 10 µM) ~65% (at 20 µM)96.6 ± 2.1%[1]
TTR Stabilization against Acidic Denaturation Partial Stabilization≥90%[3]

FPE: Fluorescent Probe Exclusion. A higher percentage indicates greater stabilization or occupancy.

Thermodynamic ParameterThis compoundAcoramidis (AG10)Reference
Binding Enthalpy (ΔH) -5.0 kcal/mol-13.6 kcal/mol[1][2]
Binding Entropy (-TΔS) 6.39 kcal/mol-2.26 kcal/mol[2]

A more negative binding enthalpy (ΔH) suggests that the binding is primarily driven by favorable enthalpic interactions, such as hydrogen bonds, which is the case for acoramidis. This compound's binding is characterized by a more significant entropic contribution.

Mechanism of Action: TTR Stabilization Pathway

The following diagram illustrates the mechanism by which both this compound and acoramidis stabilize the TTR tetramer, preventing the formation of amyloid fibrils.

TTR_Stabilization Mechanism of TTR Stabilization cluster_0 Pathogenic Pathway cluster_1 Therapeutic Intervention TTR_Tetramer TTR Tetramer (Native State) TTR_Monomer TTR Monomer (Unfolded) TTR_Tetramer->TTR_Monomer Dissociation (Rate-Limiting Step) Stabilized_TTR Stabilized TTR Tetramer TTR_Tetramer->Stabilized_TTR Amyloid_Fibrils Amyloid Fibrils (Toxic Aggregates) TTR_Monomer->Amyloid_Fibrils Misfolding & Aggregation Stabilizer This compound or Acoramidis Stabilizer->Stabilized_TTR Binds to Thyroxine-Binding Sites No_Dissociation Dissociation Blocked Stabilized_TTR->No_Dissociation

Mechanism of TTR stabilization by small molecules.

Experimental Protocols

Detailed methodologies for the key preclinical assays used to compare this compound and acoramidis are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.

Western Blot Assay for TTR Tetramer Stabilization

This assay quantifies the amount of intact TTR tetramer that remains after incubation under denaturing conditions in the presence of a stabilizer.

a. Sample Preparation:

  • Human serum is incubated with either this compound, acoramidis (e.g., at a concentration of 10 µM), or a vehicle control (DMSO) for a specified period (e.g., 30 minutes) at room temperature.

  • The serum samples are then subjected to acidic conditions (e.g., pH 4.0) for an extended period (e.g., 72 hours) to induce TTR tetramer dissociation.

b. Gel Electrophoresis:

  • Treated serum samples are mixed with non-reducing sample buffer.

  • Samples are loaded onto a native polyacrylamide gel (e.g., 4-20% Tris-Glycine gel).

  • Electrophoresis is performed under native conditions to separate the intact TTR tetramer from dissociated monomers.

c. Protein Transfer:

  • Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

d. Immunoblotting:

  • The membrane is blocked for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).

  • The membrane is incubated with a primary antibody specific for TTR (e.g., rabbit anti-human TTR) overnight at 4°C with gentle agitation.

  • The membrane is washed three times with TBST for 10 minutes each.

  • The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • The membrane is washed again three times with TBST.

e. Detection and Quantification:

  • The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.

  • The signal is detected using a chemiluminescence imaging system.

  • The band intensity corresponding to the TTR tetramer is quantified using densitometry software. The percentage of TTR stabilization is calculated relative to the vehicle-treated control.

Fluorescent Probe Exclusion (FPE) Assay

This assay measures the occupancy of the thyroxine-binding sites on TTR by a stabilizer, which prevents the binding of a fluorescent probe.

a. Reagents:

  • Purified human TTR protein.

  • A fluorogenic probe that becomes fluorescent upon binding to the TTR thyroxine-binding site.

  • This compound and acoramidis stock solutions.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

b. Assay Procedure:

  • A solution of TTR (e.g., 2.5 µM) is prepared in the assay buffer.

  • Serial dilutions of this compound and acoramidis are prepared.

  • The TTR solution is incubated with varying concentrations of the stabilizers or vehicle control for a defined period (e.g., 30 minutes) at room temperature in a microplate.

  • The fluorescent probe is added to each well.

  • The fluorescence intensity is measured over time (e.g., for 3 hours) using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the probe.

c. Data Analysis:

  • The decrease in fluorescence signal in the presence of the stabilizer is proportional to the occupancy of the TTR binding sites.

  • The percent occupancy is calculated relative to the control (TTR and probe only).

  • The data is fitted to a suitable binding model to determine the potency of the stabilizers.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a ligand (stabilizer) to a target protein (TTR).

a. Instrument and Sensor Chip:

  • A Biacore instrument (or similar SPR system) is used.

  • A sensor chip (e.g., CM5) is activated for covalent immobilization of TTR.

b. TTR Immobilization:

  • Purified human TTR is immobilized onto the sensor chip surface via amine coupling.

  • The remaining active sites on the chip are deactivated.

c. Binding Analysis:

  • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

  • Serial dilutions of this compound and acoramidis are prepared in the running buffer.

  • Each concentration of the stabilizer is injected over the immobilized TTR surface for a specific association time, followed by an injection of running buffer for a dissociation time.

  • The change in the refractive index at the sensor surface, measured in resonance units (RU), is recorded in real-time.

d. Data Analysis:

  • The resulting sensorgrams (RU vs. time) are analyzed using appropriate software.

  • The association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.

a. Sample Preparation:

  • TTR is fluorescently labeled (e.g., with an NHS-ester reactive dye) or a fluorescently tagged TTR is used.

  • The concentration of the labeled TTR is kept constant, while the concentration of the unlabeled ligand (this compound or acoramidis) is varied in a serial dilution.

  • The labeled TTR and the ligand dilutions are mixed and incubated to reach binding equilibrium.

b. Measurement:

  • The samples are loaded into glass capillaries.

  • The capillaries are placed in an MST instrument (e.g., Monolith NT.115).

  • An infrared laser creates a microscopic temperature gradient within the capillary, and the movement of the fluorescently labeled TTR is monitored.

c. Data Analysis:

  • The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration.

  • The resulting binding curve is fitted to the appropriate equation (e.g., the law of mass action) to determine the dissociation constant (Kd).

Summary of Preclinical Findings

Preclinical data consistently demonstrate that while both this compound and acoramidis effectively stabilize the TTR tetramer, acoramidis exhibits superior potency in several key assays.[1][2] Acoramidis achieves a higher degree of TTR stabilization in human serum at comparable concentrations and shows near-complete occupancy of the TTR binding sites.[1] The thermodynamic data suggest that the enhanced potency of acoramidis may be attributed to its primarily enthalpy-driven binding, which involves the formation of strong hydrogen bonds within the thyroxine-binding pocket, mimicking the stabilizing effect of the naturally occurring protective T119M TTR variant.[2] In contrast, the binding of this compound is driven by a combination of enthalpic and entropic factors.[2] These preclinical findings provide a strong rationale for the clinical development of acoramidis as a highly potent TTR stabilizer for the treatment of transthyretin amyloidosis.

References

A Head-to-Head Comparison: Tafamidis vs. TTR Silencers in the Treatment of Transthyretin Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of targeted therapies for transthyretin amyloidosis (ATTR) has marked a significant turning point in managing this progressive and often fatal disease. Two primary therapeutic strategies have come to the forefront: the kinetic stabilization of the transthyretin (TTR) protein with drugs like Tafamidis, and the reduction of TTR protein production through RNA interference, a mechanism employed by TTR silencers such as patisiran and vutrisiran. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid in the understanding and evaluation of these distinct mechanisms of action.

Transthyretin amyloidosis is characterized by the destabilization of the TTR protein tetramer, leading to its dissociation into monomers that misfold and aggregate into amyloid fibrils. These fibrils deposit in various organs, primarily the nerves and heart, causing progressive organ dysfunction. This compound and TTR silencers intervene at different points in this pathological cascade.

This compound , a small molecule, acts as a TTR kinetic stabilizer. It binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure.[1] This stabilization increases the energy barrier for tetramer dissociation, thereby preventing the formation of amyloidogenic monomers.[1][2]

TTR silencers , on the other hand, are RNA-based therapeutics (siRNA or antisense oligonucleotides) that target the messenger RNA (mRNA) encoding for TTR, primarily in the liver where the majority of circulating TTR is produced.[3] By promoting the degradation of TTR mRNA, these drugs effectively "silence" the gene, leading to a significant reduction in the synthesis of both wild-type and mutant TTR protein.[3]

Comparative Efficacy: A Quantitative Overview

Direct head-to-head clinical trials comparing this compound with TTR silencers are limited. However, indirect treatment comparisons and network meta-analyses provide valuable insights into their relative efficacy. The following table summarizes key quantitative data from such studies.

Efficacy EndpointThis compoundTTR Silencers (Patisiran/Vutrisiran)Source(s)
Neuropathy Impairment Score-Lower Limbs (NIS-LL) - Mean Change from Baseline at 18 Months Less neurologic deterioration compared to placebo.Statistically significant improvements from baseline and greater treatment effect compared to this compound in indirect comparisons.[1][4][5][6]
Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) - Mean Change from Baseline at 18 Months Preservation of quality of life compared to placebo.Statistically significant improvements from baseline and greater treatment effect compared to this compound in indirect comparisons.[1][4][5][6]
TTR Protein Level No reduction; aims to stabilize existing TTR.80-95% reduction in serum TTR levels.[7]
TTR Tetramer Stabilization ≥90% stabilization observed in clinical studies.Not applicable (mechanism does not involve stabilization).[8][9]

Mechanisms of Action: A Visual Representation

The distinct mechanisms of this compound and TTR silencers can be visualized through the following diagrams.

cluster_0 Normal TTR Homeostasis Liver Liver TTR_mRNA TTR mRNA Liver->TTR_mRNA Transcription TTR_Protein_Synthesis TTR Protein Synthesis TTR_mRNA->TTR_Protein_Synthesis Translation TTR_Tetramer Stable TTR Tetramer TTR_Protein_Synthesis->TTR_Tetramer TTR_Monomer Unstable TTR Monomer TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Amyloid_Fibrils Amyloid Fibrils TTR_Monomer->Amyloid_Fibrils Misfolding & Aggregation Organ_Deposition Organ Deposition Amyloid_Fibrils->Organ_Deposition

Figure 1: The Pathogenesis of Transthyretin Amyloidosis.

cluster_1 Mechanism of Action: this compound TTR_Tetramer_Unstable Unstable TTR Tetramer TTR_Tetramer_Stable Stabilized TTR Tetramer TTR_Monomer_Formation_Blocked Monomer Formation Blocked TTR_Tetramer_Unstable->TTR_Monomer_Formation_Blocked Prevents Dissociation This compound This compound This compound->TTR_Tetramer_Unstable Binds to thyroxine-binding sites

Figure 2: this compound stabilizes the TTR tetramer.

cluster_2 Mechanism of Action: TTR Silencers TTR_mRNA TTR mRNA TTR_mRNA_Degradation TTR mRNA Degradation TTR_mRNA->TTR_mRNA_Degradation Degradation via RISC TTR_Silencer TTR Silencer (siRNA/ASO) TTR_Silencer->TTR_mRNA RISC RISC Complex TTR_Protein_Synthesis_Reduced Reduced TTR Protein Synthesis TTR_mRNA_Degradation->TTR_Protein_Synthesis_Reduced

Figure 3: TTR silencers reduce TTR protein production.

Key Experimental Methodologies

The evaluation of this compound and TTR silencers relies on a set of specialized in vitro and clinical assays. Below are the detailed methodologies for key experiments.

TTR Tetramer Stabilization Assays

1. Subunit Exchange Assay (Gold Standard for Kinetic Stabilization)

  • Principle: This assay directly measures the rate of TTR tetramer dissociation under physiological conditions. It is based on the principle that the exchange of subunits between two different TTR tetramer populations (e.g., tagged and untagged) is rate-limited by the dissociation of the tetramers into monomers.[10][11]

  • Protocol:

    • Preparation of Reagents: Prepare FLAG-tagged recombinant TTR and untagged TTR. Human plasma samples are collected from patients.

    • Initiation of Subunit Exchange: A substoichiometric amount of FLAG-tagged TTR is added to the human plasma sample containing endogenous TTR. The mixture is incubated at a controlled temperature (e.g., 37°C).

    • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points.

    • Arresting the Reaction: A fluorogenic small molecule is added to each aliquot to immediately stop further subunit exchange by binding to the TTR tetramers.

    • Detection and Quantification: The different TTR tetramer species (fully tagged, partially tagged, and untagged) are separated by ion-exchange chromatography and detected by fluorescence. The rate of formation of hybrid tetramers is calculated to determine the dissociation rate constant.[10]

cluster_3 Subunit Exchange Assay Workflow Plasma Patient Plasma (Untagged TTR) Tagged_TTR Add FLAG-tagged TTR Plasma->Tagged_TTR Incubation Incubate at 37°C Tagged_TTR->Incubation Aliquots Take Aliquots Over Time Incubation->Aliquots Stop_Reaction Add Fluorogenic Molecule Aliquots->Stop_Reaction Chromatography Ion-Exchange Chromatography Stop_Reaction->Chromatography Detection Fluorescence Detection Chromatography->Detection Analysis Calculate Dissociation Rate Detection->Analysis

Figure 4: Workflow for the TTR Subunit Exchange Assay.

2. Fluorescent Probe Exclusion (FPE) Assay

  • Principle: This assay measures the occupancy of the thyroxine-binding sites on the TTR tetramer by a stabilizing ligand. A fluorescent probe that binds to these sites is displaced by the stabilizer, leading to a decrease in fluorescence.

  • Protocol:

    • Reagents: A fluorescent probe that binds to the TTR thyroxine-binding sites, purified TTR or patient serum, and the TTR stabilizer (e.g., this compound).

    • Reaction Setup: TTR is incubated with the fluorescent probe in the presence or absence of the stabilizer.

    • Fluorescence Measurement: The fluorescence intensity of the mixture is measured using a fluorometer.

    • Data Analysis: The percentage of probe displacement is calculated by comparing the fluorescence in the presence and absence of the stabilizer, which corresponds to the percentage of TTR binding site occupancy by the stabilizer.[12]

3. Western Blot Analysis for TTR Tetramer Stability

  • Principle: This semi-quantitative method assesses the ability of a stabilizer to prevent the dissociation of the TTR tetramer under denaturing conditions (e.g., acidic pH or urea).

  • Protocol:

    • Sample Preparation: Patient plasma or purified TTR is incubated with or without the stabilizer.

    • Denaturation: The samples are subjected to denaturing conditions (e.g., incubation in a low pH buffer) for a specific time to induce tetramer dissociation.

    • Cross-linking: Glutaraldehyde is added to cross-link the intact TTR tetramers.

    • SDS-PAGE and Transfer: The samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • Immunodetection: The membrane is incubated with a primary antibody specific for TTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The signal is detected using a chemiluminescent substrate, and the intensity of the band corresponding to the TTR tetramer is quantified.

TTR Protein Quantification

Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: ELISA is a highly sensitive and specific method for quantifying the concentration of TTR protein in biological samples like serum or plasma. A sandwich ELISA is commonly used.

  • Protocol:

    • Coating: A microplate is coated with a capture antibody specific for TTR.

    • Sample Incubation: Patient serum or plasma samples, along with a standard curve of known TTR concentrations, are added to the wells and incubated.

    • Detection Antibody: A biotinylated detection antibody that also binds to TTR is added.

    • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of TTR present.

    • Measurement: The absorbance is read using a microplate reader, and the TTR concentration in the samples is determined by interpolating from the standard curve.[1][6]

Conclusion

This compound and TTR silencers represent two distinct and effective therapeutic strategies for transthyretin amyloidosis, each with a unique mechanism of action. This compound acts by stabilizing the native TTR tetramer, preventing the initial step in the amyloid cascade. In contrast, TTR silencers significantly reduce the production of the TTR protein itself. The choice of therapy may depend on the specific type of ATTR, disease severity, and patient-specific factors. The quantitative data from indirect comparisons suggest that TTR silencers may offer a greater effect on neuropathy progression and quality of life. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of these and future therapies in the field of ATTR.

References

Next-Generation TTR Stabilizers Demonstrate Enhanced In Vitro Potency Over Tafamidis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of next-generation transthyretin (TTR) stabilizers, including acoramidis (AG10) and tolcapone, reveals superior in vitro potency in stabilizing the TTR tetramer compared to the first-generation stabilizer, tafamidis. These findings, supported by data from multiple robust assay methodologies, offer valuable insights for researchers and drug development professionals in the field of TTR amyloidosis. The primary mechanism of these drugs is to prevent the dissociation of the TTR tetramer into disease-causing monomers, a critical step in the amyloid cascade.

This guide provides a comprehensive comparison of the in vitro potency of these stabilizers, detailing the experimental data and the methodologies used to generate them.

Quantitative Potency Comparison

The in vitro potency of TTR stabilizers can be assessed through various metrics, including binding affinity (Kd), and the concentration required to achieve significant tetramer stabilization in functional assays. Data compiled from multiple studies indicates a clear potency advantage for next-generation stabilizers.

StabilizerAssay TypeMetricResultSource
Acoramidis (AG10) Subunit ExchangeConcentration to limit TTR dissociation to 10% of normal rate5.7 µM [1][2][3][4]
Western Blot (Acid Stress)% TTR Stabilization at 10 µM in human serum~95.4% [5]
Binding Affinity (ITC)Kd4.8 ± 1.9 nM [6]
This compound Subunit ExchangeConcentration to limit TTR dissociation to 10% of normal rate12.0 µM [1][2][3][4]
Western Blot (Acid Stress)% TTR Stabilization at 10 µM in human serum~50-75% (at 20µM Cmax)[5]
Binding Affinity (ITC)Kd4.4 ± 1.3 nM [6]
Tolcapone Subunit ExchangeConcentration to limit TTR dissociation to 10% of normal rate10.3 µM [1][2][3][4]
Binding Affinity-Higher than this compound[7]
Diflunisal Subunit ExchangeConcentration to limit TTR dissociation to 10% of normal rate188 µM [1][2][3][4]

Note: Lower concentration values in the subunit exchange assay indicate higher potency. Higher percentage of TTR stabilization in the Western Blot assay indicates higher efficacy under stress conditions. Lower Kd values indicate higher binding affinity.

Mechanism of TTR Stabilization

Transthyretin kinetic stabilizers function by binding to the thyroxine-binding sites of the TTR tetramer. This binding strengthens the interface between the dimers, increasing the energy barrier for tetramer dissociation and thereby preventing the formation of amyloidogenic monomers.

TTR_Stabilization cluster_0 Pathogenic Pathway cluster_1 Therapeutic Intervention TTR_Tetramer Native TTR Tetramer (Stable, Non-toxic) Dissociation Dissociation TTR_Tetramer->Dissociation TTR_Tetramer->Block Stabilization Monomer Misfolded Monomer (Amyloidogenic) Dissociation->Monomer Aggregation Aggregation Monomer->Aggregation Amyloid Amyloid Fibrils (Tissue Deposition & Toxicity) Aggregation->Amyloid Stabilizer Kinetic Stabilizer Stabilizer->TTR_Tetramer Stabilized_TTR Stabilized TTR Tetramer (Resists Dissociation)

Mechanism of TTR Kinetic Stabilization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of TTR stabilizers.

Subunit Exchange Assay

The subunit exchange assay is considered the gold standard for evaluating the efficacy of TTR kinetic stabilizers under physiological conditions.[1] It directly measures the rate of TTR tetramer dissociation.

  • Principle: This assay quantifies the rate at which subunits from a tagged TTR homotetramer exchange with those of an untagged, endogenous TTR tetramer in plasma.[8][9][10] The rate of this exchange is limited by the rate of tetramer dissociation. Kinetic stabilizers slow this rate.

  • Methodology:

    • Preparation of Reagents: A recombinant, dual-FLAG-tagged TTR (FT2-TTR) is expressed and purified.[11][12] Human plasma samples are prepared, and the test stabilizers (e.g., AG10, this compound) are added at various concentrations (e.g., 1, 5, 10, 20, 30 µM).[1][4]

    • Initiation of Subunit Exchange: A substoichiometric amount of FT2-TTR is added to the human plasma containing endogenous TTR and the stabilizer.[8][9] The mixture is incubated at a controlled temperature (e.g., 25°C).[8]

    • Time-Course Sampling: Aliquots are taken at multiple time points over several hours or days.

    • Quenching and Labeling: To stop the exchange at each time point, an excess of a fluorogenic small molecule is added, which covalently binds to the TTR tetramers, rendering them fluorescent.[8][9]

    • Analysis: The different TTR tetramer species (fully tagged, partially exchanged, and untagged) are separated and quantified using anion exchange chromatography followed by fluorescence detection.[11] The rate of formation of hybrid tetramers is calculated to determine the kinetic stabilization provided by the compound.[1]

Western Blot Assay for TTR Tetramer Stabilization

This assay assesses a stabilizer's ability to prevent TTR tetramer dissociation under denaturing conditions, such as acidic stress.

  • Principle: In the absence of a stabilizer, acidic conditions will cause the TTR tetramer to dissociate into monomers. A potent stabilizer will bind to the tetramer and prevent this dissociation. Glutaraldehyde is used to cross-link the subunits of any remaining intact tetramers, allowing for their quantification.[1][6]

  • Methodology:

    • Incubation: Human plasma is incubated with various concentrations of the TTR stabilizer for a set period (e.g., 2 hours).[13]

    • Acidification: The plasma samples are then acidified (e.g., to pH 3.8-4.4) to induce tetramer dissociation and incubated for an extended period (e.g., 72 hours).[5][13]

    • Cross-linking: Glutaraldehyde is added to the samples to cross-link the subunits of the intact TTR tetramers.[14] This prevents them from dissociating during subsequent analysis.

    • SDS-PAGE and Western Blot: The samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The proteins are then transferred to a membrane, which is probed with a primary antibody specific for TTR, followed by a secondary antibody.[6][13]

    • Quantification: The band corresponding to the cross-linked TTR tetramer is visualized and quantified. The percentage of stabilized TTR is calculated relative to controls.[13]

Fluorescence Probe Exclusion (FPE) Assay

The FPE assay is a competitive binding assay that measures the occupancy of the TTR thyroxine-binding sites by a stabilizer.

  • Principle: A fluorescent probe that binds to the same thyroxine-binding sites on TTR as the stabilizers is used.[5][15] When the probe binds, it becomes fluorescent. If a stabilizer is present and occupying the binding sites, it will prevent the probe from binding, resulting in a lower fluorescence signal.[5] The reduction in fluorescence is proportional to the binding site occupancy by the stabilizer.

  • Methodology:

    • Reaction Setup: Recombinant TTR in buffer, or TTR in human serum, is placed in a microplate.

    • Compound Addition: The TTR stabilizers to be tested are added at various concentrations and incubated to allow for binding to TTR.

    • Probe Addition: The fluorogenic probe is added to the mixture.

    • Fluorescence Measurement: The plate is incubated (e.g., for 3 hours), and the fluorescence intensity is measured using a plate reader.[5]

    • Calculation: The percent occupancy of the TTR binding sites by the stabilizer is calculated by comparing the fluorescence in the presence of the stabilizer to the fluorescence of the probe and TTR alone.[5]

References

A Comparative Analysis of Tafamidis and Other Emerging Therapies for Transthyretin Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical trial outcomes of Tafamidis versus Patisiran, Inotersen, Vutrisiran, and Acoramidis reveals a shifting landscape in the management of Transthyretin Amyloidosis (ATTR), a rare and life-threatening disease. This guide provides a comprehensive comparison of these therapies, focusing on their clinical efficacy, safety profiles, and the methodologies of their pivotal clinical trials.

Transthyretin amyloidosis (ATTR) is a progressive condition characterized by the misfolding and aggregation of transthyretin (TTR) protein, leading to the formation of amyloid fibrils that deposit in various organs, primarily the heart and nerves. For years, treatment options were limited, but the approval of this compound marked a significant turning point. Now, a new wave of therapies, including RNA interference (RNAi) agents and other TTR stabilizers, is further revolutionizing patient care. This report offers an objective comparison of the clinical trial data for these treatments to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Stabilizers vs. Silencers

The therapeutic strategies for ATTR primarily fall into two categories: TTR stabilizers and TTR silencers.

  • TTR Stabilizers (this compound and Acoramidis): These small molecules bind to the TTR tetramer, preventing it from dissociating into monomers—the rate-limiting step in amyloid fibril formation. By stabilizing the native structure of the TTR protein, these drugs reduce the production of amyloidogenic intermediates.[1][2][3][4]

  • TTR Silencers (Patisiran, Inotersen, and Vutrisiran): These therapies utilize RNA-based mechanisms to inhibit the synthesis of TTR protein in the liver, thereby reducing the overall concentration of circulating TTR available for misfolding and aggregation. Patisiran and Vutrisiran are small interfering RNA (siRNA) therapeutics, while Inotersen is an antisense oligonucleotide (ASO).

Therapeutic Mechanisms in ATTR cluster_stabilizers TTR Stabilizers cluster_silencers TTR Silencers This compound This compound TTR_Tetramer TTR Tetramer This compound->TTR_Tetramer Stabilizes TTR_Monomer Misfolded TTR Monomers Acoramidis Acoramidis Acoramidis->TTR_Tetramer Stabilizes Patisiran Patisiran Liver Liver (TTR Production) Patisiran->Liver Inhibits TTR mRNA Inotersen Inotersen Inotersen->Liver Inhibits TTR mRNA Vutrisiran Vutrisiran Vutrisiran->Liver Inhibits TTR mRNA TTR_Tetramer->TTR_Monomer Dissociation Amyloid_Fibrils Amyloid Fibril Deposition TTR_Monomer->Amyloid_Fibrils Aggregation

Figure 1: Mechanisms of action for TTR stabilizers and silencers in ATTR.

Clinical Trial Outcomes: A Head-to-Head Comparison

The efficacy and safety of these therapies have been evaluated in several key clinical trials. The following tables summarize the primary outcomes related to mortality and cardiovascular hospitalizations.

This compound (ATTR-ACT Study)

The this compound in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) was a pivotal Phase 3 study that established the efficacy of this compound in patients with ATTR-CM.[5][6][7]

OutcomeThis compound (Pooled 20mg and 80mg)Placebop-value
All-Cause Mortality (at 30 months)29.5% (78/264)42.9% (76/177)0.0259
Cardiovascular-Related Hospitalizations (Rate per year)0.480.70<0.0001

Table 1: Key outcomes from the ATTR-ACT trial for this compound.[8][9]

Patisiran (APOLLO-B Study)

The APOLLO-B Phase 3 study evaluated the efficacy and safety of Patisiran in patients with ATTR amyloidosis with cardiomyopathy.

OutcomePatisiranPlaceboHazard Ratio (95% CI)
All-Cause Mortality (at 12 months)2.8% (5/181)4.5% (8/178)0.554 (0.281 to 1.094)
Composite of All-Cause Mortality and Frequency of All-Cause Hospitalizations and Urgent Heart Failure Visits--0.801 (0.573 to 1.118)

Table 2: Key outcomes from the APOLLO-B trial for Patisiran.[1][10][11] Note: The study was not powered for mortality and hospitalization endpoints.

Vutrisiran (HELIOS-B Study)

The HELIOS-B Phase 3 study assessed the efficacy and safety of Vutrisiran in patients with ATTR amyloidosis with cardiomyopathy.

OutcomeVutrisiranPlaceboHazard Ratio (95% CI)p-value
Composite of All-Cause Mortality and Recurrent Cardiovascular Events--0.72 (0.56 to 0.93)0.01
All-Cause Mortality (at 42 months)--0.65 (0.46 to 0.90)0.01

Table 3: Key outcomes from the HELIOS-B trial for Vutrisiran.[3][11]

Acoramidis (ATTRibute-CM Study)

The ATTRibute-CM Phase 3 trial evaluated the efficacy and safety of Acoramidis in patients with ATTR-CM.

OutcomeAcoramidisPlaceboHazard Ratio (95% CI)p-value
Composite of All-Cause Mortality or First Cardiovascular Hospitalization35.9%50.5%0.64 (0.50 to 0.83)0.0008
First Cardiovascular Hospitalization26.7%42.6%0.60 (0.45 to 0.80)0.0005
All-Cause Mortality19.3%25.7%0.77 (0.54 to 1.10)0.15

Table 4: Key outcomes from the ATTRibute-CM trial for Acoramidis.[2][7]

Inotersen (NEURO-TTR Study)

The NEURO-TTR Phase 3 study primarily focused on neurological endpoints in patients with hereditary ATTR polyneuropathy. While a sub-population had cardiomyopathy, the study was not designed to assess cardiovascular outcomes as primary endpoints. There were five deaths in the Inotersen arm and zero in the placebo arm, with four of the deaths in the treatment arm considered unrelated to the drug.[12][13]

Experimental Protocols: A Glimpse into the Methodologies

The following provides a high-level overview of the experimental designs of the key clinical trials.

Pivotal Clinical Trial Workflow for ATTR Therapies cluster_ATTR_ACT ATTR-ACT (this compound) cluster_APOLLO_B APOLLO-B (Patisiran) cluster_HELIOS_B HELIOS-B (Vutrisiran) cluster_ATTRibute_CM ATTRibute-CM (Acoramidis) a1 Patient Screening (ATTR-CM) a2 Randomization (2:1:2) - this compound 80mg - this compound 20mg - Placebo a1->a2 a3 30-Month Treatment a2->a3 a4 Primary Endpoint Analysis: - All-Cause Mortality - CV Hospitalizations a3->a4 b1 Patient Screening (ATTR-CM) b2 Randomization (1:1) - Patisiran 0.3mg/kg IV Q3W - Placebo b1->b2 b3 12-Month Double-Blind Treatment b2->b3 b4 Primary Endpoint Analysis: - 6-Minute Walk Test b3->b4 c1 Patient Screening (ATTR-CM) c2 Randomization (1:1) - Vutrisiran 25mg SC Q3M - Placebo c1->c2 c3 Up to 36-Month Treatment c2->c3 c4 Primary Endpoint Analysis: - Composite of All-Cause Mortality  and Recurrent CV Events c3->c4 d1 Patient Screening (ATTR-CM) d2 Randomization (2:1) - Acoramidis 800mg BID - Placebo d1->d2 d3 30-Month Treatment d2->d3 d4 Primary Endpoint Analysis: - Hierarchical composite d3->d4

Figure 2: Simplified workflows of the pivotal clinical trials.

ATTR-ACT (this compound)[3][10][12][14]
  • Study Design: A Phase 3, multicenter, international, double-blind, placebo-controlled, randomized, 3-arm study.

  • Patient Population: 441 patients with wild-type or hereditary ATTR-CM.

  • Intervention: Patients were randomized in a 2:1:2 ratio to receive this compound 80 mg, this compound 20 mg, or placebo daily for 30 months.

  • Primary Endpoint: A hierarchical analysis of all-cause mortality and the frequency of cardiovascular-related hospitalizations.

APOLLO-B (Patisiran)[1][2][11][15][16]
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter, global study.

  • Patient Population: 360 adult patients with ATTR amyloidosis (hereditary or wild-type) with cardiomyopathy.

  • Intervention: Patients were randomized 1:1 to receive Patisiran 0.3 mg/kg or placebo intravenously every three weeks for a 12-month double-blind period.

  • Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6-MWT) at 12 months.

HELIOS-B (Vutrisiran)[4][5][8][9][13]
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

  • Patient Population: 655 patients with ATTR amyloidosis with cardiomyopathy.

  • Intervention: Patients were randomized 1:1 to receive Vutrisiran 25 mg or placebo via subcutaneous injection once every 3 months for up to 36 months.

  • Primary Endpoint: A composite of all-cause mortality and recurrent cardiovascular events.

ATTRibute-CM (Acoramidis)[6][17][18][19][20]
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Patient Population: 632 patients with symptomatic ATTR-CM.

  • Intervention: Patients were randomized in a 2:1 fashion to either Acoramidis HCl 800 mg twice daily or a matching placebo for 30 months.

  • Primary Endpoint: A hierarchical analysis consisting of all-cause mortality, cumulative frequency of cardiovascular-related hospitalization, change from baseline in NT-proBNP, and change from baseline in 6-minute walk distance.

NEURO-TTR (Inotersen)[21][22][23][24][25]
  • Study Design: A Phase 3 randomized, double-blind, placebo-controlled, international study.

  • Patient Population: 172 patients with hereditary ATTR polyneuropathy.

  • Intervention: Patients were randomized 2:1 to receive 300 mg of Inotersen or placebo via weekly subcutaneous injection for 15 months.

  • Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life Questionnaire-Diabetic Neuropathy (Norfolk QoL-DN).

Conclusion

The treatment paradigm for Transthyretin Amyloidosis has evolved significantly with the advent of TTR stabilizers and silencers. This compound, as the first approved therapy for ATTR-CM, demonstrated a significant reduction in mortality and cardiovascular hospitalizations. The newer TTR stabilizer, Acoramidis, has also shown promising results in reducing a composite of mortality and cardiovascular hospitalizations. The TTR silencers, Patisiran and Vutrisiran, have shown efficacy in improving functional capacity and quality of life, with Vutrisiran also demonstrating a significant reduction in a composite of mortality and recurrent cardiovascular events. Inotersen has proven effective for the polyneuropathy associated with hereditary ATTR.

The choice of therapy will likely depend on a variety of factors including the specific ATTR phenotype (cardiomyopathy vs. polyneuropathy), disease severity, patient preference for oral versus injectable administration, and long-term safety and efficacy data. The ongoing research and development in this field continue to offer hope for improved outcomes for patients with this devastating disease. Future studies, including head-to-head comparisons and long-term observational data, will be crucial in further defining the optimal treatment strategies for individuals with Transthyretin Amyloidosis.

References

Long-Term Efficacy of Tafamidis in Transthyretin Amyloidosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the long-term efficacy of Tafamidis versus other therapeutic agents in transthyretin amyloidosis (ATTR), supported by experimental data and detailed trial methodologies.

Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the misfolding and aggregation of transthyretin (TTR) protein, leading to amyloid fibril deposition in various organs, most notably the heart and peripheral nerves.[1] This guide provides a detailed comparison of the long-term efficacy of this compound, a TTR stabilizer, with other approved treatments for ATTR, including the small interfering RNA (siRNA) therapeutic Patisiran and the antisense oligonucleotide (ASO) Inotersen.

Mechanism of Action: Stabilizing Transthyretin

This compound acts as a kinetic stabilizer of the TTR protein.[2][3] Under normal conditions, TTR exists as a tetramer. In ATTR, genetic mutations or age-related changes can destabilize this tetramer, causing it to dissociate into monomers. These monomers can then misfold and aggregate into amyloid fibrils.[3][4][5] this compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its structure and preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade.[3][4]

Tafamidis_Mechanism_of_Action cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathophysiology cluster_2 This compound Intervention Stable TTR Tetramer Stable TTR Tetramer Unstable TTR Tetramer Unstable TTR Tetramer TTR Monomers TTR Monomers Unstable TTR Tetramer->TTR Monomers Stabilized TTR Tetramer Stabilized TTR Tetramer Misfolded Monomers Misfolded Monomers TTR Monomers->Misfolded Monomers Amyloid Fibrils Amyloid Fibrils Misfolded Monomers->Amyloid Fibrils Tissue Deposition & Organ Damage Tissue Deposition & Organ Damage Amyloid Fibrils->Tissue Deposition & Organ Damage This compound This compound This compound->Unstable TTR Tetramer Binds to and stabilizes ATTR_ACT_Workflow Patient Screening Patient Screening Randomization (n=441) Randomization (n=441) Patient Screening->Randomization (n=441) This compound 80mg (n=176) This compound 80mg (n=176) Randomization (n=441)->this compound 80mg (n=176) This compound 20mg (n=88) This compound 20mg (n=88) Randomization (n=441)->this compound 20mg (n=88) Placebo Placebo Randomization (n=441)->Placebo 30-Month Treatment Period 30-Month Treatment Period This compound 80mg (n=176)->30-Month Treatment Period This compound 20mg (n=88)->30-Month Treatment Period Placebo->30-Month Treatment Period Primary Endpoint Analysis Primary Endpoint Analysis 30-Month Treatment Period->Primary Endpoint Analysis Open-Label Extension Open-Label Extension Primary Endpoint Analysis->Open-Label Extension APOLLO_Trial_Workflow Patient Screening Patient Screening Randomization (2:1, n=225) Randomization (2:1, n=225) Patient Screening->Randomization (2:1, n=225) Patisiran 0.3 mg/kg (n=148) Patisiran 0.3 mg/kg (n=148) Randomization (2:1, n=225)->Patisiran 0.3 mg/kg (n=148) Placebo (n=77) Placebo (n=77) Randomization (2:1, n=225)->Placebo (n=77) 18-Month Treatment Period 18-Month Treatment Period Patisiran 0.3 mg/kg (n=148)->18-Month Treatment Period Placebo (n=77)->18-Month Treatment Period Primary & Secondary Endpoint Analysis Primary & Secondary Endpoint Analysis 18-Month Treatment Period->Primary & Secondary Endpoint Analysis Global Open-Label Extension Global Open-Label Extension Primary & Secondary Endpoint Analysis->Global Open-Label Extension NEURO_TTR_Workflow Patient Screening Patient Screening Randomization (2:1, n=172) Randomization (2:1, n=172) Patient Screening->Randomization (2:1, n=172) Inotersen 300mg SC weekly (n=112) Inotersen 300mg SC weekly (n=112) Randomization (2:1, n=172)->Inotersen 300mg SC weekly (n=112) Placebo SC weekly (n=60) Placebo SC weekly (n=60) Randomization (2:1, n=172)->Placebo SC weekly (n=60) 15-Month Treatment Period 15-Month Treatment Period Inotersen 300mg SC weekly (n=112)->15-Month Treatment Period Placebo SC weekly (n=60)->15-Month Treatment Period Primary Endpoint Analysis Primary Endpoint Analysis 15-Month Treatment Period->Primary Endpoint Analysis Open-Label Extension Open-Label Extension Primary Endpoint Analysis->Open-Label Extension

References

A Head-to-Head on Transthyretin Amyloidosis Treatments: Cost-Effectiveness of Tafamidis Versus Diflunisal

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the economic and clinical profiles of two key treatments for transthyretin amyloidosis (ATTR), a progressive and fatal disease. This guide synthesizes available data to provide a comprehensive cost-effectiveness analysis.

Transthyretin amyloidosis (ATTR) is a debilitating condition caused by the misfolding and aggregation of the transthyretin (TTR) protein, leading to amyloid fibril deposits in various organs, most notably the heart and peripheral nerves. While historically treatment options were limited, the approval of tafamidis marked a significant advancement. However, its high cost has prompted a closer look at alternative therapies, such as the repurposed nonsteroidal anti-inflammatory drug (NSAID), diflunisal. This guide provides a comparative analysis of the cost-effectiveness of this compound and diflunisal, supported by clinical efficacy data and detailed experimental methodologies.

Data Presentation: A Quantitative Look at Cost and Benefit

The economic evaluation of this compound has been a subject of intense scrutiny, with multiple analyses highlighting its substantial clinical benefits but questioning its value for money at current pricing. Direct, head-to-head cost-effectiveness trials comparing this compound and diflunisal are limited; however, by juxtaposing the cost-effectiveness of this compound against a "do-nothing" or standard of care (SoC) approach with the known efficacy and lower cost of diflunisal, a compelling case for the latter's cost-effectiveness emerges.

MetricThis compound vs. Standard of Care (ATTR-CM)Diflunisal (Projected)Source
Incremental Cost-Effectiveness Ratio (ICER) ~$880,000 per QALY gainedSignificantly lower (projected)[1][2]
Quality-Adjusted Life Years (QALYs) Gained 1.29 (95% CI: 0.47–1.75)Similar to this compound (based on efficacy)[1][2]
Annual Drug Cost (USD) ~$225,000 - $268,000Substantially lower (generic NSAID)[1][3]
Price Reduction for Cost-Effectiveness ($100,000/QALY) ~92.6%Not applicable[1]

Table 1: Cost-Effectiveness Comparison of this compound and Diflunisal. this compound demonstrates a high ICER when compared to standard of care for transthyretin amyloid cardiomyopathy (ATTR-CM). While direct comparative economic data for diflunisal is scarce, its similar efficacy and significantly lower cost suggest a more favorable cost-effectiveness profile.

Efficacy EndpointThis compound (ATTR-ACT Trial)Diflunisal (Various Studies)Source
All-Cause Mortality Reduced by 30% vs. placeboAssociated with improved survival in observational studies[4]
Cardiovascular-Related Hospitalizations Reduced by 32% vs. placeboData not directly comparable[4]
Neuropathy Progression Slowed progressionDelayed progression of polyneuropathy[1][5]
Cardiac Function Stabilized cardiac wall thickness and pro-BNP levelsStabilized cardiac wall thickness and pro-BNP levels[1][5]

Table 2: Clinical Efficacy Comparison. Both this compound and diflunisal have demonstrated efficacy in slowing the progression of transthyretin amyloidosis, affecting both neurological and cardiac manifestations of the disease.

Experimental Protocols: Understanding the Evidence Base

The data presented in this guide are derived from a variety of clinical studies, each with its own robust methodology. Below are the protocols for key trials and studies that have informed the current understanding of this compound and diflunisal.

This compound: The ATTR-ACT Trial

The pivotal study for this compound in transthyretin amyloid cardiomyopathy was the "this compound in Transthyretin Cardiomyopathy Clinical Trial" (ATTR-ACT).

  • Study Design: This was a multicenter, international, double-blind, placebo-controlled, randomized Phase 3 trial.[4]

  • Patient Population: The trial enrolled 441 patients with hereditary or wild-type ATTR-CM.

  • Intervention: Patients were randomized in a 2:1:1 ratio to receive this compound 80 mg, this compound 20 mg, or placebo for 30 months.[4] The results of the two this compound groups were pooled for the primary analysis.

  • Primary Endpoints: The primary analysis was a hierarchical combination of all-cause mortality and the frequency of cardiovascular-related hospitalizations.[4]

  • Secondary Endpoints: Key secondary endpoints included the change from baseline in the 6-minute walk test (6MWT) distance and the change from baseline in the Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score.

Diflunisal: Prospective and Retrospective Studies

Evidence for the efficacy of diflunisal in ATTR comes from a combination of prospective, randomized controlled trials (primarily in polyneuropathy) and retrospective, observational studies (in cardiomyopathy).

  • Study Design (Polyneuropathy): A randomized, placebo-controlled trial evaluated the efficacy of diflunisal in 130 patients with familial amyloidotic polyneuropathy over two years.

  • Study Design (Cardiomyopathy): Retrospective cohort studies, such as the one conducted at the Boston University Amyloidosis Center, have assessed the impact of diflunisal on survival in patients with wild-type ATTR-CM.[6]

  • Patient Population: Studies have included patients with both hereditary and wild-type ATTR, with varying degrees of neurological and cardiac involvement.

  • Intervention: Patients in the treatment arms of these studies typically received diflunisal at a dose of 250 mg twice daily.

  • Endpoints: In neuropathy-focused trials, the primary endpoint was the change in a neuropathy impairment score. In cardiomyopathy-focused observational studies, the primary outcome was often overall survival. Secondary endpoints included changes in cardiac biomarkers (e.g., troponin, BNP) and echocardiographic parameters.

Mandatory Visualizations: Pathways and Processes

To better illustrate the underlying biology and the evaluation process, the following diagrams have been generated.

Transthyretin_Amyloidosis_Pathway cluster_intervention Therapeutic Intervention TTR_Gene TTR Gene (in Liver) TTR_Tetramer Stable TTR Tetramer (in Bloodstream) TTR_Gene->TTR_Tetramer Synthesis & Secretion TTR_Monomers Unstable TTR Monomers TTR_Tetramer->TTR_Monomers Dissociation (Rate-Limiting Step) Amyloid_Fibrils Amyloid Fibril Deposition TTR_Monomers->Amyloid_Fibrils Misfolding & Aggregation Organ_Damage Organ Damage (Heart, Nerves, etc.) Amyloid_Fibrils->Organ_Damage Tissue Deposition This compound This compound This compound->TTR_Tetramer Stabilizes Diflunisal Diflunisal Diflunisal->TTR_Tetramer Stabilizes

Caption: Mechanism of Action of this compound and Diflunisal.

Cost_Effectiveness_Workflow cluster_inputs Model Inputs cluster_model Economic Model cluster_outputs Model Outputs Clinical_Data Clinical Trial Data (Efficacy, Safety) Markov_Model Markov Model (Simulates Disease Progression) Clinical_Data->Markov_Model Cost_Data Drug & Healthcare Costs Cost_Data->Markov_Model Utility_Data Quality of Life Data (QALYs) Utility_Data->Markov_Model ICER Incremental Cost-Effectiveness Ratio (ICER) Markov_Model->ICER Sensitivity_Analysis Sensitivity Analysis Markov_Model->Sensitivity_Analysis Decision Cost-Effectiveness Decision ICER->Decision Sensitivity_Analysis->Decision

Caption: Cost-Effectiveness Analysis Workflow.

Conclusion: A Tale of Two Stabilizers

This compound represents a significant therapeutic breakthrough for patients with transthyretin amyloidosis, offering proven benefits in reducing mortality and hospitalizations. However, its high acquisition cost places it outside the bounds of conventional cost-effectiveness thresholds in many healthcare systems.[1][7]

Diflunisal, while not formally approved for ATTR, presents a compelling alternative. With evidence suggesting comparable efficacy in stabilizing the TTR tetramer and slowing disease progression, its status as a low-cost, generic medication makes it an attractive option from a pharmacoeconomic perspective.[5][6] However, clinicians must consider its potential for NSAID-related side effects, particularly in a patient population often characterized by cardiac and renal comorbidities.

For researchers and drug development professionals, the case of this compound and diflunisal underscores the critical importance of integrating economic evaluations early in the development process. Furthermore, it highlights the potential for drug repurposing to provide cost-effective solutions for rare diseases. Future research should include head-to-head comparative effectiveness and cost-effectiveness trials to more definitively delineate the relative value of these two important therapies.

References

A Head-to-Head Comparison of Tafamidis Meglumine and Tafamidis Free Acid Bioequivalence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence between two oral formulations of tafamidis: this compound meglumine and this compound free acid. This compound is a selective stabilizer of transthyretin (TTR), a transport protein that can dissociate and form amyloid fibrils, leading to transthyretin amyloidosis (ATTR).[1][2][3] This comparison is supported by experimental data from a key clinical study to inform researchers and drug development professionals.

Executive Summary

An alternative single solid oral dosage formulation, this compound 61-mg free acid capsules, was developed for patient convenience.[1][4] A clinical study was conducted to compare the rate and extent of absorption of this compound 61-mg free acid capsules with this compound meglumine 80-mg (administered as four 20-mg capsules).[1][4] The study concluded that the two formulations are bioequivalent, satisfying the prespecified acceptance criteria.[1][4] Both treatment regimens demonstrated an acceptable safety and tolerability profile in healthy volunteers.[1][4]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic (PK) parameters from the pivotal bioequivalence study comparing this compound 61-mg free acid capsules (Test) and this compound meglumine 80-mg capsules (Reference) after 7 days of repeated oral dosing in healthy volunteers.

Pharmacokinetic ParameterThis compound 61-mg Free Acid (Test)This compound 80-mg Meglumine (Reference)Ratio of Adjusted Geometric Means (90% CI)Bioequivalence Criterion (90% CI)
AUCτ (ng·h/mL) 174,400 (42,139)169,600 (35,637)102.3 (98.0-106.8)80-125%
Cmax (ng/mL) 8778 (2089)9241 (1796)94.1 (89.1-99.4)80-125%
Tmax (h) 4.0 (2.0-8.0)2.0 (0.5-6.0)N/AN/A

Data presented as Mean (Standard Deviation) for AUCτ and Cmax, and Median (Range) for Tmax.[4] AUCτ: Area under the plasma concentration-time curve over a dosing interval at steady state. Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax.

Experimental Protocols

The bioequivalence of this compound meglumine and this compound free acid was established in a single-center, open-label, randomized, 2-period, 2-sequence, crossover, multiple-dose Phase 1 study.[1][4]

Study Population: The study enrolled 30 healthy, non-smoking male and female volunteers between the ages of 18 and 55.[5] Key inclusion criteria included a body mass index (BMI) between 17.5 and 30.5 kg/m ² and a body weight of over 50 kg.[5]

Dosing Regimen: Participants were randomized to one of two treatment sequences.[5] They received either a single oral dose of this compound 61-mg free acid (test) or 80 mg of this compound meglumine (4 x 20-mg capsules; reference) daily for 7 days under fasted conditions.[1][4] A washout period of at least 16 days separated the two treatment periods.[5]

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose on day 6, and at 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose on day 7, and 24 hours post-dose on day 8 of each treatment period.[5]

Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] While specific instrument parameters are proprietary, the general method involved protein precipitation for sample extraction.[5]

Visualizations

experimental_workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover Design) cluster_sequence1 Sequence 1 cluster_sequence2 Sequence 2 cluster_analysis Analysis Phase screening Healthy Volunteers (n=30) (18-55 years) inclusion Inclusion/Exclusion Criteria Assessment screening->inclusion randomization Randomization inclusion->randomization period1 Period 1 (7 days) randomization->period1 washout Washout (16 days) period1->washout dose1_s1 This compound Free Acid (61 mg) period1->dose1_s1 dose1_s2 This compound Meglumine (80 mg) period1->dose1_s2 period2 Period 2 (7 days) washout->period2 dose2_s1 This compound Meglumine (80 mg) period2->dose2_s1 dose2_s2 This compound Free Acid (61 mg) period2->dose2_s2 pk_sampling Pharmacokinetic Blood Sampling (Days 6, 7, 8) period2->pk_sampling bioanalysis LC-MS/MS Analysis of Plasma Samples pk_sampling->bioanalysis stat_analysis Statistical Analysis (AUC, Cmax) bioanalysis->stat_analysis bioequivalence Bioequivalence Assessment stat_analysis->bioequivalence

Caption: Experimental workflow of the bioequivalence study.

logical_relationship cluster_formulations Oral Formulations cluster_in_vivo In Vivo cluster_therapeutic_effect Therapeutic Effect meglumine This compound Meglumine (80 mg) (4 x 20 mg capsules) absorption Gastrointestinal Absorption meglumine->absorption free_acid This compound Free Acid (61 mg) (1 single capsule) free_acid->absorption active_moiety This compound (Active Moiety) in Systemic Circulation absorption->active_moiety ttr_stabilization Transthyretin (TTR) Tetramer Stabilization active_moiety->ttr_stabilization inhibition Inhibition of Amyloid Fibril Formation ttr_stabilization->inhibition outcome Treatment of Transthyretin Amyloidosis (ATTR) inhibition->outcome

Caption: Logical relationship of this compound formulations to therapeutic effect.

Mechanism of Action: Transthyretin Stabilization

This compound acts as a kinetic stabilizer of the transthyretin (TTR) tetramer.[2][6] In transthyretin amyloidosis, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, leading to pathology.[2][6] this compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure.[2][6] This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the amyloidogenic cascade.[2][6]

Caption: Mechanism of action of this compound in stabilizing TTR.

References

Meta-analysis of clinical trials involving TTR kinetic stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of transthyretin (TTR) kinetic stabilizers based on pivotal clinical trial data. The focus is on tafamidis and acoramidis, two key players in the management of transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal disease.

Transthyretin amyloidosis is driven by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate as amyloid fibrils in various tissues, particularly the heart.[1][2] TTR kinetic stabilizers are small molecules that bind to the TTR tetramer, preventing its dissociation and thereby halting the progression of the disease.[1][2][3] This guide synthesizes data from major clinical trials to facilitate a comparative understanding of the available treatment options.

Mechanism of Action of TTR Kinetic Stabilizers

TTR kinetic stabilizers function by binding to the thyroxine-binding sites of the TTR tetramer. This binding reinforces the protein's native quaternary structure, increasing the kinetic barrier for tetramer dissociation, which is the rate-limiting step in TTR amyloidogenesis. By preventing the formation of amyloidogenic monomers, these stabilizers effectively reduce the deposition of amyloid fibrils in target organs.[1][2][3][4]

cluster_1 ATTR Pathogenesis cluster_2 Therapeutic Intervention TTR_tetramer TTR Tetramer (Stable) TTR_tetramer_unstable TTR Tetramer (Unstable) TTR_monomer Misfolded Monomers TTR_tetramer_unstable->TTR_monomer Dissociation TTR_tetramer_stabilized Stabilized TTR Tetramer TTR_tetramer_unstable->TTR_tetramer_stabilized Stabilization Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Aggregation Stabilizer TTR Kinetic Stabilizer

Mechanism of TTR Kinetic Stabilizers

Pivotal Clinical Trials: A Head-to-Head Look

While direct head-to-head clinical trials are lacking, the pivotal registration trials for this compound (ATTR-ACT) and acoramidis (ATTRibute-CM) provide the best available data for comparison.[5] It is important to note that methodological differences between these trials preclude direct statistical comparisons of their outcomes.[1][5]

Table 1: Comparison of Efficacy Endpoints in Pivotal Trials
EndpointThis compound (ATTR-ACT)Acoramidis (ATTRibute-CM)
Primary Endpoint Hierarchical combination of all-cause mortality and frequency of cardiovascular-related hospitalizations over 30 months.[6][7]Hierarchical analysis of all-cause mortality, cardiovascular-related hospitalizations, change in NT-proBNP, and change in 6-minute walk distance at 30 months.[8][9][10]
All-Cause Mortality 29.5% in the this compound group vs. 42.9% in the placebo group (HR=0.70).[7][11]A 25% relative risk reduction was observed.[9] The hazard ratio for all-cause mortality or first cardiovascular-related hospitalization was 0.57 at month 42 in the open-label extension.[12]
Cardiovascular-Related Hospitalizations 0.48 per year in the this compound group vs. 0.70 per year in the placebo group (RR=0.68).[7][11]A 50.4% relative risk reduction in the cumulative frequency of cardiovascular-related hospitalizations.[9]
6-Minute Walk Test (6MWT) Secondary endpoint, showing a reduction in decline.[13]A significant reduction in the decline of 6MWD was observed.[9]
Kansas City Cardiomyopathy Questionnaire (KCCQ-OS) Secondary endpoint, showing a reduction in decline.[13]A key secondary outcome, showing improvement.[10]
Win Ratio 1.7 for the primary hierarchical outcome.[14]1.8 for the primary hierarchical outcome.[10]
Table 2: Comparison of Safety Endpoints in Pivotal Trials
EndpointThis compound (ATTR-ACT)Acoramidis (ATTRibute-CM)
Incidence of Adverse Events 98.5% in the treatment group vs. 98.9% in the placebo group.[14]98.1% in the treatment group vs. 97.6% in the placebo group.[10][14]
Serious Adverse Events Not specified in the provided search results.54.6% in the acoramidis group vs. 64.9% in the placebo group.[10]

Experimental Protocols of Pivotal Trials

Understanding the methodologies of the ATTR-ACT and ATTRibute-CM trials is crucial for interpreting their findings.

ATTR-ACT (this compound in Transthyretin Cardiomyopathy Clinical Trial)

The ATTR-ACT study was a Phase 3, international, multicenter, double-blind, placebo-controlled, randomized clinical trial.[6]

  • Objective: To evaluate the efficacy, safety, and tolerability of this compound compared to placebo in patients with TTR-CM.[6]

  • Patient Population: 441 patients with wild-type or hereditary ATTR-CM.[7]

  • Intervention: Patients were randomized to receive this compound (20 mg or 80 mg daily) or placebo for 30 months.[6][13][15] The primary analysis pooled the two this compound dose groups.[6]

  • Primary Endpoint: A hierarchical combination of all-cause mortality and the frequency of cardiovascular-related hospitalizations over the 30-month study period, analyzed using the Finkelstein–Schoenfeld method.[6][7]

  • Secondary Endpoints: Included the 6-minute walk test and the Kansas City Cardiomyopathy Questionnaire Overall Score (KCCQ-OS).[13]

ATTRibute-CM (Acoramidis in Transthyretin Amyloid Cardiomyopathy)

The ATTRibute-CM trial was a Phase 3, international, double-blind, placebo-controlled, randomized clinical trial.[8][16]

  • Objective: To evaluate the efficacy and safety of acoramidis in patients with symptomatic ATTR-CM.[8][17]

  • Patient Population: 632 patients with wild-type or variant symptomatic ATTR-CM.[8][16]

  • Intervention: Patients were randomized in a 2:1 ratio to receive oral acoramidis 800 mg twice daily or placebo for 30 months.[8][16]

  • Primary Endpoint: A hierarchical analysis using the Finkelstein-Schoenfeld method of all-cause mortality, cardiovascular-related hospitalizations, change from baseline in NT-proBNP level, and change from baseline in 6-minute walk distance, all at 30 months.[8][9][10]

  • Secondary Endpoints: Included the individual components of the primary endpoint, the Kansas City Cardiomyopathy Questionnaire Overall Summary score, and serum TTR levels.[8]

Clinical Trial Workflow

The workflow of a typical pivotal clinical trial for TTR kinetic stabilizers involves several key stages, from patient screening and randomization to long-term follow-up.

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (30 Months) cluster_analysis Endpoint Analysis cluster_extension Long-term Extension Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (6MWT, KCCQ, NT-proBNP) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Active Treatment (this compound or Acoramidis) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Regular Follow-up Visits (Safety & Efficacy Monitoring) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Analysis (Hierarchical Method) Follow_up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis Primary_Endpoint->Secondary_Endpoint LTE Open-Label Extension Study Secondary_Endpoint->LTE

Typical TTR Stabilizer Clinical Trial Workflow

Conclusion

Both this compound and acoramidis have demonstrated significant efficacy and acceptable safety profiles in large, randomized, placebo-controlled clinical trials for the treatment of ATTR-CM.[5][14] They represent a major advancement in managing this debilitating disease by targeting the underlying mechanism of TTR amyloidogenesis.[14] While the available data suggests comparable efficacy in terms of stabilizing the TTR tetramer, direct comparative studies are needed to definitively establish the relative benefits of these agents.[5] The choice of therapy may depend on various factors, including long-term and real-world evidence, which is more established for this compound, while such data for acoramidis is still emerging.[5] Researchers and clinicians should consider the detailed methodologies and results of the respective pivotal trials when evaluating these treatment options.

References

Safety Operating Guide

Proper Disposal of Tafamidis: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential procedural guidance for the safe and compliant disposal of Tafamidis, ensuring the safety of laboratory personnel and the protection of the environment. These procedures are based on regulatory guidelines and safety data sheet (SDS) recommendations.

Core Disposal Principle

All waste containing this compound, including the pure compound, contaminated materials, and expired products, must be managed in accordance with all applicable local, state, and federal regulations.[1] Improper disposal can pose risks to human health and the environment.[2][3] It is crucial to prevent the release of this compound into drains, water courses, or the soil.[4][5]

Step-by-Step Disposal Protocol for Laboratory Settings

  • Initial Assessment:

    • Determine if the this compound waste is considered hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or local regulations.[2][6] While the provided SDS does not classify this compound as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, it is imperative to consult your institution's environmental health and safety (EHS) department for a definitive classification.[4]

  • Segregation and Collection:

    • Collect all this compound waste, including unused or expired capsules, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a designated, properly labeled, and sealed waste container.[7]

  • Recommended Disposal Method:

    • The primary recommended method for the final disposal of this compound waste is incineration in a licensed facility equipped with an afterburner and scrubber.[4]

    • Engage a licensed hazardous material disposal company for the collection and disposal of all this compound waste.[4]

  • Handling Accidental Spills:

    • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the spill area.[5][7]

    • Personal Protection: Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, impervious clothing, and a NIOSH-approved respirator if dust is present.[5][7]

    • Containment: Prevent further spread of the spill.[5]

    • Clean-up (Solid Spills): Carefully collect spilled solid material using a method that minimizes dust generation, such as a damp cloth or a vacuum with a HEPA filter.[7]

    • Clean-up (Liquid Spills): Absorb solutions with an inert, finely-powdered liquid-binding material, such as diatomite or universal binders.[5]

    • Decontamination: Scrub the affected surfaces and equipment with alcohol to decontaminate them.[5]

    • Collection: Place all contaminated materials and cleaning supplies into a labeled, sealed container for proper disposal as hazardous waste.[7]

Alternative Disposal for Non-Laboratory Settings

For unused or expired this compound outside of a laboratory setting, do not flush it down the toilet.[8] The most responsible method of disposal is through a medicine take-back program.[8] If a take-back program is not accessible, follow FDA guidelines for household trash disposal: mix the capsules (do not crush them) with an unpalatable substance like coffee grounds or kitty litter, place the mixture in a sealed container, and discard it in the household trash.[8][9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

start This compound Waste Generated assess Assess Waste Type (Pure compound, contaminated material, spill cleanup) start->assess container Place in a Designated, Labeled, & Sealed Waste Container assess->container No spill Accidental Spill Occurs assess->spill Is it a spill? licensed_disposal Arrange for Pickup by a Licensed Hazardous Waste Vendor container->licensed_disposal spill_proc Follow Spill Cleanup Protocol: 1. Wear appropriate PPE 2. Contain the spill 3. Collect waste (minimize dust) 4. Decontaminate area spill->spill_proc Yes spill_proc->container incineration Final Disposal: Incineration at a Permitted Facility licensed_disposal->incineration end Disposal Complete incineration->end

Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Tafamidis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of pharmaceutical compounds like Tafamidis is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal protocols for this compound, grounded in established safety data.

Quantitative Safety Data

The following table summarizes key quantitative safety information for handling this compound.

ParameterValueReference
Occupational Exposure Limit (OEL) 20 µg/m³ (8-hour Time-Weighted Average for this compound Meglumine)[1]
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation), Reproductive Toxicity (Category 1B)[2][3]

Operational Plan for Handling this compound

This operational plan outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be handled and the procedures involved.

  • Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[4]

  • PPE Inspection: Inspect all personal protective equipment for integrity before use. Ensure gloves are free of punctures and that safety goggles provide a complete seal.

  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible.[4][5] All personnel should be familiar with their locations and operation.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant protective gloves (e.g., nitrile) that have been inspected for integrity prior to use.[2]

    • Lab Coat/Clothing: A lab coat or impervious clothing should be worn to prevent skin contact.[4][5] For tasks with a higher risk of exposure, fire/flame-resistant and impervious clothing is recommended.[2]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below the OEL, or if symptoms of respiratory irritation occur, a suitable NIOSH-approved respirator should be used.[2][4][5]

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of this compound powder within a chemical fume hood or other ventilated enclosure to control airborne dust.[4]

    • Use non-sparking tools to prevent static discharge.[2]

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]

    • Clean and decontaminate all work surfaces and equipment. A recommended method is to scrub surfaces with alcohol.[4]

    • Remove and dispose of PPE in the designated waste stream.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated gloves, bench paper, and empty containers, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[4][5]

Disposal Procedure
  • Container Management: Ensure that waste containers are kept closed except when adding waste. Store waste containers in a designated, secure area away from incompatible materials.

  • Licensed Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[6]

  • Decontamination of Empty Containers: Before recycling or disposing of as non-hazardous waste, empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Tafamidis_Handling_Workflow cluster_prep 1. Pre-Handling Preparations cluster_handling 2. Handling Procedure cluster_disposal 3. Disposal RiskAssessment Conduct Risk Assessment DesignateArea Designate Handling Area (e.g., Fume Hood) RiskAssessment->DesignateArea PPE_Inspect Inspect PPE DesignateArea->PPE_Inspect EmergencyPrep Confirm Emergency Equipment (Eyewash, Safety Shower) PPE_Inspect->EmergencyPrep DonPPE Don Appropriate PPE EmergencyPrep->DonPPE Weighing Weigh/Aliquot in Ventilated Enclosure DonPPE->Weighing SolutionPrep Prepare Solutions Weighing->SolutionPrep PostHandling Post-Handling Decontamination & Hand Washing SolutionPrep->PostHandling SegregateWaste Segregate Solid & Liquid Waste PostHandling->SegregateWaste StoreWaste Store in Labeled, Sealed Hazardous Waste Containers SegregateWaste->StoreWaste DisposeWaste Dispose via Licensed Contractor StoreWaste->DisposeWaste

Caption: Workflow for the safe handling and disposal of this compound.

References

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